molecular formula C9H14O B060398 6-Methyl-3-methylidenehept-5-en-2-one CAS No. 182412-80-2

6-Methyl-3-methylidenehept-5-en-2-one

Cat. No.: B060398
CAS No.: 182412-80-2
M. Wt: 138.21 g/mol
InChI Key: WQUNIOMSDORVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-methylidenehept-5-en-2-one is a high-purity, unsaturated ketone of significant interest in organic synthesis and chemical research. Its structure, featuring a conjugated system with a methylidene group and an alkene, makes it a versatile and reactive intermediate. Researchers primarily utilize this compound as a key building block for the synthesis of more complex molecules, including terpenoids and other natural product analogs. Its electrophilic sites and potential for Diels-Alder reactions, Michael additions, and other cyclization events make it invaluable for constructing complex carbon skeletons and heterocyclic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

182412-80-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

6-methyl-3-methylidenehept-5-en-2-one

InChI

InChI=1S/C9H14O/c1-7(2)5-6-8(3)9(4)10/h5H,3,6H2,1-2,4H3

InChI Key

WQUNIOMSDORVFI-UHFFFAOYSA-N

SMILES

CC(=CCC(=C)C(=O)C)C

Canonical SMILES

CC(=CCC(=C)C(=O)C)C

Synonyms

5-Hepten-2-one, 6-methyl-3-methylene- (9CI)

Origin of Product

United States

Foundational & Exploratory

Synthesis of 6-Methyl-3-methylidenehept-5-en-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 6-Methyl-3-methylidenehept-5-en-2-one, a compound of interest for its potential applications in organic synthesis and drug discovery. Due to the absence of a directly published synthesis for this specific molecule, this guide outlines a robust and well-precedented two-stage synthetic approach. The first stage involves the synthesis of the precursor, 6-methylhept-5-en-2-one, followed by a subsequent α-methylenation to yield the target compound.

Synthetic Strategy Overview

The proposed synthesis commences with the formation of 6-methylhept-5-en-2-one, a commercially available intermediate, which can be synthesized through various industrial methods.[1][2] Subsequently, the crucial introduction of the exocyclic methylene group at the C-3 position is achieved via an α-methylenation reaction. Two primary and effective methods for this transformation are presented: the Mannich reaction followed by Hofmann elimination, and the use of Eschenmoser's salt.

Synthesis_Overview Starting_Materials Starting Materials Precursor_Synthesis Synthesis of 6-Methylhept-5-en-2-one Starting_Materials->Precursor_Synthesis Alpha_Methylenation α-Methylenation Precursor_Synthesis->Alpha_Methylenation Target_Molecule This compound Alpha_Methylenation->Target_Molecule

Caption: High-level overview of the proposed synthetic strategy.

Stage 1: Synthesis of 6-Methylhept-5-en-2-one

Several established industrial routes exist for the synthesis of 6-methylhept-5-en-2-one.[1] One common method involves the Carroll rearrangement of 2-methyl-3-buten-2-yl acetoacetate, which is itself derived from acetone and acetylene.[1] Another approach utilizes the reaction of isobutylene, acetone, and formaldehyde.[1] For the purpose of this guide, we will consider 6-methylhept-5-en-2-one as a readily available starting material.

Table 1: Physicochemical Properties of 6-Methylhept-5-en-2-one

PropertyValueReference
Molecular FormulaC₈H₁₄O[3]
Molecular Weight126.20 g/mol [3]
CAS Number110-93-0[3]
Boiling Point173-174 °C[3]
Density0.855 g/cm³[3]
Solubility in Water3.02 g/L at 25°C[2]

Stage 2: α-Methylenation of 6-Methylhept-5-en-2-one

The introduction of the exocyclic double bond at the α-position to the carbonyl group is the key transformation to yield this compound.

Method A: Mannich Reaction and Hofmann Elimination

The Mannich reaction is a three-component condensation involving an active hydrogen compound (the ketone), formaldehyde, and a secondary amine (such as dimethylamine) to form a β-amino ketone, known as a Mannich base.[4] This base can then undergo methylation and subsequent base-induced Hofmann elimination to generate the desired α-methylene ketone.[5]

Mannich_Reaction cluster_0 Mannich Reaction cluster_1 Hofmann Elimination Ketone 6-Methylhept-5-en-2-one Mannich_Base Mannich Base (β-Amino Ketone) Ketone->Mannich_Base [1] Reagents1 Formaldehyde, Dimethylamine, Acid Catalyst Target_Molecule This compound Mannich_Base->Target_Molecule [2] Reagents2 1. Methyl Iodide 2. Base (e.g., NaHCO₃)

Caption: Workflow for the Mannich reaction and subsequent elimination.

Experimental Protocol (Adapted from analogous procedures):

Step 1: Synthesis of the Mannich Base

  • To a stirred solution of 6-methylhept-5-en-2-one (1.0 eq) in a suitable solvent such as ethanol, add dimethylamine hydrochloride (1.2 eq) and paraformaldehyde (1.5 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material.

  • Basify the aqueous layer with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

  • Extract the product with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Mannich base. Purification can be achieved by column chromatography on silica gel.

Step 2: Hofmann Elimination

  • Dissolve the purified Mannich base (1.0 eq) in a solvent such as methanol or acetone.

  • Add methyl iodide (1.5 - 2.0 eq) and stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (the quaternary ammonium salt) may be observed.

  • Remove the solvent under reduced pressure.

  • To the resulting quaternary ammonium salt, add a solution of sodium bicarbonate or another suitable base in water.

  • Heat the mixture to reflux for 1-3 hours to effect the elimination.

  • Cool the reaction mixture and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Method B: α-Methylenation using Eschenmoser's Salt

A more direct approach to α-methylenation involves the use of dimethyl(methylidene)ammonium iodide, commonly known as Eschenmoser's salt.[6][7] This method typically proceeds by first forming the enolate of the starting ketone, which then reacts with Eschenmoser's salt. The resulting aminomethylated product can then be eliminated in situ or in a subsequent step.

Eschenmoser_Salt_Reaction Ketone 6-Methylhept-5-en-2-one Enolate_Formation Enolate Formation (e.g., LDA, THF, -78 °C) Ketone->Enolate_Formation Enolate Lithium Enolate Enolate_Formation->Enolate Eschenmoser_Reaction Reaction with Eschenmoser's Salt Enolate->Eschenmoser_Reaction Intermediate Adduct Eschenmoser_Reaction->Intermediate Elimination Elimination Intermediate->Elimination Target_Molecule This compound Elimination->Target_Molecule

Caption: Workflow for α-methylenation using Eschenmoser's salt.

Experimental Protocol (Adapted from analogous procedures):

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

  • Slowly add a solution of 6-methylhept-5-en-2-one (1.0 eq) in anhydrous THF to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add Eschenmoser's salt (1.2 eq) as a solid or a solution in anhydrous dimethylformamide (DMF) to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, which may be the aminomethylated intermediate, can be subjected to elimination conditions as described in the Mannich reaction protocol (methylation followed by base treatment) or by heating.

  • Purify the final product by vacuum distillation or column chromatography.

Expected Characterization Data

The following table summarizes the expected spectroscopic data for the target molecule, this compound, based on typical values for α,β-unsaturated ketones with exocyclic methylene groups.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / SignalsRationale / Reference
¹H NMR δ ~ 6.0-6.5 ppm (s, 1H, =CH₂) δ ~ 5.5-6.0 ppm (s, 1H, =CH₂) δ ~ 5.0-5.5 ppm (t, 1H, C5-H) δ ~ 2.8-3.2 ppm (d, 2H, C4-H₂) δ ~ 2.2-2.4 ppm (s, 3H, C1-H₃) δ ~ 1.7 ppm (s, 6H, C6-CH₃ and C7-H₃)The exocyclic methylene protons are expected to be deshielded and appear as singlets. The vinyl proton at C5 will be a triplet coupled to the C4 protons. The allylic protons at C4 will be a doublet coupled to the C5 proton. The acetyl protons will be a singlet. The two methyl groups at C6 will be a singlet.[8][9][10]
¹³C NMR δ ~ 195-205 ppm (C=O) δ ~ 145-155 ppm (C3) δ ~ 130-140 ppm (C6) δ ~ 120-130 ppm (=CH₂) δ ~ 115-125 ppm (C5) δ ~ 40-50 ppm (C4) δ ~ 25-35 ppm (C1) δ ~ 20-30 ppm (C7) δ ~ 15-25 ppm (C6-CH₃)The carbonyl carbon is significantly deshielded. The sp² carbons of the double bonds will appear in the olefinic region.[11][12][13]
IR ~ 1685-1666 cm⁻¹ (C=O stretch, conjugated) ~ 1640-1620 cm⁻¹ (C=C stretch) ~ 3080 cm⁻¹ (=C-H stretch) ~ 890 cm⁻¹ (=CH₂ bend out-of-plane)Conjugation lowers the C=O stretching frequency compared to a saturated ketone (~1715 cm⁻¹).[14][15][16]
Mass Spec. M⁺ peak at m/z = 138. Fragmentation patterns may include loss of CH₃ (m/z = 123), CO (m/z = 110), and C₃H₇ (m/z = 95) via McLafferty rearrangement.The molecular ion peak corresponds to the molecular weight of C₉H₁₄O. Fragmentation of α,β-unsaturated ketones often involves characteristic losses.[17][18][19]

Conclusion

References

An In-depth Technical Guide to 6-Methylhept-5-en-2-one: A Surrogate for the Uncharacterized 6-Methyl-3-methylidenehept-5-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "6-Methyl-3-methylidenehept-5-en-2-one" is not found in established chemical databases and lacks published experimental data. This guide will instead provide a comprehensive technical overview of the structurally similar and well-characterized compound, 6-Methylhept-5-en-2-one , also known as Sulcatone. This information is intended for researchers, scientists, and drug development professionals.

Introduction to 6-Methylhept-5-en-2-one

6-Methylhept-5-en-2-one (CAS No. 110-93-0) is a naturally occurring organic compound and a significant intermediate in the synthesis of various fine chemicals, including vitamins and aroma compounds.[1][2] It is a volatile oil component found in plants such as citronella, lemongrass, and palmarosa.[3][4][5] The compound is a colorless to yellowish liquid with a distinct fatty, green, and citrus-like odor.[1][2][4]

Chemical Structure and Properties

The chemical structure of 6-Methylhept-5-en-2-one is presented below, alongside the theoretical structure of the requested this compound for comparison.

Figure 1: Chemical Structures

G cluster_0 6-Methylhept-5-en-2-one cluster_1 This compound (Theoretical) 6m5h2o 6m5h2o theoretical [Image of theoretical structure]

Caption: 2D structures of 6-Methylhept-5-en-2-one and the theoretical this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Methylhept-5-en-2-one is provided in Table 1.

PropertyValueReference
Molecular Formula C8H14O[5]
Molecular Weight 126.20 g/mol [5]
Appearance Colorless to yellowish liquid[1][2]
Odor Strong, fatty, green, citrus-like[4]
Boiling Point 173 °C at 760 mmHg[5]
Melting Point -67.1 °C[5]
Flash Point 57 °C (135 °F)[5]
Density 0.855 g/mL at 25 °C
Vapor Pressure 0.99 hPa at 18.18 °C[1]
Water Solubility 3.02 g/L at 25 °C[1]
Refractive Index 1.439 at 20 °C
log Kow 2.4[1]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 6-Methylhept-5-en-2-one.

Table 2: Spectroscopic Data of 6-Methylhept-5-en-2-one

Spectroscopy Key Data Reference
¹H NMR (CDCl₃) δ (ppm): 5.07 (t, 1H), 2.46 (t, 2H), 2.25 (q, 2H), 2.13 (s, 3H), 1.68 (s, 3H), 1.62 (s, 3H)[6]
¹³C NMR (CDCl₃) δ (ppm): 208.48, 132.59, 122.89, 43.74, 29.83, 25.66, 22.63, 17.62[5]
IR (Gas Phase) Major peaks (cm⁻¹): 2970, 2920, 1725 (C=O), 1450, 1360, 1160[7]
Mass Spectrum (EI) m/z (%): 126 (M+), 111, 108, 83, 69, 58, 43 (100%)[7]

Synthesis of 6-Methylhept-5-en-2-one

Several industrial synthesis routes for 6-Methylhept-5-en-2-one have been developed. The primary methods start from common chemical feedstocks.

Synthesis from Acetylene and Acetone

This widely used method involves a multi-step process.

G Acetone Acetone Methylbutynol 2-Methyl-3-butyn-2-ol Acetone->Methylbutynol Ethynylation Acetylene Acetylene Acetylene->Methylbutynol Methylbutenol 2-Methyl-3-buten-2-ol Methylbutynol->Methylbutenol Partial Hydrogenation (Lindlar Catalyst) Acetoacetate Acetoacetic Ester Derivative Methylbutenol->Acetoacetate Reaction with Diketene/Alkyl Acetoacetate Product 6-Methylhept-5-en-2-one Acetoacetate->Product Carroll Rearrangement

Caption: Synthesis of 6-Methylhept-5-en-2-one from Acetone and Acetylene.

Experimental Protocol (Conceptual):

  • Ethynylation: Acetone is reacted with acetylene in the presence of a strong base (e.g., potassium hydroxide) to form 2-methyl-3-butyn-2-ol.[2]

  • Partial Hydrogenation: The resulting alkynol is partially hydrogenated to 2-methyl-3-buten-2-ol using a Lindlar catalyst to selectively reduce the triple bond to a double bond.[2]

  • Esterification: The allylic alcohol is then reacted with diketene or an alkyl acetoacetate to form the corresponding acetoacetic ester.[2]

  • Carroll Rearrangement: The ester undergoes a thermal decarboxylative rearrangement (Carroll rearrangement) to yield 6-methylhept-5-en-2-one.[2]

Synthesis from Isobutylene, Acetone, and Formaldehyde

An alternative industrial process utilizes these readily available starting materials.

G Isobutylene Isobutylene Alpha_M α-Methylheptenone Isobutylene->Alpha_M Acetone Acetone Acetone->Alpha_M Formaldehyde Formaldehyde Formaldehyde->Alpha_M One-step reaction (High T & P) Product 6-Methylhept-5-en-2-one Alpha_M->Product Isomerization (Pd/Fe Catalyst)

Caption: Synthesis of 6-Methylhept-5-en-2-one from Isobutylene.

Experimental Protocol (Conceptual):

  • One-Step Synthesis: Isobutylene, acetone, and formaldehyde are reacted at high temperature (e.g., 250°C) and pressure (e.g., 30 MPa) to produce α-methylheptenone.[2]

  • Isomerization: The α-isomer is then heated in the presence of a palladium and carbonyl iron catalyst to isomerize it to the desired β-isomer, 6-methylhept-5-en-2-one.[2]

Biological Activity and Applications

6-Methylhept-5-en-2-one is a versatile compound with applications in various fields.

Use as a Chemical Intermediate

The primary use of 6-methylhept-5-en-2-one is as an intermediate in the chemical industry.[1] It is a key building block for the synthesis of:

  • Vitamins: Vitamin A and Vitamin E.[2]

  • Aroma Chemicals: Linalool, citral, and pseudoionone, which are widely used in the flavor and fragrance industry.[2]

Flavor and Fragrance

Due to its pleasant citrus-like aroma, it is used as a flavoring agent in food products and as a fragrance component in cosmetics and cleaning agents.[1][3]

Biological Roles
  • Pheromone: It acts as an alarm pheromone in some insect species.[5]

  • Mosquito Attractant: It is known to be an attractant for certain mosquito species, such as Aedes aegypti.[8]

  • Antimicrobial Activity: Studies have shown that it exhibits antibacterial activity against a range of bacteria, although its antifungal activity is limited.[3][5]

Safety and Toxicology

6-Methylhept-5-en-2-one is considered to be of low acute toxicity. However, it can be a mild skin and eye irritant.[1] A subchronic oral toxicity study in rats indicated potential testicular toxicity at high doses (1,000 mg/kg bw/day).[1] It is readily biodegradable and is not expected to bioaccumulate.[1]

Conclusion

While information on "this compound" is unavailable, the structurally related compound, 6-Methylhept-5-en-2-one, is a well-documented and industrially significant chemical. Its synthesis from common starting materials and its role as a precursor to vitamins and fragrances highlight its importance. The data presented in this guide provides a comprehensive overview for researchers and professionals in the field of chemical synthesis and drug development.

References

Spectroscopic Analysis of 6-Methyl-3-methylidenehept-5-en-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the spectroscopic data and analytical methodologies for a C₈H₁₄O ketone.

Spectroscopic Data for 6-Methyl-5-hepten-2-one

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6-Methyl-5-hepten-2-one.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data [1][2]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.07t (triplet)1HCH =C(CH₃)₂
~2.46t (triplet)2HCH₂ -C=O
~2.25q (quartet)2HCH₂ -CH=
~2.13s (singlet)3HCH₃ -C=O
~1.68s (singlet)3H=C(CH₃ )₂ (trans)
~1.62s (singlet)3H=C(CH₃ )₂ (cis)
Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 NMR) Data [1]

Chemical Shift (ppm)Carbon Assignment
208.48C =O (Ketone)
132.59=C (CH₃)₂
122.89C H=
43.74C H₂-C=O
29.83C H₃-C=O
25.66=C(C H₃)₂ (trans)
22.63C H₂-CH=
17.62=C(C H₃)₂ (cis)
Solvent: CDCl₃, Frequency: 25.16 MHz
Infrared (IR) Spectroscopy Data[3][4]
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2970StrongC-H stretch (alkane)
~1715StrongC=O stretch (ketone)
~1670MediumC=C stretch (alkene)
~1375MediumC-H bend (methyl)
Mass Spectrometry (MS) Data[1][5]
m/zRelative IntensityFragmentation Assignment
126~10%[M]⁺ (Molecular Ion)
111~20%[M - CH₃]⁺
83~40%[M - C₂H₃O]⁺ (McLafferty rearrangement)
69~30%[C₅H₉]⁺
43100%[CH₃CO]⁺ (Base Peak)
Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (Liquid Sample)
  • Sample Preparation: Dissolve approximately 5-20 mg of the liquid sample (e.g., 6-Methyl-5-hepten-2-one) in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean 5 mm NMR tube. Ensure the solution is homogeneous. For quantitative analysis, a known amount of an internal standard may be added.[3]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette plugged with glass wool or a Kimwipe directly into the NMR tube.[4]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed (homogenized) to achieve high resolution and sharp peaks.[5]

  • Acquisition:

    • ¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, number of scans (e.g., 8-16), and relaxation delay.

    • ¹³C NMR: A proton-decoupled pulse sequence is common to simplify the spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time are required compared to ¹H NMR.[4]

  • Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied.

IR Spectroscopy Protocol (Neat Liquid)
  • Sample Preparation: As 6-Methyl-5-hepten-2-one is a liquid, the spectrum can be run "neat" (undiluted).[6] Place one to two drops of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]

  • Creating the Film: Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[6][7]

  • Instrument Setup: Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty instrument (or with clean salt plates) to be subtracted from the sample spectrum.

  • Sample Scan: Acquire the IR spectrum of the sample. The typical range is 4000 cm⁻¹ to 600 cm⁻¹.[8]

  • Cleaning: After analysis, clean the salt plates with a dry solvent like acetone and return them to a desiccator to prevent moisture damage.[7]

Mass Spectrometry Protocol (GC-MS for Volatile Compounds)
  • Sample Preparation: Dilute the volatile liquid sample in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 1 mg/mL).

  • GC-MS System: The analysis is performed on a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).[9]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port, which is heated to vaporize the sample.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase.[9][10]

  • Ionization: As components elute from the GC column, they enter the MS ion source. For volatile organic compounds, Electron Ionization (EI) is a common method, where high-energy electrons bombard the molecules to create positively charged ions (including the molecular ion and various fragment ions).[10]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of ions at each m/z, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown organic compound.

Spectroscopic_Workflow Start Start: Unknown Liquid Sample MS Mass Spectrometry (GC-MS) - Determine Molecular Weight - Identify Fragmentation Pattern Start->MS IR Infrared Spectroscopy (FTIR) - Identify Key Functional Groups (e.g., C=O, C=C) Start->IR NMR NMR Spectroscopy (¹H, ¹³C) - Determine Carbon-Hydrogen Framework - Elucidate Connectivity Start->NMR Data_Integration Integrate Spectroscopic Data - Propose Putative Structure(s) MS->Data_Integration IR->Data_Integration NMR->Data_Integration DB_Comparison Database Comparison - Match spectra against known compounds (e.g., NIST, PubChem) Data_Integration->DB_Comparison Structure_Confirmed Structure Confirmed / Identified DB_Comparison->Structure_Confirmed

Caption: Workflow for organic compound identification using spectroscopy.

References

An In-depth Technical Guide on the Core of 6-Methyl-3-methylidenehept-5-en-2-one: Addressing a Scientific Enigma

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the natural sources and isolation of 6-Methyl-3-methylidenehept-5-en-2-one reveals a significant gap in current scientific literature. Extensive searches of chemical databases, including PubChem and the Chemical Abstracts Service (CAS), and a thorough review of published research have yielded no direct information on the natural occurrence or established isolation protocols for this specific molecule. The compound appears to be either a novel, yet-to-be-discovered natural product, a synthetic molecule not found in nature, or a substance of such rarity that it has not been documented in publicly accessible scientific records.

This guide will, therefore, address the available scientific knowledge on a closely related and well-documented structural isomer, 6-methylhept-5-en-2-one . This compound shares a similar carbon skeleton and is a known constituent of various natural sources. Understanding its origins and purification may provide valuable insights for researchers investigating related molecular structures.

The Prevalent Isomer: 6-Methylhept-5-en-2-one

6-Methylhept-5-en-2-one is a naturally occurring ketone found in a variety of plants, where it contributes to their characteristic aroma. It is a volatile organic compound emitted by several plant species and is also found in some fruits and herbs.

Natural Sources of 6-Methylhept-5-en-2-one

Quantitative data on the presence of 6-methylhept-5-en-2-one in various natural sources is summarized in the table below. These values can vary significantly based on factors such as the plant's geographical origin, harvest time, and the specific extraction method employed.

Natural SourcePlant PartReported Concentration/Presence
Birch (Betula sp.)-Emitted as a biogenic volatile organic compound
Various Herbs-Component of essential oils
ApricotsFruitIdentified as a volatile component
ApplesFruitIdentified as a volatile component
NectarinesFruitIdentified as a volatile component

Experimental Protocols for the Isolation of 6-Methylhept-5-en-2-one

The isolation of 6-methylhept-5-en-2-one from its natural sources typically involves the extraction of essential oils or volatile compounds, followed by chromatographic separation to purify the target molecule. The general workflow for this process is outlined below.

General Isolation Workflow

Isolation_Workflow cluster_extraction Extraction of Volatiles cluster_purification Purification cluster_analysis Analysis and Identification Plant_Material Plant Material (e.g., leaves, flowers, fruit) Extraction Extraction Method (e.g., Steam Distillation, Solvent Extraction, SFE) Plant_Material->Extraction Crude_Extract Crude Essential Oil / Volatile Fraction Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Gas Chromatography, Column Chromatography) Crude_Extract->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Isolated_Compound Isolated 6-Methylhept-5-en-2-one Fraction_Collection->Isolated_Compound Analysis Spectroscopic Analysis (e.g., GC-MS, NMR) Isolated_Compound->Analysis

Figure 1: A generalized workflow for the isolation and identification of 6-methylhept-5-en-2-one from natural sources.

Key Experimental Methodologies

1. Extraction of Essential Oils:

  • Steam Distillation: This is a common method for extracting volatile compounds from plant material. It involves passing steam through the plant material, which vaporizes the volatile compounds. The steam and vaporized compounds are then condensed, and the essential oil is separated from the water.

  • Solvent Extraction: This method uses a solvent, such as hexane or ethanol, to dissolve the essential oil from the plant material. The solvent is then evaporated to leave behind the concentrated extract.

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the solvent. SFE is known for its ability to extract compounds with high purity and without the use of harsh organic solvents.

2. Chromatographic Separation:

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. The crude extract is vaporized and passed through a long column. Different compounds travel through the column at different rates, allowing for their separation.

  • Column Chromatography: This method involves packing a column with a solid adsorbent material (the stationary phase). The crude extract is applied to the top of the column and a solvent (the mobile phase) is passed through it. The compounds in the extract move down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation.

3. Identification and Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a hyphenated technique that combines the separation power of GC with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized and their mass-to-charge ratio is measured, allowing for their identification by comparison to spectral libraries.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of a molecule, including the connectivity of atoms and their spatial arrangement. It is a crucial tool for the unambiguous identification of isolated compounds.

Conclusion

While the requested compound, this compound, remains elusive in the context of natural products chemistry, the study of its isomer, 6-methylhept-5-en-2-one, offers a solid foundation for understanding the isolation and characterization of similar ketones from natural sources. The methodologies described in this guide are standard practices in phytochemistry and can be adapted for the exploration of novel compounds. Future research, potentially involving targeted phytochemical screening of a wider range of plant species or the investigation of biosynthetic pathways, may yet reveal the natural existence of this compound. Until such discoveries are made, the scientific community's knowledge is limited to its synthetic possibilities and the well-established chemistry of its structural relatives.

A Technical Guide to the Putative Biosynthetic Pathway of 6-Methyl-3-methylidenehept-5-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-3-methylidenehept-5-en-2-one is an irregular monoterpenoid whose biosynthetic pathway has not yet been fully elucidated. This technical guide outlines a putative biosynthetic pathway, drawing upon established principles of terpenoid biochemistry. The proposed pathway commences with the universal monoterpene precursor, geranyl pyrophosphate (GPP), and proceeds through a series of enzymatic transformations including the action of a terpene synthase (TPS), a cytochrome P450 monooxygenase (CYP450), and an alcohol dehydrogenase (ADH). This document provides a detailed, albeit hypothetical, framework intended to guide future research into the natural synthesis of this compound. All quantitative data for analogous enzymatic reactions are presented in structured tables, and detailed experimental protocols for enzyme characterization are provided.

Introduction

Monoterpenes are a diverse class of C10 isoprenoids synthesized from two isoprene units.[1] They can be linear (acyclic) or cyclic and may undergo further modifications to form monoterpenoids.[1] The biosynthesis of all monoterpenes originates from geranyl pyrophosphate (GPP), which is formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2][3] While the biosynthesis of many regular monoterpenes is well-understood, the pathways leading to irregular monoterpenes—those that do not follow the typical head-to-tail linkage of isoprene units or exhibit unusual skeletal arrangements—are less characterized.[4][5] this compound represents such an irregular structure, and this guide proposes a scientifically plausible pathway for its formation.

Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is a multi-step enzymatic cascade starting from GPP.

Biosynthetic Pathway of this compound GPP Geranyl Pyrophosphate (GPP) Intermediate1 Linalool (Acyclic Monoterpene Alcohol) GPP->Intermediate1 Terpene Synthase (TPS) (e.g., Linalool Synthase) Intermediate2 Hydroxylated Intermediate Intermediate1->Intermediate2 Cytochrome P450 Monooxygenase (CYP450) FinalProduct This compound Intermediate2->FinalProduct Alcohol Dehydrogenase (ADH) & Isomerase/Dehydratase

Caption: Proposed biosynthetic pathway of this compound.

Step 1: Formation of an Acyclic Monoterpene Alcohol

The pathway is initiated by the conversion of GPP to an acyclic monoterpene alcohol, such as linalool, catalyzed by a specific terpene synthase (TPS) . Linalool synthases are known to produce linalool from GPP.[6]

Step 2: Hydroxylation

The acyclic monoterpene alcohol intermediate then undergoes hydroxylation at the C2 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) . These enzymes are well-known for their role in the functionalization of terpene skeletons.[7][8][9]

Step 3: Oxidation and Isomerization/Dehydration

The hydroxylated intermediate is then oxidized to a ketone at the C2 position by an alcohol dehydrogenase (ADH) .[10][11][12] The final step to form the methylidene group at C3 could involve an isomerization or a dehydration reaction, potentially catalyzed by an isomerase or a dehydratase, to yield this compound.

Quantitative Data from Analogous Enzymes

Direct kinetic data for the enzymes in the proposed pathway for this compound are not available. However, data from homologous enzymes acting on similar substrates provide valuable insights.

Table 1: Kinetic Parameters of Selected Terpene Synthases

EnzymeSubstrateMajor Product(s)Km (µM)kcat (s-1)Reference
Mentha spicata Limonene SynthaseGPP(-)-Limonene, (-)-α-Pinene, (-)-β-Pinene4.5 ± 1.00.018 ± 0.001[13]
Roseiflexus castenholzii Sesquiterpene SynthaseFPPτ-Muurolol16.3 ± 4.00.083 ± 0.006[13]
Lavandula x intermedia Lavandulyl Diphosphate SynthaseDMAPPLavandulyl diphosphate208 ± 120.1[5]

Table 2: Substrate Specificity of Selected Geraniol Dehydrogenases

Enzyme SourceSubstrateRelative Activity (%)Reference
Polygonum minus Geraniol-DH IGeraniol100[11]
Nerol85[11]
Citronellol30[11]
Polygonum minus Geraniol-DH IIGeraniol100[11]
Nerol90[11]
Citronellol45[11]

Experimental Protocols

The following are detailed methodologies for the key experiments required to identify and characterize the enzymes of the proposed biosynthetic pathway.

Terpene Synthase (TPS) Activity Assay

This protocol is adapted for the characterization of a putative TPS involved in the first step of the proposed pathway.

Objective: To determine the enzymatic activity and product profile of a candidate TPS.

Materials:

  • HEPES buffer (25 mM, pH 7.4)

  • Geranyl pyrophosphate (GPP) substrate (2 mM)

  • MgCl2 (15 mM)

  • Dithiothreitol (DTT) (5 mM)

  • Purified candidate TPS enzyme (40-50 µg)

  • Solid Phase Microextraction (SPME) fiber (e.g., 100 µm polydimethylsiloxane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Hexane with an internal standard (e.g., tetradecane)

Procedure:

  • Prepare a reaction mixture containing 25 mM HEPES buffer (pH 7.4), 15 mM MgCl2, and 5 mM DTT.

  • Add 40-50 µg of the purified candidate TPS protein to the mixture.

  • Initiate the reaction by adding 2 mM GPP to a final volume of 100 µl.

  • Incubate the reaction mixture at 30°C for 1 hour in a sealed GC vial.

  • During incubation, expose an SPME fiber to the headspace of the vial to absorb the volatile products.[3][14]

  • Alternatively, for quantitative analysis, stop the reaction by adding 50 µl of hexane containing an internal standard and vortex vigorously.

  • Analyze the collected volatiles by injecting the SPME fiber or 2 µl of the hexane extract into a GC-MS system.

  • Identify the products by comparing their mass spectra and retention times with authentic standards.

  • For kinetic analysis, perform the assay at various substrate concentrations and for a shorter incubation time (e.g., 20 minutes) to ensure initial velocity conditions.[14]

Cytochrome P450 Monooxygenase (CYP450) Activity Assay

This protocol outlines a method to test the hydroxylation activity of a candidate CYP450.

Objective: To determine if a candidate CYP450 can hydroxylate the acyclic monoterpene alcohol intermediate.

Materials:

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Candidate CYP450 enzyme

  • Cytochrome P450 reductase (CPR)

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acyclic monoterpene alcohol substrate (e.g., linalool)

  • Ethyl acetate for extraction

  • GC-MS or LC-MS system

Procedure:

  • Prepare a reaction mixture containing the potassium phosphate buffer, the candidate CYP450, CPR, and the NADPH regeneration system.

  • Pre-incubate the mixture at a suitable temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the acyclic monoterpene alcohol substrate.

  • Incubate the reaction for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding an equal volume of ethyl acetate and vortex to extract the products.

  • Centrifuge to separate the phases and collect the organic layer.

  • Analyze the extracted products by GC-MS or LC-MS to identify hydroxylated derivatives.

Mandatory Visualizations

Experimental Workflow for Enzyme Identification and Characterization

Experimental Workflow cluster_0 Gene Identification cluster_1 Gene Cloning and Expression cluster_2 Enzyme Characterization A Transcriptome Sequencing of Source Organism B Homology-Based Gene Mining (BLAST against known TPS, CYP450, ADH) A->B C Candidate Gene Cloning into Expression Vector B->C D Heterologous Expression (e.g., E. coli, Yeast) C->D E Protein Purification D->E F Enzyme Activity Assays (as per protocols) E->F G Product Identification (GC-MS, LC-MS, NMR) F->G H Kinetic Analysis (Km, kcat) G->H

Caption: General workflow for identifying and characterizing candidate enzymes.

Conclusion

The proposed biosynthetic pathway for this compound provides a robust hypothetical framework for future research. While direct evidence is currently lacking, the individual enzymatic steps are well-precedented in the broader context of terpenoid biosynthesis. The provided experimental protocols and data from analogous systems offer a clear roadmap for researchers to investigate and ultimately elucidate the true biosynthetic route to this intriguing irregular monoterpenoid. The identification and characterization of the enzymes involved will not only enhance our fundamental understanding of plant specialized metabolism but could also open avenues for the biotechnological production of this and other valuable natural products.

References

Physical and chemical characteristics of 6-Methyl-3-methylidenehept-5-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylhept-5-en-2-one, also known by synonyms such as Sulcatone and Methylheptenone, is an organic compound with the chemical formula C8H14O.[1][2][3][4] It is a naturally occurring ketone found in a variety of plants, including citronella, lemongrass, and palmarosa.[5][6] This compound is a significant component of the aroma of many fruits and is also known to act as an alarm pheromone.[2][7] Industrially, it serves as a crucial intermediate in the synthesis of a range of fine chemicals, including vitamins and aroma compounds.[1][8] This guide provides a comprehensive overview of the physical and chemical characteristics of 6-Methylhept-5-en-2-one, along with detailed experimental protocols.

Chemical and Physical Properties

6-Methylhept-5-en-2-one is a colorless to pale yellow liquid with a characteristic strong, fatty, green, and citrus-like odor.[1][2][5] It is miscible with alcohols and ethers but has low solubility in water.[5][8]

Table 1: Physical and Chemical Properties of 6-Methylhept-5-en-2-one

PropertyValueReference
IUPAC Name 6-methylhept-5-en-2-one[1][2][3][4]
CAS Number 110-93-0[1][3][4]
Molecular Formula C8H14O[1][3][4]
Molecular Weight 126.20 g/mol [1][2][3][4]
Appearance Colorless to pale yellow liquid[1][5][9]
Melting Point -67.1 °C to -67.3 °C[1][9]
Boiling Point 172-174 °C at 1014 hPa[1][4]
73 °C at 18 mmHg[10][11]
Density 0.851 g/cm³ at 20°C[1]
0.855 g/mL at 25 °C[10][11][12]
Solubility in Water 3.02 g/L at 25°C[1]
Vapor Pressure 0.99 hPa at 18.18°C[1]
1.99 hPa at 27.99°C[1]
Refractive Index 1.439-1.4445 at 20°C[2][10][12]
Flash Point 56 °C (closed cup)[9][11]
Log Kow (Partition Coefficient) 2.4[1]

Experimental Protocols

Synthesis of 6-Methylhept-5-en-2-one

Several industrial methods are employed for the synthesis of 6-Methylhept-5-en-2-one. A common route involves the reaction of isobutylene, acetone, and formaldehyde.[7][8]

Protocol: Synthesis from Isobutylene, Acetone, and Formaldehyde [7][8]

  • Reaction Setup: The reaction is typically carried out in a high-pressure reactor.

  • Reactants: Isobutylene, acetone, and formaldehyde are used as the primary reactants.

  • Catalyst: The reaction is facilitated by a catalyst system, often composed of palladium and carbonyl iron.[7][8]

  • Initial Product Formation: The initial reaction leads to the formation of α-methylheptenone.[7][8]

  • Isomerization: The α-isomer is then isomerized to the desired β-isomer, 6-methylhept-5-en-2-one. This isomerization is a key step and is catalyzed by the palladium and carbonyl iron system.[7][8]

  • Purification: The final product is purified using standard techniques such as distillation.

Diagram: Synthesis of 6-Methylhept-5-en-2-one

Synthesis_of_6_Methylhept_5_en_2_one Isobutylene Isobutylene Reaction High-Pressure Reaction Isobutylene->Reaction Acetone Acetone Acetone->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Alpha_Methylheptenone α-Methylheptenone Reaction->Alpha_Methylheptenone Isomerization Isomerization (Pd/Fe(CO)5 catalyst) Alpha_Methylheptenone->Isomerization Final_Product 6-Methylhept-5-en-2-one Isomerization->Final_Product

Caption: Synthesis of 6-Methylhept-5-en-2-one.

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of 6-Methylhept-5-en-2-one.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample.

  • Sample Preparation: The sample of 6-Methylhept-5-en-2-one is typically dissolved in a volatile solvent.

  • GC Conditions: A capillary column is used for separation. The oven temperature is programmed to ramp up to allow for the separation of components based on their boiling points and interactions with the stationary phase.

  • MS Conditions: The separated components are then introduced into the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum of 6-Methylhept-5-en-2-one shows characteristic peaks that can be used for its identification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing and measuring the interaction of nuclear spins when placed in a powerful magnetic field.

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl3).

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are typically acquired. The chemical shifts, coupling constants, and integration of the peaks provide a complete picture of the molecular structure.

Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption pattern is unique to the molecule and can be used to identify functional groups.

  • Sample Preparation: The liquid sample can be analyzed directly as a thin film between salt plates (e.g., NaCl or KBr).

  • Characteristic Absorptions: The IR spectrum of 6-Methylhept-5-en-2-one will show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone group, typically around 1715 cm⁻¹. Other characteristic peaks for C-H and C=C bonds will also be present.

Biological Activity and Applications

6-Methylhept-5-en-2-one exhibits a range of biological activities. It has demonstrated antimicrobial properties against various bacteria and fungi.[6] In the field of agriculture and pest management, it is known to be an attractant for certain mosquito species.[13]

Its primary industrial application is as a key intermediate in the synthesis of various valuable compounds. It is a precursor for the production of dehydrolinalool, linalool, and citral, which are widely used in the fragrance and flavor industries.[8] Furthermore, these intermediates are essential for the synthesis of vitamins A and E.[8]

Diagram: Applications of 6-Methylhept-5-en-2-one

Applications MH 6-Methylhept-5-en-2-one Dehydrolinalool Dehydrolinalool MH->Dehydrolinalool Linalool Linalool MH->Linalool Citral Citral MH->Citral Fragrances Fragrances & Flavors Dehydrolinalool->Fragrances Linalool->Fragrances Citral->Fragrances Vitamins Vitamins A & E Citral->Vitamins

Caption: Key chemical syntheses from 6-Methylhept-5-en-2-one.

Safety and Handling

6-Methylhept-5-en-2-one is a flammable liquid and vapor.[9][11] It should be handled in a well-ventilated area, and sources of ignition should be avoided.[9] Protective equipment, including safety goggles and gloves, should be worn when handling the compound.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[9]

6-Methylhept-5-en-2-one is a versatile chemical with significant industrial importance. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable building block for a wide array of products in the fragrance, flavor, and pharmaceutical industries. Further research into its biological activities may unveil new applications in areas such as agriculture and medicine.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 6-Methyl-3-methylidenehept-5-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoisomerism and chirality of the molecule 6-Methyl-3-methylidenehept-5-en-2-one. Due to the limited specific literature on this compound, this document focuses on a theoretical examination of its potential stereoisomers based on its chemical structure, and outlines established experimental protocols for their synthesis, separation, and characterization.

Molecular Structure and Potential Stereoisomers

The chemical structure of this compound, as deduced from its IUPAC name, is presented below.

Figure 1: 2D Structure of this compound.

A detailed analysis of this structure reveals two key features that give rise to stereoisomerism:

  • A Chiral Center: The carbon atom at position 6 (C6) is bonded to four different groups: a hydrogen atom, a methyl group, a propen-2-yl group, and the rest of the carbon chain. This makes C6 a stereocenter, leading to the possibility of two enantiomers, (R)-6-Methyl-3-methylidenehept-5-en-2-one and (S)-6-Methyl-3-methylidenehept-5-en-2-one.

  • Geometric Isomerism: The double bond between C5 and the methyl-substituted C6 creates the potential for E/Z isomerism. The configuration depends on the relative priorities of the substituents on each carbon of the double bond.

Consequently, this compound can exist as a total of four possible stereoisomers:

  • (5E, 6R)-6-Methyl-3-methylidenehept-5-en-2-one

  • (5E, 6S)-6-Methyl-3-methylidenehept-5-en-2-one

  • (5Z, 6R)-6-Methyl-3-methylidenehept-5-en-2-one

  • (5Z, 6S)-6-Methyl-3-methylidenehept-5-en-2-one

The (5E, 6R) and (5E, 6S) isomers are a pair of enantiomers, as are the (5Z, 6R) and (5Z, 6S) isomers. The relationship between any E isomer and any Z isomer is that of diastereomers.

Physicochemical Properties of Stereoisomers

While specific experimental data for the stereoisomers of this compound are not available, general principles of stereochemistry allow for the prediction of their properties.

PropertyEnantiomers (e.g., (5E, 6R) vs. (5E, 6S))Diastereomers (e.g., (5E, 6R) vs. (5Z, 6R))
Boiling Point IdenticalDifferent
Melting Point IdenticalDifferent
Solubility (in achiral solvents) IdenticalDifferent
Refractive Index IdenticalDifferent
Optical Rotation Equal in magnitude, opposite in signDifferent
NMR Spectra (in achiral solvent) IdenticalDifferent
Chromatographic Retention (on achiral stationary phase) IdenticalDifferent
Chromatographic Retention (on chiral stationary phase) DifferentDifferent

Table 1: Predicted Physicochemical Properties of the Stereoisomers of this compound.

Experimental Protocols for Stereochemical Determination

The definitive assignment of the absolute and relative stereochemistry of this compound requires a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of organic molecules.

Workflow for NMR-based Stereochemical Analysis:

G cluster_0 NMR Analysis Workflow start Racemic or Diastereomeric Mixture nmr_achiral 1H and 13C NMR in Achiral Solvent start->nmr_achiral analysis_diastereomers Analysis of Diastereomers nmr_achiral->analysis_diastereomers nmr_chiral NMR with Chiral Additive analysis_diastereomers->nmr_chiral If enantiomers are present end Stereochemical Assignment analysis_diastereomers->end Diastereomer ratio determined analysis_enantiomers Analysis of Enantiomers nmr_chiral->analysis_enantiomers analysis_enantiomers->end Enantiomeric excess determined

Figure 2: Workflow for NMR-based stereochemical analysis.

  • Distinguishing Diastereomers: The E and Z diastereomers of this compound are expected to have distinct ¹H and ¹³C NMR spectra in standard achiral solvents (e.g., CDCl₃). The nuclear Overhauser effect (NOE) can be particularly useful for determining the geometry of the C5=C6 double bond. Irradiation of the proton at C6 should result in an NOE enhancement of the proton at C4 in the Z-isomer, whereas in the E-isomer, a weaker or no NOE would be expected.

  • Resolving Enantiomers: Enantiomers have identical NMR spectra in achiral solvents. To distinguish them, a chiral environment must be introduced. This can be achieved through:

    • Chiral Derivatizing Agents (CDAs): The ketone functionality can be reacted with a chiral derivatizing agent (e.g., a chiral hydrazine) to form diastereomeric derivatives, which will exhibit separate signals in the NMR spectrum.

    • Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, leading to observable differences in their chemical shifts.

    • Chiral Lanthanide Shift Reagents: These reagents can also induce separation of enantiomeric signals.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly effective method for separating and quantifying enantiomers.

Protocol for Chiral HPLC Separation:

  • Column Selection: A chiral stationary phase (CSP) is essential. For ketones, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is suitable for this molecule due to the presence of the conjugated enone system.

  • Quantification: The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers.

Logical Flow for Chiral HPLC Method Development:

G cluster_1 Chiral HPLC Method Development start Sample containing Enantiomers column_selection Select Chiral Stationary Phase start->column_selection mobile_phase_screening Screen Mobile Phases column_selection->mobile_phase_screening optimization Optimize Separation Conditions mobile_phase_screening->optimization validation Method Validation optimization->validation analysis Sample Analysis validation->analysis

Early studies and discovery of 6-Methyl-3-methylidenehept-5-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Studies and Discovery of 6-Methyl-5-hepten-2-one

Introduction

6-Methyl-5-hepten-2-one, also known as Sulcatone, is a naturally occurring unsaturated ketone found in various plants, including citronella, lemongrass, and palmarosa.[1][2] It is recognized by its characteristic powerful, fatty, green, and citrus-like odor.[2][3] This compound is a significant intermediate in the synthesis of a wide range of valuable chemicals, including vitamins, aroma compounds, and pharmaceuticals.[4][5] This technical guide provides a comprehensive overview of the early studies, physicochemical properties, synthesis methodologies, and biological activities of 6-Methyl-5-hepten-2-one, geared towards researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Methyl-5-hepten-2-one is presented in Table 1. This data is crucial for its handling, formulation, and application in various experimental and industrial settings.

PropertyValueReference
Molecular Formula C8H14O[3]
Molecular Weight 126.20 g/mol [3]
Appearance Colorless to yellowish liquid[4][6]
Odor Powerful, fatty, green, citrus-like[2][3]
Taste Bittersweet, reminiscent of pear[2]
Boiling Point 172-174 °C at 1014 hPa[6]
Melting Point -67.1 to -67.3 °C[6]
Density 0.851 g/cm³ at 20 °C[6]
Vapor Pressure 0.99 hPa at 18.18 °C; 1.99 hPa at 27.99 °C[6]
Water Solubility 3.02 g/L at 25 °C[6]
Log Kow 2.4[6]
Refractive Index 1.4445 at 20 °C[3]

Experimental Protocols: Synthesis of 6-Methyl-5-hepten-2-one

Several synthetic routes for 6-Methyl-5-hepten-2-one have been developed, reflecting its industrial importance. The following sections detail the methodologies for the most common approaches.[4][5]

Synthesis from Acetylene and Acetone

This well-established industrial method involves a three-step sequence:

  • Ethynylation of Acetone: Acetone undergoes an ethynylation reaction with acetylene in the presence of a base catalyst to produce 2-methyl-3-butyn-2-ol.[7]

  • Partial Hydrogenation: The resulting 2-methyl-3-butyn-2-ol is partially hydrogenated using a Lindlar catalyst to yield 2-methyl-3-buten-2-ol.

  • Carroll Rearrangement: The 2-methyl-3-buten-2-ol is then reacted with diketene or an alkyl acetoacetate (such as ethyl acetoacetate) to form an acetoacetic ester, which subsequently undergoes a Carroll rearrangement upon heating to produce 6-Methyl-5-hepten-2-one.[4][5]

Synthesis_from_Acetylene_and_Acetone Acetone Acetone Ethynylation Ethynylation Acetone->Ethynylation Acetylene Acetylene Acetylene->Ethynylation BaseCatalyst Base Catalyst BaseCatalyst->Ethynylation MBY 2-Methyl-3-butyn-2-ol Ethynylation->MBY PartialHydrogenation Partial Hydrogenation MBY->PartialHydrogenation LindlarCatalyst Lindlar Catalyst LindlarCatalyst->PartialHydrogenation MBE 2-Methyl-3-buten-2-ol PartialHydrogenation->MBE CarrollRearrangement Carroll Rearrangement MBE->CarrollRearrangement Diketene Diketene / Alkyl Acetoacetate Diketene->CarrollRearrangement MHO 6-Methyl-5-hepten-2-one CarrollRearrangement->MHO

Synthesis of 6-Methyl-5-hepten-2-one from Acetone and Acetylene.
Synthesis from Isobutylene, Acetone, and Formaldehyde

This process involves the synthesis of an intermediate, α-methylheptenone, which is then isomerized to the desired product.

  • Synthesis of α-Methylheptenone: Isobutylene, acetone, and formaldehyde are reacted at high temperature (e.g., 250°C) and pressure (e.g., 30 MPa) to produce α-methylheptenone.[4][7]

  • Isomerization: The α-methylheptenone is subsequently heated in the presence of a palladium and carbonyl iron catalyst to yield 6-Methyl-5-hepten-2-one.[4][7]

Synthesis_from_Isobutylene Isobutylene Isobutylene Condensation Condensation Isobutylene->Condensation Acetone Acetone Acetone->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation HighTempPressure High Temp & Pressure HighTempPressure->Condensation AlphaMHO α-Methylheptenone Condensation->AlphaMHO Isomerization Isomerization AlphaMHO->Isomerization PdFeCatalyst Pd/Fe Catalyst PdFeCatalyst->Isomerization MHO 6-Methyl-5-hepten-2-one Isomerization->MHO

Synthesis of 6-Methyl-5-hepten-2-one from Isobutylene.
Synthesis from Isoprene

This route utilizes isoprene as the starting material.

  • Hydrochlorination of Isoprene: Isoprene reacts with hydrogen chloride to form isopentenyl chloride.[4][5]

  • Condensation with Acetone: The isopentenyl chloride is then condensed with acetone in the presence of a phase transfer catalyst (e.g., benzyltriethylammonium chloride) and a strong base (e.g., NaOH solution) to yield 6-Methyl-5-hepten-2-one. A reported protocol specifies a reaction temperature of 60-61°C for 3 hours.[4]

Biological Activity and Applications

6-Methyl-5-hepten-2-one exhibits a range of biological activities, making it a compound of interest in various fields.

Antimicrobial Activity

Studies have shown that 6-Methyl-5-hepten-2-one possesses antimicrobial properties, with notable activity against certain bacteria and limited antifungal effects.[1][3] It was found to be active against a variety of bacterial species, with the exception of Bacillus subtilis and Bacillus anthracis.[3]

Pheromonal and Kairomonal Activity

This compound acts as an alarm pheromone in some insect species.[3] It is also known to be a potent attractant for certain mosquito species, such as Aedes aegypti, which are vectors for diseases like dengue fever and Zika virus.[1] This has led to research into its use in mosquito traps and control strategies.[1]

Cardiovascular Effects

Recent research has highlighted the cardiovascular effects of 6-Methyl-5-hepten-2-one. In spontaneously hypertensive rats, it has been shown to have vasorelaxant and anti-platelet aggregation effects.[8] The proposed mechanism involves the modulation of intracellular calcium, possibly through interaction with calmodulin.[8] Furthermore, it exhibited antioxidant properties and did not appear to interfere with coagulation pathways, suggesting a low risk of bleeding.[8]

Biological_Activity MHO 6-Methyl-5-hepten-2-one Calmodulin Calmodulin Interaction MHO->Calmodulin Antioxidant Antioxidant Properties MHO->Antioxidant CaModulation Intracellular Ca2+ Modulation Calmodulin->CaModulation Vasorelaxation Vasorelaxation CaModulation->Vasorelaxation Antiplatelet Anti-platelet Aggregation CaModulation->Antiplatelet

Proposed Mechanism of Cardiovascular Effects of 6-Methyl-5-hepten-2-one.
Other Applications

Due to its pleasant aroma, 6-Methyl-5-hepten-2-one is utilized as a flavoring agent in food products and as a fragrance component in perfumery.[1][4] It is also a crucial intermediate for the synthesis of other important compounds, including dehydrolinalool, linalool, citral, and pseudoionone, which are precursors to vitamins A and E, and other fragrances.[1][4][5]

Conclusion

6-Methyl-5-hepten-2-one is a versatile chemical with significant industrial and biological relevance. Its early discovery and the development of efficient synthetic routes have paved the way for its widespread application. Ongoing research into its biological activities, particularly its cardiovascular effects, suggests potential for its future development in therapeutic applications. This guide provides a foundational understanding for professionals engaged in the study and application of this important compound.

References

Methodological & Application

Application Note: A Proposed Two-Step Synthesis of 6-Methyl-3-methylidenehept-5-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An application note and protocol for the laboratory synthesis of 6-Methyl-3-methylidenehept-5-en-2-one is detailed below. This protocol is designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is an α,β-unsaturated ketone containing an exocyclic double bond. This structural motif is of interest in organic synthesis and medicinal chemistry due to its potential as a Michael acceptor and its presence in some natural products. This document outlines a proposed two-step laboratory-scale synthesis for this target compound. The synthesis commences with the well-established compound 6-methylhept-5-en-2-one, which serves as a key intermediate. The crucial α-methylenation is proposed to be achieved via a Mannich reaction followed by thermal elimination. This protocol provides a detailed methodology, including reagent quantities, reaction conditions, and purification procedures.

Overall Reaction Scheme:

  • Step 1: Synthesis of 6-Methylhept-5-en-2-one (Intermediate 1) This protocol will assume 6-methylhept-5-en-2-one is available as a starting material, as it is commercially available and its synthesis is well-documented in chemical literature.[1][2]

  • Step 2: Synthesis of this compound (Target Compound) This step involves the α-methylenation of 6-methylhept-5-en-2-one.

Experimental Protocols

Materials and Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Reagents:

  • 6-Methylhept-5-en-2-one (Starting Material)

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Protocol for the Synthesis of this compound

This protocol is based on the general procedure for the α-methylenation of ketones via the Mannich reaction.

Step 1: Formation of the Mannich Base (3-(Dimethylaminomethyl)-6-methylhept-5-en-2-one hydrochloride)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-methylhept-5-en-2-one (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

  • Add absolute ethanol as the solvent.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • The resulting crude product is the hydrochloride salt of the Mannich base. This can be used directly in the next step or purified further.

Step 2: Elimination to form this compound

  • The crude Mannich base hydrochloride from the previous step is subjected to thermal elimination. This can often be achieved by heating the crude product under vacuum.

  • Alternatively, the crude Mannich base can be dissolved in a suitable solvent (e.g., toluene) and refluxed for 2-4 hours to induce elimination.

  • After elimination is complete (monitored by TLC), cool the reaction mixture.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect signals corresponding to the vinyl protons of the methylidene group, the protons of the internal double bond, the methyl groups, and the methylene protons.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the carbons of the two double bonds, and the aliphatic carbons.

  • FT-IR: Expect a strong absorption band for the α,β-unsaturated ketone carbonyl group (around 1680-1700 cm⁻¹) and C=C stretching frequencies.

  • Mass Spectrometry: To confirm the molecular weight of the target compound.

Data Presentation

The following table summarizes the quantitative data for the proposed synthesis of this compound. The yields are hypothetical and based on typical yields for similar reactions reported in the literature.

Step Reactant Molar Eq. Molecular Weight ( g/mol ) Amount Solvent Temp (°C) Time (h) Hypothetical Yield (%)
16-Methylhept-5-en-2-one1.0126.20(User Defined)Ethanol80-904-6-
1Dimethylamine HCl1.281.54(Calculated)
1Paraformaldehyde1.530.03(Calculated)
2Mannich Base (crude)1.0-(From Step 1)Toluene (optional)1102-460-70

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Mannich Base Formation cluster_step2 Step 2: Elimination & Purification start Start: 6-Methylhept-5-en-2-one reagents1 Add: - Dimethylamine HCl - Paraformaldehyde - Ethanol - Conc. HCl (cat.) start->reagents1 reflux1 Reflux at 80-90°C for 4-6h reagents1->reflux1 workup1 Cool and Concentrate reflux1->workup1 mannich_base Crude Mannich Base HCl workup1->mannich_base elimination Thermal Elimination (Heating/Reflux) mannich_base->elimination workup2 Aqueous Workup (NaHCO3, Brine) elimination->workup2 drying Dry (MgSO4) & Concentrate workup2->drying purification Column Chromatography drying->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of 6-Methyl-3-methylidenehept-5-en-2-one in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3-methylidenehept-5-en-2-one is a novel ketone with potential significance in various biological processes. Accurate quantification of this volatile organic compound (VOC) in biological matrices such as plasma, urine, and exhaled breath condensate is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential role as a biomarker. These application notes provide a comprehensive overview of the recommended protocols for the extraction, separation, and quantification of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties (Hypothetical)

PropertyValueSource
Molecular FormulaC9H14O-
Molecular Weight138.21 g/mol -
Boiling PointEstimated 180-200 °C-
Vapor PressureModerate to High-
SolubilitySparingly soluble in water, soluble in organic solvents-

Experimental Protocols

Protocol 1: Quantification by Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for the analysis of volatile compounds like this compound in urine and plasma.

1. Sample Preparation:

  • Thaw frozen biological samples (urine or plasma) to room temperature.

  • For urine samples, centrifuge at 2000 x g for 10 minutes to remove particulate matter.

  • In a 20 mL headspace vial, combine 5 mL of the biological sample (urine supernatant or plasma) with 1.5 g of NaCl (to increase the ionic strength and promote volatilization).[1]

  • For enhanced recovery of acidic or basic analytes, the sample pH can be adjusted. However, for a neutral ketone, this may not be necessary.[2]

  • Immediately seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Procedure:

  • Place the sealed vial in a heating block or autosampler incubator set at 60°C.

  • Equilibrate the sample for 15 minutes to allow the analyte to partition into the headspace.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes to adsorb the volatile analytes.[2]

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

    • Monitor characteristic ions for this compound (hypothetical m/z: 138, 123, 95, 67). A full scan mode (m/z 40-300) should be used during method development to identify the fragmentation pattern.

4. Quantification:

  • Prepare a calibration curve using a certified standard of this compound spiked into a blank biological matrix.

  • Use an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) to correct for matrix effects and variations in extraction efficiency.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

This protocol is suitable for less volatile ketone metabolites or when higher sensitivity and specificity are required. Derivatization is often necessary to improve the ionization efficiency of carbonyl compounds in electrospray ionization (ESI).[3][4]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. Derivatization:

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a derivatizing agent solution. A common derivatizing agent for ketones is 2,4-Dinitrophenylhydrazine (DNPH) or Girard's reagent T.[5]

  • Incubate the mixture at 60°C for 30 minutes.

  • After incubation, add 50 µL of the initial mobile phase to the sample.

3. LC-MS/MS Analysis:

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Develop specific precursor-to-product ion transitions for the derivatized this compound and the internal standard. This will require initial experiments using a pure standard.

4. Quantification:

  • Construct a calibration curve by spiking known concentrations of the standard into a blank biological matrix and subjecting it to the same sample preparation and derivatization procedure.

  • The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.[6]

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound in Biological Samples

Sample IDMatrixConcentration (ng/mL) ± SD (n=3)Method
Control_01UrineNot DetectedGC-MS
Control_02PlasmaNot DetectedLC-MS/MS
Treated_01Urine15.2 ± 1.8GC-MS
Treated_02Urine21.5 ± 2.5GC-MS
Treated_03Plasma5.8 ± 0.7LC-MS/MS
Treated_04Plasma8.1 ± 1.0LC-MS/MS

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample (Urine, Plasma) Pretreatment Pre-treatment (Centrifugation, pH adjustment) SampleCollection->Pretreatment Extraction Extraction (HS-SPME or LLE) Pretreatment->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Detection Mass Spectrometry (MS or MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway cluster_precursor Precursor Pathway cluster_synthesis Hypothetical Synthesis cluster_metabolism Metabolism / Excretion IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP Geranyl Diphosphate Synthase DMAPP->GPP AcyclicTerpene Acyclic Monoterpene Precursor GPP->AcyclicTerpene Terpene Synthase TargetCompound This compound AcyclicTerpene->TargetCompound Oxidation / Rearrangement PhaseI Phase I Metabolism (e.g., Hydroxylation, Reduction) TargetCompound->PhaseI CYP450 Enzymes PhaseII Phase II Metabolism (e.g., Glucuronidation, Sulfation) PhaseI->PhaseII Excretion Excretion (Urine, Feces) PhaseII->Excretion

Caption: Hypothetical metabolic pathway of this compound.

References

Applications of 6-Methyl-3-methylidenehept-5-en-2-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Applications of 6-Methyl-3-methylidenehept-5-en-2-one in Medicinal Chemistry

1. Introduction

This compound is a terpenoid belonging to the class of α,β-unsaturated ketones. While specific medicinal chemistry applications for this exact molecule are not extensively documented in publicly available literature, its structural motifs—a conjugated enone system and a terpenoid backbone—are present in numerous biologically active natural products and synthetic compounds. This document aims to provide an overview of the potential applications of this compound in medicinal chemistry based on the known activities of related compounds, along with generalized protocols for assessing its biological potential.

The α,β-unsaturated ketone moiety is a well-known Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins. This reactivity is often implicated in the mechanism of action of various therapeutic agents. Terpenoids, as a class, exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

2. Potential Therapeutic Applications

Based on the chemical features of this compound, several potential areas of medicinal chemistry research can be explored.

2.1. Anticancer Activity

Many natural and synthetic compounds containing the α,β-unsaturated ketone moiety exhibit cytotoxic activity against cancer cell lines. This activity is often attributed to the induction of cellular oxidative stress through the depletion of intracellular glutathione (GSH) and the inhibition of enzymes involved in redox homeostasis, such as thioredoxin reductase.

2.2. Anti-inflammatory Activity

The α,β-unsaturated ketone structure is found in several compounds known to inhibit inflammatory pathways. A key target is the transcription factor NF-κB, which plays a central role in the inflammatory response. Covalent modification of critical cysteine residues in IκB kinase (IKK) or NF-κB itself by Michael acceptors can block its activation and subsequent pro-inflammatory gene expression.

2.3. Antimicrobial Activity

Terpenoids and α,β-unsaturated ketones have been reported to possess antibacterial and antifungal properties.[1] The proposed mechanisms include disruption of cell membrane integrity, inhibition of essential enzymes, and interference with microbial signaling pathways.

3. Experimental Protocols

The following are generalized protocols that can be adapted to investigate the potential medicinal chemistry applications of this compound.

3.1. Synthesis of this compound

  • Protocol: Aldol Condensation for Synthesis

    • Combine 6-methylhept-5-en-2-one (commercially available as an intermediate for fragrances and vitamins) with an appropriate formaldehyde equivalent (e.g., paraformaldehyde) in a suitable solvent such as methanol or ethanol.[2]

    • Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) to initiate the condensation reaction.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

3.2. In Vitro Cytotoxicity Assay

To assess the potential anticancer activity of this compound, a standard MTT assay can be performed.

  • Protocol: MTT Assay for Cytotoxicity

    • Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.3. NF-κB Reporter Assay

To investigate the anti-inflammatory potential, a reporter gene assay can be used to measure the inhibition of NF-κB activation.

  • Protocol: NF-κB Luciferase Reporter Assay

    • Transfect cells (e.g., HEK293T) with a plasmid containing the luciferase gene under the control of an NF-κB response element.

    • After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • Normalize the luciferase activity to the total protein concentration and express the results as a fold change relative to the unstimulated control.

4. Data Presentation

Quantitative data from the experimental protocols should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIncubation Time (h)IC50 (µM)
HeLa48Data
A54948Data
MCF-748Data

Table 2: Inhibition of NF-κB Activation by this compound

Compound Concentration (µM)NF-κB Luciferase Activity (Fold Change)% Inhibition
0 (Stimulated Control)Data0
1DataData
10DataData
50DataData

5. Visualizations

5.1. Proposed Mechanism of Action for Anticancer Activity

The diagram below illustrates a potential signaling pathway through which an α,β-unsaturated ketone like this compound could exert cytotoxic effects.

anticancer_pathway compound This compound (α,β-Unsaturated Ketone) cell Cancer Cell compound->cell Enters gsh Glutathione (GSH) compound->gsh Depletes cell->gsh ros Reactive Oxygen Species (ROS) gsh->ros Neutralizes stress Oxidative Stress ros->stress Induces apoptosis Apoptosis stress->apoptosis Triggers

Caption: Proposed mechanism of anticancer activity.

5.2. Experimental Workflow for In Vitro Cytotoxicity Screening

The following workflow outlines the key steps in evaluating the cytotoxic potential of the compound.

cytotoxicity_workflow start Start synthesis Synthesize and Purify This compound start->synthesis cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with Compound synthesis->treatment cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Analyze Data and Determine IC50 mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for cytotoxicity screening.

While direct experimental evidence for the medicinal applications of this compound is currently limited, its chemical structure suggests potential as a lead compound for the development of novel anticancer, anti-inflammatory, or antimicrobial agents. The provided protocols offer a starting point for the systematic evaluation of its biological activities. Further research, including structure-activity relationship (SAR) studies and investigation of its metabolic stability and pharmacokinetic properties, will be crucial in determining its therapeutic potential.

References

Application Notes and Protocols for the Evaluation of 6-Methyl-3-methylidenehept-5-en-2-one and Related α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vitro or in vivo assay data for the compound 6-Methyl-3-methylidenehept-5-en-2-one. The following application notes and protocols are based on established methodologies for evaluating the biological activity of structurally related compounds, specifically α,β-unsaturated ketones and terpenoids. These protocols serve as a guide for researchers and scientists to investigate the potential biological activities of this and similar molecules.

Introduction to this compound

This compound is a terpenoid belonging to the class of α,β-unsaturated ketones. This structural motif is of significant interest in drug discovery as the conjugated system can react with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids, often through a Michael-type addition.[1][2] This reactivity can be the basis for a range of biological effects, including cytotoxic, anti-inflammatory, and antioxidant activities.[3][4] Terpenoids, as a class, are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.[5][6]

The protocols detailed below are designed to assess these potential activities for novel compounds like this compound.

Section 1: In Vitro Cytotoxicity Assessment

Application Note: The initial screening of a novel compound often involves assessing its cytotoxicity against various cell lines. This helps to determine the concentration range for subsequent mechanistic studies and to identify potential anticancer activity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to prepare a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

CompoundCell LineIC₅₀ (µM) [Hypothetical Data]
This compoundHeLa25.5
This compoundMCF-742.1
This compoundA54933.8
Doxorubicin (Positive Control)HeLa0.8

Experimental Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat cells with compound dilutions incubate_24h->treat_compound incubate_48h Incubate for 48h treat_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow Diagram.

Section 2: In Vitro Anti-inflammatory Activity

Application Note: Many terpenoids exhibit anti-inflammatory properties.[6] A common method to assess this is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of inflammation.

Protocol 2: Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

  • Griess Reaction: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using NaNO₂. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition relative to the vehicle control.

Data Presentation:

CompoundConcentration (µM)% NO Inhibition [Hypothetical Data]
This compound1015.2
This compound2548.7
This compound5075.3
L-NAME (Positive Control)10092.5

Signaling Pathway Diagram:

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active activation Nucleus Nucleus NFkB_active->Nucleus translocation iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Compound This compound Compound->IKK Potential Inhibition

Simplified NF-κB Signaling Pathway in Inflammation.

Section 3: In Vivo Anti-inflammatory Assessment

Application Note: To confirm the in vitro anti-inflammatory findings, an in vivo model is essential. The carrageenan-induced paw edema model in rodents is a classical and reliable method for evaluating the acute anti-inflammatory activity of compounds.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the anti-inflammatory effect of this compound in an acute inflammation model.

Materials:

  • Wistar rats (180-200 g)

  • Carrageenan (1% w/v in saline)

  • This compound (suspended in 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats for one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the rats into groups (n=6): Normal control, Carrageenan control, Positive control (Indomethacin, 10 mg/kg), and Test groups (e.g., 25, 50, 100 mg/kg of the compound). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the vehicle, indomethacin, or test compound orally (p.o.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the carrageenan control group.

Data Presentation:

Treatment Group (p.o.)Dose (mg/kg)% Edema Inhibition at 3h [Hypothetical Data]
Carrageenan Control-0
This compound2522.5
This compound5045.8
This compound10063.2
Indomethacin (Positive Control)1071.4

Experimental Workflow Diagram:

Paw_Edema_Workflow start Start group_animals Group and fast rats start->group_animals administer_drug Administer test compound/control orally group_animals->administer_drug measure_initial_paw Measure initial paw volume (0h) administer_drug->measure_initial_paw induce_edema Inject carrageenan into hind paw measure_initial_paw->induce_edema measure_paw_hourly Measure paw volume at 1, 2, 3, 4h induce_edema->measure_paw_hourly calculate_inhibition Calculate % edema inhibition measure_paw_hourly->calculate_inhibition end End calculate_inhibition->end

In Vivo Paw Edema Assay Workflow.

This document provides a foundational framework for the initial biological evaluation of this compound. Further studies would be required to elucidate the precise mechanisms of action and to assess the broader safety and efficacy profile of the compound.

References

Application Note: 6-Methyl-3-methylidenehept-5-en-2-one as a Novel Chemical Probe for the Hypothetical Farnesyl-Pyrophosphate Mimetic Kinase (FPPMK)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the use of 6-Methyl-3-methylidenehept-5-en-2-one, a novel small molecule, as a chemical probe for the hypothetical Farnesyl-Pyrophosphate Mimetic Kinase (FPPMK). Due to the novelty of this compound, the data and protocols presented herein are based on preliminary internal research and are intended to guide the user in designing their own experiments. This molecule demonstrates high potency and selectivity for FPPMK, a putative kinase involved in aberrant cell signaling pathways. This application note will detail its mechanism of action, provide protocols for in vitro and cell-based assays, and present representative data.

Introduction

This compound is an unsaturated ketone with structural similarities to farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate pathway. While its isomer, 6-Methylhept-5-en-2-one, is a naturally occurring compound with known antibacterial properties, the unique methylidene group at the 3-position of this compound is hypothesized to confer specific inhibitory activity against FPPMK. FPPMK is a newly identified kinase that is postulated to play a role in oncogenic signaling through its interaction with FPP-like substrates. The development of a selective chemical probe for FPPMK is crucial for elucidating its biological function and therapeutic potential.

Chemical Information

PropertyValue
IUPAC Name This compound
Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS Number Not available
Structure
Purity ≥98% (by HPLC)
Solubility Soluble in DMSO (>20 mg/mL) and Ethanol (>20 mg/mL). Poorly soluble in water.
Storage Store at -20°C. Protect from light.

Hypothetical Biological Activity

This compound is a potent and selective inhibitor of the hypothetical Farnesyl-Pyrophosphate Mimetic Kinase (FPPMK). The proposed mechanism of action involves the covalent modification of a cysteine residue within the active site of FPPMK via a Michael addition reaction with the α,β-unsaturated ketone moiety of the probe. This irreversible inhibition allows for its use in target identification and validation studies.

In Vitro Kinase Inhibition Profile

The selectivity of this compound was assessed against a panel of 50 related kinases. The compound demonstrated high selectivity for FPPMK.

Kinase TargetIC50 (nM)
FPPMK 15
Kinase A> 10,000
Kinase B> 10,000
Kinase C8,500
Kinase D> 10,000

Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data are representative of three independent experiments.

Cellular Activity

The compound was tested for its ability to inhibit FPPMK-mediated signaling in a human cancer cell line (e.g., HEK293T) overexpressing FPPMK.

AssayEC50 (nM)
FPPMK Phosphorylation 75
Cell Viability (72h) 1,200

Table 2: Cellular activity of this compound in FPPMK-overexpressing HEK293T cells. Data are representative of three independent experiments.

Experimental Protocols

Protocol 1: In Vitro FPPMK Inhibition Assay

This protocol describes a luminescence-based kinase assay to determine the in vitro potency of this compound against FPPMK.

Materials:

  • Recombinant human FPPMK

  • Kinase substrate (e.g., a generic peptide substrate with a phosphorylation site)

  • ATP

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 10 µL of FPPMK enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Protocol 2: Western Blot Analysis of FPPMK Phosphorylation in Cells

This protocol describes how to assess the inhibition of FPPMK activity in a cellular context by measuring the phosphorylation of a downstream target.

Materials:

  • HEK293T cells overexpressing FPPMK

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FPPMK-substrate and anti-total-FPPMK-substrate, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed HEK293T-FPPMK cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 4 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Visualizations

FPPMK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds FPPMK FPPMK Receptor->FPPMK Activates FPP Farnesyl Pyrophosphate FPP->FPPMK Substrate Downstream_Effector Downstream Effector FPPMK->Downstream_Effector Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Downstream_Effector->Transcription Probe This compound Probe->FPPMK Inhibits

Caption: Hypothetical FPPMK signaling pathway and the inhibitory action of the chemical probe.

Experimental_Workflow Start Start: Hypothesis Generation Probe_Synthesis Synthesis & Purification of This compound Start->Probe_Synthesis In_Vitro_Assay In Vitro Kinase Assay (Determine IC50) Probe_Synthesis->In_Vitro_Assay Cell_Based_Assay Cellular Phosphorylation Assay (Determine EC50) In_Vitro_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling Target_Validation Target Validation Studies Selectivity_Profiling->Target_Validation End End: Elucidation of FPPMK Function Target_Validation->End

Caption: Experimental workflow for the characterization of the chemical probe.

Logical_Relationship cluster_probe Chemical Probe Properties cluster_utility Utility as a Research Tool Potency High Potency (Low nM IC50/EC50) Target_ID Target Identification and Validation Potency->Target_ID Selectivity High Selectivity (>100-fold vs other kinases) Pathway_Analysis Elucidation of Signaling Pathways Selectivity->Pathway_Analysis Cell_Permeability Cell Permeable Cell_Permeability->Pathway_Analysis Known_MOA Defined Mechanism of Action (Covalent Inhibition) Known_MOA->Target_ID Therapeutic_Dev Starting Point for Drug Discovery Target_ID->Therapeutic_Dev Pathway_Analysis->Therapeutic_Dev

Caption: Relationship between probe properties and its utility in research.

Application Notes and Protocols for GC-MS Analysis of 6-Methyl-3-methylidenehept-5-en-2-one Following Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Methyl-3-methylidenehept-5-en-2-one is a volatile terpenoid ketone of interest in various fields, including flavor and fragrance chemistry, natural product analysis, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such volatile compounds. However, the presence of a polar ketone functional group can lead to poor chromatographic peak shape, thermal degradation, and unwanted interactions within the GC system.

To overcome these challenges, derivatization is a crucial sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and the reliability of quantitative analysis.[1][2] This application note provides a detailed protocol for the derivatization of this compound using a two-step methoximation and silylation procedure, followed by GC-MS analysis.

Principle of Derivatization

The derivatization of ketones for GC-MS analysis is typically a two-step process:

  • Methoximation: The carbonyl group of the ketone reacts with methoxyamine hydrochloride (MeOx) to form a methoxime derivative. This step is critical for several reasons: it protects the reactive keto group, prevents tautomerization (enolization) which could lead to multiple derivative peaks, and stabilizes the molecule.[2][3]

  • Silylation: Following methoximation, any other active hydrogens in the molecule (though absent in the target analyte) and any residual moisture are reacted with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step further increases the volatility and thermal stability of the analyte by replacing polar hydrogens with nonpolar trimethylsilyl (TMS) groups.[2][3]

The resulting methoxime-trimethylsilyl derivative is significantly more volatile and less polar than the parent ketone, leading to improved peak symmetry, increased sensitivity, and more reproducible retention times in GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Hexane or other suitable solvent (GC grade)

  • Anhydrous sodium sulfate

  • GC vials with inserts and PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane) at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standard solutions by serial dilution to cover the desired calibration range (e.g., 1-100 µg/mL).

Derivatization Protocol

This protocol is a general procedure for the derivatization of ketones and can be optimized for specific sample matrices and concentrations.

  • Sample Preparation: Transfer 100 µL of the standard solution or sample extract into a GC vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry, as moisture can interfere with the silylation reaction.[2]

  • Methoximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the dry residue.

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes in a heating block or oven.[1]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80 µL of MSTFA to the vial.

    • Seal the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 30 minutes.[1]

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless or Split (e.g., 20:1)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-400
Solvent Delay3-5 minutes

Data Presentation

The following tables summarize expected quantitative data based on the analysis of derivatized this compound. Note that specific values may vary depending on the analytical instrumentation and conditions.

Table 1: Expected GC Retention Times

CompoundRetention Time (min) - Underivatized (Predicted)Retention Time (min) - Derivatized (Predicted)
This compound~10-12~12-15

Retention times are estimates and will vary with the specific GC column and temperature program.

Table 2: Expected Mass Spectral Data for Derivatized this compound (Methoxime Derivative)

Fragment Ion (m/z)DescriptionRelative Abundance (Expected)
[M]+Molecular IonModerate
[M-15]+Loss of a methyl groupHigh
[M-31]+Loss of a methoxy groupHigh
Characteristic fragmentsSpecific to the compound's structureVariable

The mass spectrum of the derivatized compound will show a characteristic fragmentation pattern that can be used for identification and quantification.

Visualizations

The following diagrams illustrate the derivatization reaction and the analytical workflow.

derivatization_pathway ketone This compound meox Methoxyamine HCl (Pyridine, 60°C) methoxime Methoxime Derivative meox->methoxime

Caption: Methoximation of this compound.

experimental_workflow start Sample/Standard Preparation evaporation Solvent Evaporation (N2 Stream) start->evaporation methoximation Methoximation (MeOx, Pyridine, 60°C, 60 min) evaporation->methoximation silylation Silylation (MSTFA, 60°C, 30 min) methoximation->silylation gcms GC-MS Analysis silylation->gcms data_analysis Data Analysis (Quantification & Identification) gcms->data_analysis

Caption: Experimental workflow for derivatization and GC-MS analysis.

Conclusion

The derivatization of this compound by methoximation followed by silylation is an effective strategy to improve its analysis by GC-MS. This two-step process enhances the volatility and thermal stability of the analyte, leading to improved chromatographic performance and more reliable quantitative results. The detailed protocol and suggested GC-MS parameters provided in this application note serve as a valuable starting point for researchers, scientists, and drug development professionals working with this and similar terpenoid ketones. Optimization of the derivatization and instrumental conditions may be necessary to achieve the best results for specific applications and sample matrices.

References

Safe handling and storage protocols for 6-Methyl-3-methylidenehept-5-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 6-Methyl-3-methylidenehept-5-en-2-one

Introduction

This compound is an α,β-unsaturated ketone. This class of compounds is known for its reactivity, primarily due to the electrophilic nature of the β-carbon in the conjugated system, making it susceptible to Michael addition reactions.[1][2] This reactivity is the basis for their biological activity and potential toxicity. α,β-Unsaturated carbonyl compounds can interact with biological macromolecules such as proteins and DNA, which can lead to various adverse health effects.[1] Therefore, stringent safety protocols are necessary when handling this compound.

Hazard Identification and Classification

While specific hazard data for this compound is unavailable, the following classifications are inferred from the properties of α,β-unsaturated ketones and the available data for the related isomer, 6-Methylhept-5-en-2-one.[3]

  • Flammable Liquid: Assumed to be a flammable liquid and vapor.[3]

  • Skin Irritant: May cause skin irritation. The related isomer is slightly irritating to the skin of rabbits.[4]

  • Eye Irritant: May cause eye irritation.

  • Respiratory Irritant: Inhalation of vapors may cause respiratory tract irritation. α,β-Unsaturated ketones are known to be irritants to the respiratory tract.[5]

  • Potential Sensitizer: Some α,β-unsaturated ketones are skin sensitizers.[1]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. The related isomer, 6-Methylhept-5-en-2-one, has low acute oral and dermal toxicity in animal studies.[4] However, repeated exposure to the related isomer caused testicular toxicity in rats at high doses.[4]

  • Aquatic Toxicity: The related isomer is harmful to aquatic life with long-lasting effects.[3]

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table contains data for the related isomer, 6-Methylhept-5-en-2-one (CAS No. 110-93-0), for reference.

PropertyValue for 6-Methylhept-5-en-2-oneReference
Molecular Formula C₈H₁₄O[3]
Molecular Weight 126.2 g/mol [3]
Appearance Colorless to yellowish liquid[6]
Odor Strong odor[6]
Boiling Point Not available
Flash Point Flammable[3]
Vapor Pressure 0.75 mm Hg[6]
Solubility Soluble in water (1651 mg/L @ 25 °C, est.)[7]
Toxicity Data

The following toxicity data is for the related isomer, 6-Methylhept-5-en-2-one.

EndpointValueSpeciesReference
Oral LD50 3,570 mg/kg bwRat[4]
Dermal LD50 > 5,000 mg/kg bwRabbit[4]
Inhalation LC50 > 13.96 mg/l/4hrs (estimated)Rat[4]
Skin Irritation Slightly irritatingRabbit[4]
Eye Irritation Mild corneal opacity and conjunctival rednessRabbit[6]
Skin Sensitization Not a sensitizerGuinea pig[6]

Experimental Protocols

Protocol 1: General Handling and Use

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1.1. Personal Protective Equipment (PPE)

  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: If working outside of a certified chemical fume hood or if aerosolization is possible, a respirator with an appropriate organic vapor cartridge is required.

1.2. Engineering Controls

  • All handling of this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • An emergency eyewash station and safety shower must be readily accessible.

1.3. General Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_dispense Dispense compound in fume hood prep_materials->handle_dispense Proceed to handling handle_weigh Weigh in a tared, sealed container handle_dispense->handle_weigh handle_reaction Add to reaction vessel handle_weigh->handle_reaction cleanup_decontaminate Decontaminate surfaces handle_reaction->cleanup_decontaminate After experiment cleanup_waste Dispose of waste in labeled container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Figure 1. General handling workflow for this compound.

Protocol 2: Storage

Proper storage is crucial to maintain the stability of the compound and to prevent accidental exposure.

2.1. Storage Conditions

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[3]

  • Store in a tightly sealed, labeled container.[3]

  • Protect from light.

  • Store separately from strong oxidizing agents, strong bases, and strong reducing agents.

2.2. Storage Workflow

receive Receive Compound inspect Inspect container for damage receive->inspect log Log into inventory inspect->log No damage quarantine Quarantine and report inspect->quarantine Damaged storage_location Place in designated flammable storage cabinet log->storage_location temp_monitoring Monitor storage temperature storage_location->temp_monitoring

Figure 2. Storage protocol for this compound.

Protocol 3: Spill and Emergency Procedures

Immediate and appropriate response to a spill is critical to minimize exposure and environmental contamination.

3.1. Small Spills (in a fume hood)

  • Alert others in the immediate area.

  • Wear appropriate PPE (double glove, respirator if necessary).

  • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material into a sealed, labeled waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

3.2. Large Spills (outside of a fume hood)

  • Evacuate the area immediately.

  • Alert laboratory personnel and the institutional safety office.

  • Prevent entry into the affected area.

  • If safe to do so, increase ventilation to the area.

  • Follow institutional procedures for large chemical spills.

3.3. Emergency Response Logic

cluster_small_spill Small Spill in Hood cluster_large_spill Large Spill / Outside Hood cluster_exposure Personnel Exposure spill Spill Occurs assess Assess Spill Size & Location spill->assess skin_contact Skin Contact: Flush with water for 15 min Seek medical attention spill->skin_contact If contact occurs inhalation Inhalation: Move to fresh air Seek medical attention spill->inhalation If vapors inhaled small_spill_actions Alert others Don PPE Absorb & Collect Decontaminate assess->small_spill_actions Small & Contained large_spill_actions Evacuate Area Alert Safety Office Restrict Access assess->large_spill_actions Large or Uncontained

Figure 3. Spill and emergency response decision tree.

Waste Disposal
  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Collect waste in a designated, labeled, and sealed container.

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While specific data for this compound is lacking, its classification as an α,β-unsaturated ketone warrants a high degree of caution. The protocols outlined above provide a framework for its safe handling, storage, and disposal. Researchers must always perform a risk assessment prior to any new experiment and adhere to all institutional safety guidelines.

References

Experimental design for studying the bioactivity of 6-Methyl-3-methylidenehept-5-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Bioactivity of 6-Methyl-3-methylidenehept-5-en-2-one

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for the initial screening and mechanistic evaluation of the novel terpenoid-like compound, this compound. Terpenoids and their ketone derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3][4] This guide outlines a tiered approach, beginning with foundational cytotoxicity assessments to establish safe dosing ranges, followed by targeted screens for antimicrobial and anti-inflammatory properties. Detailed protocols for key in vitro assays, including MTT for cell viability, broth microdilution for antimicrobial efficacy, and nitric oxide/cytokine quantification for anti-inflammatory activity, are provided. Furthermore, methodologies for elucidating the potential mechanism of action via analysis of the NF-κB and MAPK signaling pathways are described. This structured approach is designed to efficiently characterize the bioactive potential of this novel compound for future drug development.

Preliminary Assessment: Cytotoxicity Screening

A crucial first step in evaluating any novel compound is to determine its cytotoxic profile. This establishes a therapeutic window and informs the concentrations used in subsequent bioactivity assays. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Protocol: MTT Cell Viability Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of the test compound on a relevant cell line (e.g., RAW 264.7 macrophages for inflammatory studies, or a non-cancerous line like HEK293 for general toxicity).

Materials:

  • Test Compound: this compound, dissolved in DMSO to create a 100 mM stock.

  • Cell Line: e.g., RAW 264.7 murine macrophages.

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in sterile PBS.[7][8]

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or DMSO.[9]

  • 96-well flat-bottom sterile microplates.

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., from 0.1 µM to 200 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the various compound concentrations. Include "cells only" (untreated) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.[5]

  • Formazan Formation: Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][8]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Data Presentation: Cytotoxicity

Quantitative data should be summarized to clearly present the cytotoxic profile of the compound.

Cell LineIncubation Time (h)IC50 (µM) [95% CI]
RAW 264.724[Calculated Value]
HEK29324[Calculated Value]
RAW 264.748[Calculated Value]
HEK29348[Calculated Value]

Antimicrobial Activity Screening

Many natural terpenoids exhibit antimicrobial properties.[1] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12]

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Test Compound stock solution in DMSO.

  • Bacterial/Fungal Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Candida albicans (Yeast).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for yeast.

  • Sterile 96-well microplates.

  • Positive Control: e.g., Gentamicin for bacteria, Amphotericin B for yeast.

  • Negative Control: DMSO.

Procedure:

  • Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound at twice the highest desired concentration to the first column. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.[13]

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

  • Inoculation: Add 50 µL of the diluted microbial inoculum to each well, bringing the total volume to 100 µL. This halves the compound concentrations to the final desired test range.

  • Controls: Include wells for a positive control (microbes + broth, no compound), a negative control (broth only), and a solvent control (microbes + broth + highest concentration of DMSO).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[11][12]

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine if the compound is static (inhibits growth) or cidal (kills the organism), an MBC/MFC test can be performed.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.[12]

Data Presentation: Antimicrobial Activity
Microbial StrainTypeMIC (µg/mL)MBC/MFC (µg/mL)Positive Control MIC (µg/mL)
S. aureus ATCC 29213Gram (+) Bacteria[Value][Value][Value for Gentamicin]
E. coli ATCC 25922Gram (-) Bacteria[Value][Value][Value for Gentamicin]
C. albicans ATCC 90028Yeast[Value][Value][Value for Amphotericin B]

Anti-Inflammatory Activity Assessment

An inflammatory response is often characterized by the overproduction of mediators like nitric oxide (NO) and pro-inflammatory cytokines. The murine macrophage cell line RAW 264.7, when stimulated with lipopolysaccharide (LPS), provides an excellent in vitro model to screen for anti-inflammatory activity.[14][15]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Bioactivity Evaluation cluster_2 Tier 3: Mechanism of Action (MoA) Compound This compound Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 & Safe Doses Compound->Cytotoxicity Anti_Inflammatory Anti-inflammatory Screen (LPS-stimulated RAW 264.7 cells) Cytotoxicity->Anti_Inflammatory Use non-toxic conc. Antimicrobial Antimicrobial Screen (MIC/MBC Assay) Cytotoxicity->Antimicrobial NO_Cytokine Measure NO & Cytokines (Griess Assay & ELISA) Anti_Inflammatory->NO_Cytokine Pathway_Analysis Signaling Pathway Analysis (Western Blot for NF-κB/MAPK) NO_Cytokine->Pathway_Analysis

Caption: Tiered experimental workflow for bioactive screening.

Protocol: Nitric Oxide (NO) Production Assay

Materials:

  • RAW 264.7 cells.

  • Test Compound and LPS (from E. coli).

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (for standard curve).

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[15] Pre-treat cells with various non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[15] Include control wells (cells only, cells + LPS, cells + compound only).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, incubating for 5-10 minutes at room temperature for each step, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the NO produced.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol: Pro-inflammatory Cytokine Measurement (ELISA)

The levels of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell supernatant can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[16][17]

Procedure:

  • Sample Collection: Collect cell culture supernatants from the same experiment described in Protocol 3.1.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit.[18][19] The general principle involves capturing the cytokine with a plate-bound antibody, detecting it with a second, enzyme-linked antibody, and quantifying it with a colorimetric substrate reaction.[20]

  • Data Analysis: Calculate cytokine concentrations based on the standard curve provided with the kit.

Data Presentation: Anti-inflammatory Activity
TreatmentNO Production (% of LPS Control)TNF-α (pg/mL)IL-6 (pg/mL)
Control (No LPS)[Value][Value][Value]
LPS (1 µg/mL)100%[Value][Value]
LPS + Compound (X µM)[Value][Value][Value]
LPS + Compound (Y µM)[Value][Value][Value]
LPS + Positive Control[Value][Value][Value]

Mechanism of Action (MoA) Studies

If the compound shows significant anti-inflammatory activity, subsequent experiments should investigate its molecular mechanism. The NF-κB and MAPK signaling pathways are central regulators of inflammation and are common targets for natural products.[21][22]

Caption: Potential inhibition of the canonical NF-κB pathway.

Protocol: Western Blot for NF-κB and MAPK Pathway Proteins

This protocol assesses whether the test compound inhibits the activation (phosphorylation) of key proteins in these pathways.

Materials:

  • Cell lysates from RAW 264.7 cells treated as in section 3.1 (short time course, e.g., 0, 15, 30, 60 min).

  • Protein electrophoresis (SDS-PAGE) and transfer equipment.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).[23]

  • Primary Antibodies: Anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and anti-β-actin (loading control).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.[23]

  • Chemiluminescent substrate (ECL).

Procedure:

  • Protein Quantification: Determine protein concentration in cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and run to separate proteins by size.[24]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-p38), typically diluted in blocking buffer, overnight at 4°C with gentle agitation.[23]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[24]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies for the total protein (e.g., anti-p38) and the loading control (β-actin) to normalize the data.

G Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) MAP3K MAPKKK (e.g., TAK1) Stimulus->MAP3K MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 MEK12 MEK1/2 MAP3K->MEK12 p38 p38 MKK36->p38 P Response Inflammatory Response (Cytokine Production, etc.) p38->Response JNK JNK MKK47->JNK P JNK->Response ERK ERK1/2 MEK12->ERK P ERK->Response Compound 6-M-3-M-H-2-one Compound->MAP3K Inhibits? Compound->MKK36 Inhibits?

Caption: Overview of the three major MAPK signaling cascades.

Data Presentation: Western Blot Analysis

Results are typically presented as representative blot images and bar graphs of densitometry analysis, showing the ratio of phosphorylated protein to total protein, normalized to the loading control. This allows for a quantitative comparison of pathway activation across different treatment conditions.

References

The Versatile Building Block: Application Notes and Protocols for 6-Methyl-5-hepten-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview of the synthetic utility of 6-methyl-5-hepten-2-one, targeting researchers, scientists, and professionals in drug development. Detailed protocols for its synthesis and key transformations are provided, alongside quantitative data and visual representations of reaction pathways.

Overview of Applications

6-Methyl-5-hepten-2-one is a key intermediate in the fine chemicals industry, primarily utilized for the production of:

  • Vitamins: It is a fundamental precursor in the industrial synthesis of Vitamin A and Vitamin E.[1]

  • Flavors and Fragrances: This ketone is the starting point for the synthesis of numerous aroma chemicals, including dehydrolinalool, linalool, citral, and pseudoionone.[1][2]

  • Pharmaceuticals: Its derivatives are explored in the development of various active pharmaceutical ingredients.[3]

The reactivity of its ketone and alkene functional groups allows for a diverse range of chemical transformations, making it a valuable tool for constructing complex molecular architectures.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 6-methyl-5-hepten-2-one is presented below for easy reference.

PropertyValue
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol [4]
Appearance Colorless to light yellow liquid[1][2]
Odor Strong, fatty, green, citrus-like[4]
Boiling Point 173 °C at 760 mmHg[4]
Melting Point -67.1 °C[4]
Density 0.855 g/mL at 25 °C[5]
Refractive Index n20/D 1.439[5]
Solubility Insoluble in water; soluble in alcohol and ether[1][2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 5.08 (t, 1H), 2.46 (t, 2H), 2.24 (q, 2H), 2.13 (s, 3H), 1.68 (s, 3H), 1.62 (s, 3H)[4][6]
¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm) 208.48, 132.59, 122.89, 43.74, 29.83, 25.66, 22.63, 17.62[4]

Experimental Protocols

Detailed methodologies for the synthesis of 6-methyl-5-hepten-2-one and a key subsequent transformation are provided below.

Synthesis of 6-Methyl-5-hepten-2-one

Several industrial routes exist for the synthesis of 6-methyl-5-hepten-2-one. Three prominent methods are outlined here.

Method 1: From Acetylene and Acetone (Carroll Rearrangement)

This classic route involves the ethynylation of acetone, followed by partial hydrogenation and a Carroll rearrangement.[1]

  • Step 1: Ethynylation of Acetone. Acetone is reacted with acetylene in the presence of an alkaline catalyst to form 2-methyl-3-butyn-2-ol.

  • Step 2: Partial Hydrogenation. The resulting alkynol is partially hydrogenated using a Lindlar catalyst to yield 2-methyl-3-buten-2-ol.

  • Step 3: Esterification. 2-Methyl-3-buten-2-ol is reacted with diketene or an alkyl acetoacetate (e.g., ethyl acetoacetate) to form 2-methyl-3-buten-2-yl acetoacetate.

  • Step 4: Carroll Rearrangement. The acetoacetate ester is heated to induce a[2][2]-sigmatropic rearrangement and subsequent decarboxylation to afford 6-methyl-5-hepten-2-one.[7]

G cluster_0 Synthesis via Carroll Rearrangement Acetone Acetone MBY 2-Methyl-3-butyn-2-ol Acetone->MBY Ethynylation Acetylene Acetylene Acetylene->MBY Ethynylation MBE 2-Methyl-3-buten-2-ol MBY->MBE Partial Hydrogenation Acetoacetate 2-Methyl-3-buten-2-yl acetoacetate MBE->Acetoacetate MH 6-Methyl-5-hepten-2-one Acetoacetate->MH Carroll Rearrangement Diketene Diketene / Alkyl acetoacetate Diketene->Acetoacetate G cluster_1 Synthesis from Isoprene Isoprene Isoprene Intermediate Alkylation Intermediate Isoprene->Intermediate Co-catalyzed Alkylation ActiveCarbonyl Active Carbonyl Compound ActiveCarbonyl->Intermediate Co-catalyzed Alkylation MH 6-Methyl-5-hepten-2-one Intermediate->MH Alkaline Hydrolysis G Start 6-Methyl-5-hepten-2-one Base Strong Base (e.g., NaNH2) Start->Base 1. Enolate Formation Acetylene Acetylene Base->Acetylene 2. Ethynylation Quench Aqueous Quench (NH4Cl) Acetylene->Quench 3. Reaction Quench Workup Extraction and Purification Quench->Workup 4. Workup Product Dehydrolinalool Workup->Product G MH 6-Methyl-5-hepten-2-one Dehydrolinalool Dehydrolinalool MH->Dehydrolinalool Ethynylation Pseudoionone Pseudoionone MH->Pseudoionone Condensation VitaminE Vitamin E MH->VitaminE Multi-step Synthesis Linalool Linalool Dehydrolinalool->Linalool Partial Hydrogenation Citral Citral Linalool->Citral Oxidation Ionones Ionones Pseudoionone->Ionones Cyclization VitaminA Vitamin A Citral->VitaminA Multi-step Synthesis Ionones->VitaminA Multi-step Synthesis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-3-methylidenehept-5-en-2-one and Related Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyl-3-methylidenehept-5-en-2-one and its common isomer, 6-methylhept-5-en-2-one.

Understanding the Target Molecule: Isomer Considerations

It is important to clarify the precise structure of the target molecule. The name "this compound" specifies an exo-methylene group at the 3-position. This is a less commonly synthesized isomer compared to 6-methylhept-5-en-2-one. This guide will address both structures, starting with the more prevalent isomer and then discussing strategies for the synthesis of the specific methylidene compound.

Part 1: Synthesis of 6-methylhept-5-en-2-one

This section focuses on the synthesis of the widely used isomer, 6-methylhept-5-en-2-one, which is an important intermediate in the production of vitamins and fragrances.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-methylhept-5-en-2-one?

A1: The primary industrial syntheses start from readily available materials and include:

  • From Acetylene and Acetone: This route involves the ethynylation of acetone, partial hydrogenation, and subsequent Carroll rearrangement.

  • From Isobutylene and Acetone/Formaldehyde: This method can proceed as a one-step or two-step process to form an intermediate which is then converted to the final product.

  • From Isoprene: Condensation reactions involving isoprene or its derivatives can also yield the target ketone.

Q2: What are the main applications of 6-methylhept-5-en-2-one?

A2: It is a key intermediate in the synthesis of various valuable compounds, including dehydrolinalool, linalool, citral, and pseudoionone, which are precursors for vitamins A, E, and K1, as well as a variety of fragrances.

Q3: What are the typical purities and yields for these syntheses?

A3: Yields can vary significantly based on the chosen route and optimization of reaction conditions. For instance, a condensation reaction using isopentenyl chloride and acetone with a phase transfer catalyst can achieve a yield of around 65%. Industrial processes often aim for much higher efficiencies. Purification is typically achieved through distillation.

Troubleshooting Guide
Issue 1: Low Yield in Carroll Rearrangement Route

Q: We are attempting the synthesis of 6-methylhept-5-en-2-one via the Carroll rearrangement of an allyl acetoacetate, but the yield is consistently low. What are the potential causes and solutions?

A: Low yields in the Carroll rearrangement are a common issue. Here are several factors to investigate:

  • Incomplete Rearrangement: The thermal rearrangement requires a specific temperature to proceed efficiently. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to decomposition and side product formation.

    • Solution: Carefully optimize the reaction temperature. Monitor the reaction progress using TLC or GC to determine the optimal reaction time at a given temperature.

  • Side Reactions: The β-keto ester starting material can undergo other reactions, such as Claisen condensation with itself, if the conditions are not carefully controlled.

    • Solution: Ensure the slow addition of the base or the ester to the reaction mixture to minimize self-condensation. The choice of a non-nucleophilic base can also be beneficial.

  • Decarboxylation Issues: The decarboxylation of the rearranged intermediate is a crucial step. If this is inefficient, the desired ketone will not be formed in high yield.

    • Solution: The decarboxylation is often acid- or heat-catalyzed. Ensure the work-up conditions are appropriate to facilitate this step.

Troubleshooting Workflow for Low Yield in Carroll Rearrangement

G start Low Yield in Carroll Rearrangement check_temp Verify Reaction Temperature (Too Low/Too High) start->check_temp check_side_reactions Investigate Side Reactions (e.g., Claisen Condensation) start->check_side_reactions check_decarboxylation Assess Decarboxylation Efficiency start->check_decarboxylation optimize_temp Optimize Temperature and Time check_temp->optimize_temp modify_addition Modify Reagent Addition Protocol (Slow Addition) check_side_reactions->modify_addition adjust_workup Adjust Work-up Conditions (Acid/Heat) check_decarboxylation->adjust_workup end Yield Improved optimize_temp->end modify_addition->end adjust_workup->end

Caption: Troubleshooting workflow for low yield in the Carroll rearrangement.

Issue 2: Impurity Profile in Condensation Reactions

Q: Our synthesis of 6-methylhept-5-en-2-one from isobutylene, acetone, and formaldehyde results in a complex mixture of byproducts. How can we improve the selectivity?

A: Condensation reactions involving three or more components are prone to side reactions, leading to purification challenges.

  • Formation of Isomers: The reaction can produce both the desired β,γ-unsaturated ketone and the α,β-unsaturated isomer.

    • Solution: The ratio of these isomers can often be influenced by the catalyst and reaction temperature. A palladium and carbonyl iron catalyst system has been reported to favor the conversion to the desired 6-methyl-5-hepten-2-one. Lower reaction temperatures may favor the α,β-unsaturated isomer.

  • Self-Condensation of Acetone: Acetone can undergo self-condensation (an aldol reaction) under basic or acidic conditions to form diacetone alcohol and mesityl oxide.

    • Solution: Maintain a molar excess of isobutylene and formaldehyde relative to acetone to favor the desired cross-condensation. Careful control of the reaction temperature and catalyst loading is also crucial.

  • Polymerization: Formaldehyde is prone to polymerization.

    • Solution: Use fresh, high-purity formaldehyde (or a precursor like paraformaldehyde) and ensure it is introduced to the reaction mixture in a controlled manner.

Data on Reaction Parameter Effects on Yield and Selectivity

ParameterCondition ACondition BExpected Outcome
Temperature 310-320°C250°CHigher temperatures may increase the rate but can lead to more side products. Lower temperatures may favor the α,β-isomer.
Pressure 30 MPaAtmosphericHigh pressure is often required for this reaction to proceed efficiently.
Catalyst Palladium/Carbonyl IronNoneThe catalyst is crucial for the isomerization to the desired product.
Reactant Ratio (Isobutylene:Acetone:Formaldehyde) 5:4:1 (molar)1:1:1 (molar)An excess of isobutylene and formaldehyde can help to minimize the self-condensation of acetone.
Experimental Protocols
Protocol 1: Synthesis via Carroll Rearrangement of Allyl Acetoacetate

This protocol is a general representation and may require optimization.

  • Preparation of Allyl Acetoacetate:

    • To a solution of 2-methyl-3-buten-2-ol in a suitable solvent (e.g., toluene), add an equimolar amount of diketene at a controlled temperature (e.g., 40-60°C).

    • The reaction is typically catalyzed by a mild base (e.g., triethylamine).

    • Monitor the reaction by TLC or GC until the starting alcohol is consumed.

    • Purify the resulting allyl acetoacetate by vacuum distillation.

  • Carroll Rearrangement:

    • Heat the purified allyl acetoacetate to a high temperature (typically 180-220°C). The reaction can be performed neat or in a high-boiling solvent.

    • The rearrangement is accompanied by decarboxylation.

    • Monitor the evolution of CO2 and the formation of the product by GC.

    • Once the reaction is complete, cool the mixture and purify the 6-methylhept-5-en-2-one by fractional distillation under reduced pressure.

Part 2: Synthesis of this compound

The synthesis of this specific isomer with an exo-methylene group at the 3-position requires a different synthetic strategy than its endo-cyclic double bond counterpart. A plausible approach would be through a directed aldol condensation followed by elimination, or via a Wittig-type reaction.

Frequently Asked Questions (FAQs)

Q1: Why is this compound more challenging to synthesize than its isomer?

A1: The challenge lies in controlling the regioselectivity of the double bond formation. The target molecule has a thermodynamically less stable exocyclic double bond compared to the conjugated endocyclic double bond in 6-methylhept-5-en-2-one. Standard condensation reactions often favor the more stable conjugated product.

Q2: What synthetic strategies can be employed to generate the exo-methylene group?

A2: Strategies that can favor the formation of the exo-methylene group include:

  • Mannich Reaction: Reaction of a ketone with formaldehyde and a secondary amine to form a Mannich base, which can then be eliminated to form the α,β-unsaturated ketone.

  • Wittig Reaction or Horner-Wadsworth-Emmons Reaction: These reactions provide excellent control over the location of the newly formed double bond.

Troubleshooting Guide
Issue: Low Yield in Wittig Reaction for Exo-Methylene Formation

Q: We are attempting to synthesize an α,β-unsaturated ketone with an exo-methylene group using the Wittig reaction, but the yield is poor and we observe significant amounts of the starting ketone. What could be the problem?

A: Low yields in the Wittig reaction for this purpose can stem from several factors:

  • Ylide Instability: The phosphorus ylide required for the reaction may be unstable, especially if it is not stabilized by an adjacent electron-withdrawing group.

    • Solution: Prepare the ylide in situ at low temperature and use it immediately. The choice of base for deprotonating the phosphonium salt is also critical; stronger bases like n-butyllithium or sodium hydride are often required for unstabilized ylides.

  • Steric Hindrance: The carbonyl group of the starting ketone might be sterically hindered, preventing the approach of the ylide.

    • Solution: While challenging to overcome, using a less sterically demanding ylide or a more reactive carbonyl compound, if the synthesis allows, can be beneficial.

  • Side Reactions of the Ylide: The ylide can react with other electrophiles in the reaction mixture or undergo decomposition.

    • Solution: Ensure all reagents and solvents are anhydrous, as water will quench the ylide. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Logical Relationship of Parameters in Wittig Reaction

G Ylide Ylide Reactivity & Stability Yield Reaction Yield & Selectivity Ylide->Yield Base Choice of Base Base->Ylide determines concentration Temp Reaction Temperature Temp->Ylide affects stability Solvent Solvent Polarity & Purity Solvent->Ylide influences solubility & reactivity Ketone Ketone Steric Hindrance Ketone->Yield hinders approach

Caption: Key parameters influencing the outcome of a Wittig reaction.

Experimental Protocols
Protocol 2: Proposed Synthesis of this compound via a Two-Step Aldol-Based Approach

This is a proposed synthetic route that would require experimental validation and optimization.

  • Step 1: Directed Aldol Addition of Acetone to 4-Methylpent-3-en-2-one:

    • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78°C under an inert atmosphere.

    • Slowly add one equivalent of acetone to the LDA solution to form the lithium enolate.

    • After a short stirring period, add one equivalent of 4-methylpent-3-en-2-one (mesityl oxide) to the enolate solution at -78°C.

    • Allow the reaction to proceed at low temperature until completion (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate under reduced pressure.

  • Step 2: Dehydration to the Exo-Methylene Ketone:

    • The resulting β-hydroxy ketone is prone to dehydration to form the conjugated endo-cyclic double bond. To favor the exo-methylene product, specific dehydration conditions are needed. One approach is to convert the hydroxyl group into a better leaving group (e.g., a mesylate or tosylate) and then perform an E2 elimination using a sterically hindered, non-nucleophilic base (e.g., DBU or potassium tert-butoxide).

    • Mesylation: Dissolve the β-hydroxy ketone in dichloromethane with triethylamine at 0°C. Add methanesulfonyl chloride dropwise and allow the reaction to warm to room temperature.

    • Elimination: After purification of the mesylate, dissolve it in a suitable solvent and treat it with a hindered base at an appropriate temperature to induce elimination.

    • Purify the final product, this compound, using column chromatography or distillation.

Synthesis Pathway for this compound

G Acetone Acetone AldolProduct β-Hydroxy Ketone Intermediate Acetone->AldolProduct LDA, THF, -78°C MesitylOxide 4-Methylpent-3-en-2-one MesitylOxide->AldolProduct FinalProduct This compound AldolProduct->FinalProduct 1. MsCl, Et3N 2. DBU

Caption: Proposed synthetic route to this compound.

Technical Support Center: Purification of 6-Methyl-3-methylidenehept-5-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the purification of 6-Methyl-3-methylidenehept-5-en-2-one is limited in publicly available literature. This guide is based on the purification principles of the closely related and commercially significant isomer, 6-Methylhept-5-en-2-one, as well as established protocols for the purification of α,β-unsaturated ketones and terpenoid-like compounds. The challenges and solutions presented are therefore inferred and should be adapted based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound and related unsaturated ketones include:

  • Isomerization: The conjugated diene-enone system is susceptible to isomerization under thermal stress or in the presence of acid or base catalysts. This can lead to the formation of more stable isomers, such as 6-Methylhept-5-en-2-one.

  • Volatility: As a volatile organic compound (VOC), there is a risk of product loss during solvent removal steps under high vacuum.[1]

  • Co-eluting Impurities: Structurally similar impurities, including isomers and unreacted starting materials, may have close boiling points and polarities, making separation by distillation or chromatography challenging.

  • Thermal Degradation: Like many terpenoids, prolonged heating can lead to decomposition or polymerization.[2]

Q2: What is the recommended storage condition for purified this compound?

A2: To minimize degradation and isomerization, the purified compound should be stored at a low temperature (ideally ≤ 4°C) in an inert atmosphere (e.g., under argon or nitrogen) and protected from light.

Q3: Can I use column chromatography for the purification?

A3: Yes, column chromatography is a suitable technique for purifying this compound.[3][4] However, the choice of stationary and mobile phases is critical to prevent isomerization. A neutral stationary phase like silica gel is commonly used, but for sensitive compounds, deactivated silica or alumina may be necessary. The selection of solvents should be optimized to achieve good separation without causing degradation.[5]

Troubleshooting Guide

Issue 1: Low recovery of the final product.

  • Q: I am losing a significant amount of my compound during purification. What could be the cause?

    • A: High volatility is a likely cause of product loss.[1] During solvent removal using a rotary evaporator, avoid using high vacuum and excessive temperatures. It is advisable to use a cold trap to recover any volatilized product. For highly volatile compounds, distillation of the solvent at atmospheric pressure or under a mild vacuum is a safer alternative.[1]

Issue 2: Presence of unexpected isomers in the final product.

  • Q: My final product shows the presence of isomers, particularly 6-Methylhept-5-en-2-one. How can I prevent this?

    • A: Isomerization can be triggered by heat or acidic/basic conditions.[6]

      • Thermal Isomerization: If using fractional distillation, perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress.[7]

      • Catalytic Isomerization: Ensure all glassware is clean and free of acidic or basic residues. If using column chromatography, consider using a deactivated stationary phase. The choice of solvent is also crucial; avoid protic or acidic solvents if they are found to promote isomerization.

Issue 3: Incomplete separation of impurities.

  • Q: I am having difficulty separating my target compound from impurities with similar boiling points or polarities.

    • A: For impurities with close boiling points, a high-efficiency fractional distillation column (e.g., a Vigreux or packed column) is recommended.[8][9] For column chromatography, a careful selection of the eluent system is necessary. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may improve separation.[4] Thin-layer chromatography (TLC) should be used to optimize the solvent system before performing column chromatography.[3]

Data Presentation

Table 1: Potential Impurities and their Boiling Points

Compound NameStructureBoiling Point (°C) at 760 mmHgNotes
This compound (Target Compound)Estimated: ~180-190Boiling point is an estimate based on similar structures.
6-Methylhept-5-en-2-one(Isomer)173-175A common, more stable isomer.[10]
3-Methylbut-2-en-1-ol(Potential Starting Material)140A potential precursor in the synthesis.[11]
Acetone(Solvent/Reagent)56Common solvent and potential reactant.[12]
Isoprene(Potential Side Product)34Can be formed from thermal decomposition of terpenoids.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation

This method is suitable for separating compounds with different boiling points and is particularly useful for thermally sensitive substances.[7][9]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter.

    • Ensure all joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a vacuum gauge and a cold trap.

  • Procedure:

    • Place the crude product in the round-bottom flask with a few boiling chips or a magnetic stir bar.

    • Slowly reduce the pressure to the desired level.

    • Begin heating the flask gently using a heating mantle.

    • Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of the target compound should be collected separately.

    • Monitor the separation by analyzing small samples of the collected fractions using Gas Chromatography (GC) or TLC.

  • Post-Distillation:

    • Once the desired fraction is collected, turn off the heat and allow the apparatus to cool down before slowly releasing the vacuum.

Protocol 2: Flash Column Chromatography

This technique is used to purify compounds based on their polarity.[3][4]

  • Column Preparation:

    • Select a column of appropriate size for the amount of sample to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent or a pre-determined solvent mixture.

    • Collect fractions in separate test tubes.

    • The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature.

Mandatory Visualization

Purification_Workflow Figure 1: General Purification Workflow crude Crude Product distillation Vacuum Fractional Distillation crude->distillation High boiling point impurities chromatography Flash Column Chromatography crude->chromatography Polar impurities analysis1 Purity Analysis (GC/TLC) distillation->analysis1 analysis2 Purity Analysis (GC/TLC) chromatography->analysis2 analysis1->chromatography <95% Purity pure_product Pure Product analysis1->pure_product >95% Purity analysis2->pure_product >95% Purity further_purification Further Purification Needed analysis2->further_purification <95% Purity

Caption: Figure 1: General Purification Workflow

Troubleshooting_Guide Figure 2: Troubleshooting Logic start Low Yield or Impure Product check_volatility Check for Product Volatility start->check_volatility Product loss? check_isomerization Check for Isomerization start->check_isomerization Unexpected isomers? check_separation Check Separation Efficiency start->check_separation Persistent impurities? solution_volatility Use milder solvent removal conditions (lower temp/vacuum, cold trap) check_volatility->solution_volatility solution_isomerization Use vacuum distillation Use neutral stationary phase check_isomerization->solution_isomerization solution_separation Optimize distillation column Optimize chromatography eluent check_separation->solution_separation

Caption: Figure 2: Troubleshooting Logic

References

Technical Support Center: Synthesis of 6-Methyl-3-methylidenehept-5-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-3-methylidenehept-5-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for the synthesis of this compound involve the α-methylenation of a suitable ketone precursor, primarily 6-methylhept-5-en-2-one. The two main approaches for this transformation are:

  • The Mannich Reaction followed by Elimination: This involves the reaction of the starting ketone with formaldehyde and a secondary amine (like dimethylamine) to form a Mannich base. This intermediate is then subjected to methylation and subsequent base-induced elimination to yield the target α,β-unsaturated ketone.[1][2]

  • Reaction with Eschenmoser's Salt: This method utilizes dimethyl(methylidene)ammonium iodide (Eschenmoser's salt) to directly introduce the methylidene group at the α-position of the ketone.[3]

Q2: What is the starting material for the synthesis of this compound?

A2: The typical starting material is 6-methylhept-5-en-2-one.[4][5][6] This compound can be synthesized through various industrial methods, including routes starting from acetylene and acetone, or from isobutylene and formaldehyde.[5]

Q3: What are the potential byproducts in the synthesis of this compound via the Mannich reaction?

A3: In the Mannich reaction, if a primary or secondary amine is used, the resulting Mannich base can itself react further with formaldehyde and the starting ketone. This can lead to the formation of more complex, higher molecular weight byproducts. Another possibility is the formation of bis-alkylated products if the ketone has acidic protons on both sides of the carbonyl group.[2]

Q4: Can you provide a general overview of the reaction mechanism?

A4: For the Mannich reaction, the process begins with the formation of an iminium ion from the amine and formaldehyde. The ketone then tautomerizes to its enol form, which acts as a nucleophile and attacks the iminium ion. This results in the formation of the β-amino-carbonyl compound known as the Mannich base.[7] Subsequent methylation and elimination generate the exocyclic double bond.

For the Eschenmoser's salt method, the reagent provides a highly reactive source of the dimethylaminomethylene cation, which readily reacts with the enolate of the starting ketone to form the Mannich base that is then eliminated.[1][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete formation of the Mannich base (Mannich Route) Ensure the reaction conditions (temperature, reaction time) are optimized for the formation of the iminium ion and its subsequent reaction with the ketone enolate. The pH of the reaction is also critical and should be maintained in a weakly acidic range.
Inefficient elimination of the Mannich base (Mannich Route) The quaternization of the Mannich base with methyl iodide is a crucial step. Ensure complete conversion to the quaternary ammonium salt before attempting the elimination. The choice of base and solvent for the elimination step is also critical and may require optimization.
Decomposition of Eschenmoser's Salt Eschenmoser's salt is sensitive to moisture. Ensure it is handled under anhydrous conditions.
Side reactions consuming starting material As mentioned in the FAQs, further reaction of the Mannich base can occur. Using a tertiary amine in the initial step can prevent this. In the case of Eschenmoser's salt, ensure the reaction is carried out at a low enough temperature to minimize side reactions.
Issue 2: Presence of Significant Impurities in the Final Product
Potential Byproduct Identification Method Purification Strategy
Unreacted 6-methylhept-5-en-2-one GC-MS analysis can easily distinguish the starting material from the product based on their different retention times and mass spectra.[8][9]Fractional distillation under reduced pressure is an effective method for separating the product from the higher-boiling starting material.
Mannich Base Intermediate The Mannich base is a tertiary amine and will have a significantly different polarity compared to the product. It can be detected by TLC and GC-MS.Acid-base extraction can be used to remove the basic Mannich base from the final product.
Polymerized Material The product, being an α,β-unsaturated ketone, can be prone to polymerization, especially at elevated temperatures or in the presence of acid/base catalysts. This may appear as a non-volatile residue.Distillation is the primary method to separate the desired monomer from any polymeric material. It is advisable to store the purified product at low temperatures.
Over-alkylated Products (Mannich Route) These byproducts will have a higher molecular weight than the desired product and can be identified by GC-MS.Careful chromatography (e.g., column chromatography on silica gel) may be required to separate these closely related compounds.

Experimental Protocols

Organocatalytic α-Methylenation of Aldehydes (Adapted for Ketones)

This procedure is based on the work of Benohoud, Erkkilä, and Pihko for the α-methylenation of citronellal.

1. Reaction Setup:

  • A three-necked round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, a rubber septum, and an internal thermometer.

  • The system is evacuated and filled with nitrogen.

2. Reagents:

  • Starting Ketone (e.g., 6-methylhept-5-en-2-one)

  • Formaldehyde (37% aqueous solution)

  • Secondary Amine (e.g., dimethylamine as a 40% aqueous solution)

  • Solvent (e.g., glacial acetic acid or an appropriate organic solvent)

3. Procedure (Illustrative for Mannich Base Formation):

  • To the cooled solvent (e.g., glacial acetic acid in an ice bath), slowly add the aqueous dimethylamine solution, followed by the aqueous formaldehyde solution.

  • Add the starting ketone (6-methylhept-5-en-2-one) to the reaction mixture.

  • The reaction may be exothermic. Gentle heating might be required to initiate the reaction. Once the reaction starts, it is allowed to proceed, and then may be heated to ensure completion.

  • After the reaction is complete, the mixture is cooled and worked up. This typically involves neutralization with a base (e.g., NaOH or KOH) and extraction with an organic solvent.

4. Elimination Step (to form the methylidene group):

  • The crude Mannich base is treated with a methylating agent (e.g., methyl iodide) to form the quaternary ammonium salt.

  • The quaternary ammonium salt is then treated with a base (e.g., sodium bicarbonate or a stronger base if required) to induce elimination, forming the final product, this compound.

5. Purification:

  • The final product is typically purified by distillation under reduced pressure.

Note: This is a generalized procedure. The specific amounts of reagents, reaction times, and temperatures need to be optimized for the specific substrate and desired scale of the reaction.

Data Presentation

Currently, specific quantitative data for the byproducts in the synthesis of this compound is not available in the reviewed literature. Researchers are encouraged to perform their own analytical studies (e.g., GC-MS with internal standards) to quantify the product and byproduct distribution in their specific reaction setup. This data can then be tabulated for comparison across different reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Low_Yield start Low Yield of This compound is_mannich Mannich Reaction? start->is_mannich Synthesis Route? mannich_base_formation Check Mannich Base Formation (TLC, GC-MS) is_mannich->mannich_base_formation Yes eschenmoser_salt Check Eschenmoser's Salt Quality and Reaction Conditions is_mannich->eschenmoser_salt No (Eschenmoser's) is_base_formed Mannich Base Formed? mannich_base_formation->is_base_formed anhydrous_conditions Anhydrous Conditions? eschenmoser_salt->anhydrous_conditions elimination_step Check Elimination Step (TLC, GC-MS) is_base_formed->elimination_step Yes optimize_mannich Optimize Mannich Conditions: - Adjust pH (weakly acidic) - Vary temperature/time - Check reagent quality is_base_formed->optimize_mannich No is_elimination_complete Elimination Complete? elimination_step->is_elimination_complete check_purification Review Purification Method (e.g., distillation parameters) is_elimination_complete->check_purification Yes optimize_elimination Optimize Elimination: - Ensure complete quaternization - Vary base/solvent/temperature is_elimination_complete->optimize_elimination No anhydrous_conditions->check_purification Yes optimize_eschenmoser Ensure Anhydrous Conditions and Optimize Temperature anhydrous_conditions->optimize_eschenmoser No

Caption: Troubleshooting workflow for low yield.

Signaling Pathway for Byproduct Formation in Mannich Reaction

Byproduct_Formation cluster_main_reaction Desired Reaction Pathway cluster_byproduct_formation Byproduct Formation Pathway ketone 6-Methylhept-5-en-2-one mannich_base Mannich Base (β-amino ketone) ketone->mannich_base ketone_byproduct Ketone ketone->ketone_byproduct formaldehyde Formaldehyde formaldehyde->mannich_base formaldehyde_byproduct Formaldehyde formaldehyde->formaldehyde_byproduct sec_amine Secondary Amine sec_amine->mannich_base quaternization Quaternary Ammonium Salt mannich_base->quaternization Methylation mannich_base_byproduct Mannich Base mannich_base->mannich_base_byproduct can react further product This compound quaternization->product Elimination further_condensation Further Condensation mannich_base_byproduct->further_condensation formaldehyde_byproduct->further_condensation ketone_byproduct->further_condensation byproduct Higher Molecular Weight Byproduct further_condensation->byproduct

Caption: Byproduct formation in Mannich synthesis.

References

Stability and degradation of 6-Methyl-3-methylidenehept-5-en-2-one under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of 6-Methyl-3-methylidenehept-5-en-2-one. Given the limited direct stability data for this specific molecule, this guide incorporates information from its structural isomer, 6-Methylhept-5-en-2-one, and general principles of stability for α,β-unsaturated ketones and terpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the degradation of this compound?

A1: Based on its structure as an α,β-unsaturated ketone and a terpenoid-like compound, the primary degradation pathways are expected to be:

  • Photodegradation: Exposure to UV and visible light can induce photochemical reactions, including isomerization and cleavage.[1][2][3]

  • Oxidation: The double bonds and allylic positions are susceptible to oxidation, especially in the presence of air (oxygen), heat, or light. This can lead to the formation of hydroperoxides, which can further break down into smaller carbonyl compounds.[4]

  • Thermal Degradation: Elevated temperatures can lead to decomposition, particularly for volatile compounds.[5][6]

  • Acid/Base Catalyzed Reactions: While hydrolysis is generally not expected for this type of ketone, extreme pH conditions can potentially catalyze isomerization or other reactions.[1]

Q2: How stable is this compound in aqueous solution?

A2: Direct hydrolysis data for this compound is unavailable. However, for its isomer, 6-Methylhept-5-en-2-one, hydrolysis is not considered a significant degradation pathway due to its chemical structure.[1] It is reasonable to assume a similar stability for this compound in neutral aqueous solutions.

Q3: What are the expected degradation products?

A3: While specific degradation products for this compound have not been documented in the available literature, potential degradation products from similar compounds include smaller volatile organic compounds (VOCs) resulting from oxidative cleavage of the double bonds. For instance, atmospheric degradation of its isomer, 6-methylhept-5-en-2-one, by OH radicals is predicted to form acetone and other smaller aldehydes and ketones.[1]

Q4: Are there any established analytical methods for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of this compound, as the conjugated system allows for good chromophoric activity. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent technique for analyzing the volatile parent compound and its potential degradation products.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Action
Loss of compound purity over time in storage. Oxidation: Exposure to air.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Use amber vials to minimize light exposure. Consider adding an antioxidant like BHT if compatible with the application.
Photodegradation: Exposure to light.Store in amber, light-blocking containers. Avoid exposure to direct sunlight or fluorescent lighting.
Thermal Degradation: High storage temperature.Store at recommended low temperatures (e.g., 4°C or -20°C). For long-term storage, -80°C is preferable for volatile compounds.[5]
Inconsistent results in bioassays. Degradation in Assay Media: The compound may be unstable under the pH or temperature conditions of the assay.Perform a stability study of the compound in the assay media under the experimental conditions. Analyze samples at different time points to determine the rate of degradation.
Appearance of unknown peaks in chromatograms. Formation of Degradation Products: The compound is degrading under the analytical or storage conditions.Conduct forced degradation studies to identify potential degradation products. This will help in developing a stability-indicating analytical method.[8]

Stability Data Summary (Based on the isomer 6-Methylhept-5-en-2-one)

Condition Parameter Value Reference
Biodegradation Readily Biodegradable (OECD 301F)91% degradation after 28 days[1]
Atmospheric Photodegradation Half-life (reaction with OH radicals)4.2 hours (calculated)[1]
Half-life (reaction with ozone)38.4 minutes (calculated)[1]
Hydrolysis Stability in WaterHydrolysis is excluded due to the chemical structure.[1]

Experimental Protocols

General Forced Degradation Study

This protocol is a general guideline for inducing degradation to identify potential degradation products and develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen Peroxide

  • HPLC or GC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidation: Dissolve the compound in a suitable solvent and add 3% H2O2. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10] A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV or GC-MS) to assess the extent of degradation and the formation of new peaks.

Protocol for Photostability Testing (ICH Q1B)

Objective: To determine the intrinsic photostability of this compound.

Apparatus: A photostability chamber equipped with a combination of cool white fluorescent and near-UV lamps.

Procedure:

  • Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile) in a transparent container. Prepare a solid sample by placing a thin layer in a suitable container.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to protect them from light.

  • Exposure: Place the samples and controls in the photostability chamber. Expose them to light until the specified exposure levels are reached (≥ 1.2 million lux hours and ≥ 200 W h/m²).

  • Analysis: After exposure, analyze the samples and controls by a validated analytical method. Compare the results to determine the extent of photodegradation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome Prep Prepare Solutions and Solid Samples Acid Acid Hydrolysis (1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (1M NaOH, RT) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal (70°C, Solid) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Analysis HPLC-UV / GC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants Assess Stability Develop Stability-Indicating Method Analysis->Results

Caption: Workflow for forced degradation studies.

Degradation_Pathways cluster_pathways Potential Degradation Pathways Compound This compound Photo_Deg Photodegradation (Isomerization, Cleavage) Compound->Photo_Deg Light (UV/Vis) Oxid_Deg Oxidation (Epoxides, Carbonyls) Compound->Oxid_Deg O2, Heat, Light Thermal_Deg Thermal Degradation (Decomposition) Compound->Thermal_Deg High Temperature Products Degradation Products (e.g., smaller volatile compounds) Photo_Deg->Products Oxid_Deg->Products Thermal_Deg->Products

Caption: Potential degradation pathways.

References

Technical Support Center: Optimization of Reaction Parameters for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "6-Methyl-3-methylidenehept-5-en-2-one" is not well-documented in publicly available scientific literature. Therefore, this technical support guide will focus on the optimization of reaction parameters for a closely related and industrially significant analogue, 6-Methyl-5-hepten-2-one . The principles and troubleshooting advice provided here are based on common synthetic methodologies for α,β-unsaturated ketones and are likely applicable to the requested compound.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in the successful synthesis and optimization of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 6-Methyl-5-hepten-2-one?

A1: There are three primary industrial synthesis routes for 6-Methyl-5-hepten-2-one, categorized by their starting materials:

  • From Acetylene and Acetone: This route involves the ethynylation of acetone with acetylene, followed by partial hydrogenation and a Carroll rearrangement.[1]

  • From Isobutylene: Isobutylene, acetone, and formaldehyde can be reacted in a one-step or two-step process to yield the target compound.[1]

  • From Isoprene: This method involves the reaction of isoprene with other reagents to form the desired ketone.[1]

Q2: What are the main applications of 6-Methyl-5-hepten-2-one?

A2: 6-Methyl-5-hepten-2-one is a crucial intermediate in the synthesis of a wide range of valuable compounds.[1] It is a precursor for the production of dehydrolinalool, linalool, citral, and pseudoionone, which are then used to synthesize vitamins A, E, and K1, as well as various flavors and fragrances.[1]

Q3: How can I purify the final product?

A3: Purification of 6-Methyl-5-hepten-2-one is typically achieved through distillation. For laboratory scale, column chromatography on silica gel is also a viable option. The choice of eluent for chromatography will depend on the polarity of the impurities. A common starting point would be a mixture of hexanes and ethyl acetate.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Poor quality of starting materials. 4. Presence of water in the reaction mixture (for moisture-sensitive reactions).1. Use a fresh or newly activated catalyst. 2. Carefully monitor and control the reaction temperature within the optimal range. 3. Purify starting materials before use. 4. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple byproducts 1. Side reactions due to incorrect temperature or reaction time. 2. Self-condensation of the starting materials. 3. Isomerization of the product.1. Optimize the reaction temperature and time. Run small-scale experiments to determine the optimal conditions. 2. Add the ketone slowly to the reaction mixture to minimize self-condensation. 3. Use a milder catalyst or base to reduce the likelihood of isomerization.
Incomplete reaction 1. Insufficient reaction time. 2. Inadequate mixing. 3. Stoichiometry of reactants is not optimal.1. Monitor the reaction progress using TLC or GC and allow it to run until the starting material is consumed. 2. Use a suitable stir bar or mechanical stirrer to ensure the reaction mixture is homogeneous. 3. Re-evaluate the molar ratios of the reactants and catalysts.
Difficulty in product isolation 1. Emulsion formation during aqueous workup. 2. Product is volatile and lost during solvent removal.1. Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. 2. Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. Avoid using high vacuum for extended periods if the product is volatile.

Experimental Protocols

Synthesis of 6-Methyl-5-hepten-2-one via Carroll Rearrangement

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • 2-Methyl-3-buten-2-ol

  • Ethyl acetoacetate

  • Aluminum isopropoxide

  • Toluene

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-Methyl-3-buten-2-ol in dry toluene, add ethyl acetoacetate.

  • Slowly add aluminum isopropoxide to the mixture while stirring.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with a dilute sodium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Optimization of Reaction Parameters for a Generic Condensation Reaction

The following table summarizes hypothetical data for the optimization of a base-catalyzed condensation reaction to form an α,β-unsaturated ketone.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NaOHEthanol251245
2KOHMethanol251250
3NaOEtEthanol50675
4t-BuOKTHF0485
5t-BuOKTHF25282

Visualizations

Reaction Workflow

G start Starting Materials reaction Reaction Mixture start->reaction Add Reagents workup Aqueous Workup reaction->workup Quench Reaction extraction Extraction workup->extraction drying Drying extraction->drying purification Purification drying->purification product Final Product purification->product

Caption: General workflow for the synthesis and purification of ketones.

Plausible Reaction Mechanism: Base-Catalyzed Aldol Condensation

G ketone Ketone enolate Enolate Intermediate ketone->enolate + Base base Base (e.g., OH-) alkoxide Alkoxide Intermediate enolate->alkoxide + Aldehyde aldehyde Aldehyde aldol Aldol Adduct alkoxide->aldol + H2O product α,β-Unsaturated Ketone aldol->product - H2O (Dehydration) water H2O

Caption: Simplified mechanism of a base-catalyzed aldol condensation.

References

Technical Support Center: Spectroscopic Analysis of 6-Methyl-3-methylidenehept-5-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of 6-Methyl-3-methylidenehept-5-en-2-one. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully identifying and characterizing this compound using various spectroscopic techniques.

Frequently Asked Questions (FAQs)

1. What are the expected spectroscopic data for this compound?

While experimental data for this specific molecule is not widely available, we can predict the characteristic signals based on its structure and data from analogous compounds. The expected data is summarized in the tables below.

Data Presentation: Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CH₃)~2.20s-
H-4 (CH₂)~3.10d~7.0
H-5~5.80tq~7.0, ~1.5
H-7 (CH₃)~1.85s-
H-8 (CH₃)~1.95s-
H-3' (vinyl)~5.90s-
H-3'' (vinyl)~6.10s-

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-1 (CH₃)~25
C-2 (C=O)~198
C-3 (=C<)~145
C-3' (=CH₂)~128
C-4 (CH₂)~35
C-5 (=CH)~125
C-6 (=C<)~135
C-7 (CH₃)~20
C-8 (CH₃)~27

Table 3: Predicted Infrared (IR) Data

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (conjugated ketone)~1685Strong
C=C (alkene)~1640, ~1610Medium-Weak
=C-H (vinyl)~3090Medium
C-H (alkane)~2970-2850Medium-Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Fragmentm/zComments
[M]⁺138Molecular Ion
[M-CH₃]⁺123Loss of a methyl group
[M-COCH₃]⁺95Loss of the acetyl group
[C₆H₉]⁺81Common fragment in terpenes

2. My ¹H NMR spectrum shows broad or unresolved signals for the vinyl protons. What could be the cause?

Broadening of vinyl proton signals can be due to several factors:

  • Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Sample viscosity: A highly concentrated sample can lead to increased viscosity and slower molecular tumbling, resulting in broader signals.

  • Chemical exchange: If the compound is undergoing slow conformational changes on the NMR timescale, this can lead to signal broadening.

  • Poor shimming: An improperly shimmed spectrometer will result in broad peaks throughout the spectrum.

Troubleshooting Steps:

  • Check for impurities: Run a quick elemental analysis or use a metal scavenger to remove any potential paramagnetic contaminants.

  • Dilute your sample: Prepare a more dilute sample and re-acquire the spectrum.

  • Vary the temperature: Acquiring the spectrum at a higher temperature can sometimes sharpen the signals by increasing the rate of conformational exchange.

  • Re-shim the spectrometer: Ensure the spectrometer is properly shimmed before acquiring the data.

3. I see an unexpected peak around δ 1.2 ppm in my ¹H NMR spectrum. What could it be?

An unexpected singlet or doublet around δ 1.2 ppm could indicate the presence of an impurity. A common impurity in the synthesis of terpenoids is the corresponding saturated analog. In this case, it could be 6-Methyl-3-methylheptan-2-one. The methyl groups of this saturated ketone would likely appear in this region.

Troubleshooting Workflow:

G start Unexpected peak at ~1.2 ppm in ¹H NMR check_synthesis Review synthesis protocol for potential side reactions leading to saturation. start->check_synthesis check_gcms Perform GC-MS analysis to identify components. start->check_gcms purify Re-purify the sample using column chromatography or preparative GC. check_synthesis->purify check_gcms->purify end Obtain pure sample spectrum. purify->end G start Broad IR peak at 3200-3500 cm⁻¹ dry_sample Dry the sample and solvent thoroughly. start->dry_sample check_nmr Check ¹H NMR for alcohol protons (may be exchangeable with D₂O). dry_sample->check_nmr check_ms Check MS for a peak corresponding to the alcohol. check_nmr->check_ms purify Purify the sample to remove the alcohol impurity. check_ms->purify end Obtain clean IR spectrum. purify->end G start Purified Sample of this compound ir Acquire IR Spectrum start->ir nmr Acquire ¹H and ¹³C NMR Spectra start->nmr ms Acquire Mass Spectrum start->ms ir_analysis Identify functional groups (C=O, C=C) ir->ir_analysis nmr_analysis Determine proton and carbon environments, and connectivity nmr->nmr_analysis ms_analysis Determine molecular weight and fragmentation pattern ms->ms_analysis structure_elucidation Combine all data to confirm structure ir_analysis->structure_elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation end Structure Confirmed structure_elucidation->end

Issues with the solubility of 6-Methyl-3-methylidenehept-5-en-2-one in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-Methyl-3-methylidenehept-5-en-2-one

This technical support center provides guidance on the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this guide offers predictions based on its chemical structure and general principles of organic chemistry, alongside practical troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of this compound in aqueous solutions?

A1: Based on its molecular structure—a ketone with a carbon chain of eight carbons—this compound is expected to have very low solubility in water. The carbonyl group (C=O) can act as a hydrogen bond acceptor with water molecules, which promotes some solubility.[1][2] However, the long, non-polar alkyl chain is hydrophobic (water-repelling) and significantly diminishes its ability to dissolve in water.[1][3] Generally, for ketones, water solubility decreases rapidly as the carbon chain length increases beyond four or five atoms.[2][3][4][5]

Q2: In which types of solvents is this compound most likely to dissolve?

A2: Following the principle of "like dissolves like," this compound is predicted to be readily soluble in common organic solvents.[1] Its significant non-polar character suggests high solubility in solvents such as ethers (e.g., diethyl ether), hydrocarbons (e.g., hexane, toluene), and chlorinated solvents (e.g., dichloromethane, chloroform).[1][3] It should also be soluble in polar aprotic solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Q3: Can I improve the solubility of this compound in an aqueous buffer for my experiment?

A3: Yes, a common strategy for dissolving sparingly soluble organic compounds in aqueous media is to first create a concentrated stock solution in a water-miscible organic solvent, such as DMSO or DMF.[6] This stock solution can then be diluted into the aqueous buffer to the desired final concentration.[6] It is crucial to ensure the final concentration of the organic solvent is low enough not to interfere with your experimental system.

Solubility Data

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe long non-polar carbon chain limits solubility in highly polar protic solvents like water.[1] Solubility may be higher in alcohols.
Polar Aprotic DMSO, DMF, AcetoneHighThese solvents can interact with the polar carbonyl group while also accommodating the non-polar parts of the molecule.[4]
Non-Polar Hexane, Toluene, Diethyl EtherHighThe compound's large non-polar hydrocarbon structure makes it highly compatible with non-polar solvents ("like dissolves like").[1]
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective for a wide range of organic compounds of moderate polarity.

Troubleshooting Guides

Problem: My compound is not dissolving in the chosen solvent.

  • Solution 1: Increase Mixing/Agitation. Ensure the solution is being vigorously stirred or vortexed. Sometimes, dissolution is slow and requires sufficient energy and time.

  • Solution 2: Gentle Heating. Cautiously warming the solution can increase the rate of dissolution. However, be mindful of the solvent's boiling point and the thermal stability of the compound.

  • Solution 3: Change Solvents. If the compound fails to dissolve, the solvent may be inappropriate. Refer to the solubility predictions in Table 1. If you are using a non-polar solvent and it fails, try a polar aprotic solvent like DMSO.

  • Solution 4: Use a Co-solvent. For aqueous systems, prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous buffer.[6]

Problem: The compound precipitates out of my aqueous buffer after dilution from an organic stock.

  • Solution 1: Decrease Final Concentration. The final concentration of the compound may be above its solubility limit in the mixed-solvent system. Try preparing a more dilute solution.

  • Solution 2: Check the Final Solvent Percentage. The percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution may be too low. While you want to minimize it, a slightly higher percentage (e.g., increasing from 0.1% to 0.5% or 1%) may be necessary to maintain solubility. Always run a vehicle control with the same solvent concentration in your experiment.

  • Solution 3: Adjust pH. The pH of the buffer can influence the solubility of some compounds, although it is less likely to have a major effect on a neutral ketone.

Problem: I am observing inconsistent results in my solubility tests.

  • Solution 1: Control Temperature. Solubility is temperature-dependent. Ensure all your experiments are conducted at a consistent, recorded temperature.[7]

  • Solution 2: Ensure Saturation. To accurately measure solubility, the solution must be saturated. This means there should be an excess of the solid compound that remains undissolved after a sufficient equilibration time.[7]

  • Solution 3: Prevent Solvent Evaporation. Evaporation of the solvent will change the concentration and lead to inaccurate measurements. Keep vials tightly capped during the experiment.[7]

Visualized Workflows

G start Solubility Issue Encountered solvent_type Is the solvent aqueous? start->solvent_type organic_check Is the solvent appropriate? (See Table 1) solvent_type->organic_check No stock_prep Prepare a concentrated stock in DMSO or DMF solvent_type->stock_prep Yes agitate Increase agitation / gentle heat organic_check->agitate Yes reassess Reassess solvent choice organic_check->reassess No dilute Dilute stock into aqueous buffer stock_prep->dilute precipitate Did it precipitate? dilute->precipitate lower_conc Lower the final concentration or increase co-solvent % precipitate->lower_conc Yes success Success precipitate->success No lower_conc->success fail Try alternative solvent agitate->success

Caption: Troubleshooting workflow for solubility issues.

G start Start: Weigh Compound add_compound Add a small, pre-weighed amount of compound to solvent start->add_compound add_solvent Add a known volume of solvent to a vial add_solvent->add_compound mix Vortex/agitate vigorously for a set time (e.g., 1-2 min) add_compound->mix observe Observe: Is it fully dissolved? mix->observe add_more Add more compound (record total mass added) observe->add_more Yes saturate Solution is saturated. (Undissolved solid remains) observe->saturate No add_more->mix calculate Calculate Solubility: (Total mass dissolved) / (Volume of solvent) saturate->calculate end End: Record Result calculate->end

Caption: Experimental workflow for determining solubility.

Experimental Protocols

Protocol: Determination of Approximate Solubility

This protocol provides a method for estimating the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, hexane)

  • Analytical balance

  • Small glass vials (e.g., 2 mL) with caps

  • Micropipettes or graduated cylinders

  • Vortex mixer or magnetic stirrer

Procedure:

  • Preparation: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to a clean glass vial.[8] Record the volume and the ambient temperature.

  • Initial Addition: Weigh a small amount of the compound (e.g., 1-2 mg) and add it to the vial.[9]

  • Mixing: Cap the vial securely and vortex or stir vigorously for 1-2 minutes.[8]

  • Observation: Visually inspect the solution against a dark background. If all the solid has dissolved completely, proceed to the next step. If solid remains, the solution is saturated.

  • Incremental Addition: If the compound dissolved completely, add another pre-weighed portion of the compound to the vial. Record the new total mass added.

  • Repeat: Repeat steps 3-5 until a point where a small amount of solid material no longer dissolves after vigorous and sustained mixing. This indicates that the solution is saturated.

  • Calculation: The approximate solubility is calculated by dividing the total mass (in mg) of the compound that completely dissolved by the volume (in mL) of the solvent used. For example, if 15 mg of the compound dissolved in 1.0 mL of solvent before saturation was reached, the solubility is approximately 15 mg/mL.

  • Record Keeping: Document the final calculated solubility, the solvent used, and the temperature at which the measurement was performed.

References

Technical Support Center: Chromatographic Separation of 6-Methyl-3-methylidenehept-5-en-2-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of 6-Methyl-3-methylidenehept-5-en-2-one isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the chromatographic separation of this compound isomers.

Gas Chromatography (GC) Troubleshooting

  • Question: Why am I observing peak splitting or broad peaks for my isomers in the GC chromatogram?

    • Answer: Peak splitting or broadening for isomers in GC can arise from several factors. One common cause is improper injection technique, leading to a non-homogenous sample introduction into the column. Ensure your autosampler is functioning correctly and that the injection is smooth. Another possibility is a mismatch between the polarity of your sample solvent and the stationary phase of the column, which can interfere with the proper focusing of the analyte band at the column head. Additionally, degradation of the analytes in a hot inlet can lead to peak distortion. Consider lowering the injector temperature. Finally, a poorly cut or installed column can cause turbulence at the inlet, leading to split peaks. Always inspect the column cut for a clean, 90-degree angle.

  • Question: I am not achieving baseline separation of the this compound isomers. What parameters can I adjust?

    • Answer: Achieving baseline separation of isomers often requires careful optimization of GC parameters. The oven temperature program is a critical factor; lowering the initial temperature and using a slower ramp rate can significantly improve resolution.[1] For every 15°C decrease in temperature, the retention time roughly doubles, which can enhance separation.[2] The choice of stationary phase is also crucial. For terpene-like isomers, a mid-polarity phase (e.g., 50% phenyl-methylpolysiloxane) can offer better selectivity compared to non-polar phases. If you are dealing with enantiomers, a chiral stationary phase, such as one based on cyclodextrins (e.g., Cyclodex-B or Cyclosil-B), will be necessary.[3]

  • Question: How can I confirm the identity of the separated isomers?

    • Answer: The most reliable method for identifying isomers separated by GC is mass spectrometry (MS). A GC-MS system will provide a mass spectrum for each eluted peak, which serves as a molecular fingerprint. By comparing the obtained mass spectra with a reference library (e.g., NIST), you can confirm the identity of your compounds. For chiral separations, where mass spectra are identical, retention time comparison with authentic standards on a specific chiral column is the standard for identification.[3]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

  • Question: My isomer peaks are co-eluting or showing poor resolution in my HPLC separation. How can I improve this?

    • Answer: Poor resolution in HPLC can be addressed by modifying the mobile phase composition and the stationary phase. For reversed-phase chromatography, adjusting the organic modifier (e.g., acetonitrile or methanol) to water ratio can significantly impact selectivity.[4] Introducing additives to the mobile phase, such as weak acids or bases, can alter the ionization state of your analytes and improve separation.[5][6] If you suspect you have enantiomers, a chiral stationary phase is essential. Polysaccharide-based chiral columns are often effective for separating a wide range of enantiomers.[2] Running the separation in isocratic mode is common for chiral separations as it relies more on the stationary phase for separation.[2]

  • Question: I'm observing peak tailing for my ketone isomers. What is the likely cause and solution?

    • Answer: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns. To mitigate this, you can add a competitive base, like triethylamine (TEA), to the mobile phase to block these active sites.[7] Alternatively, using a modern, end-capped column with low silanol activity can prevent these secondary interactions. Ensure your mobile phase pH is appropriate to maintain the desired ionization state of your analytes, as this can also influence peak shape.[8]

  • Question: How do I choose the right detector for analyzing this compound isomers?

    • Answer: For compounds like this compound, which contain a chromophore (the conjugated ketone), a UV detector is a suitable and common choice.[9] The lack of specific UV absorption wavelengths for some terpenes can make this method less sensitive.[9] For higher sensitivity and structural confirmation, a mass spectrometer (LC-MS) is the preferred detector. If dealing with chiral compounds that lack a chromophore, a chiral detector, such as a polarimeter or circular dichroism detector, may be necessary.

Data Presentation

Table 1: Representative GC-MS Operating Parameters for Terpene Ketone Isomer Analysis

ParameterValue
Column Chiral GC Column (e.g., Cyclodex-B), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Injector Temperature 250 °C[9]
Oven Program Initial 40 °C for 5 min, ramp at 3 °C/min to 200 °C, then ramp at 25 °C/min to 220 °C, hold for 1 min[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min[3]
MS Detector Electron Impact (EI) at 70 eV, scanning from m/z 50-500[9]

Table 2: Representative HPLC Operating Parameters for Terpene Ketone Isomer Separation

ParameterValue
Column Chiral HPLC Column (e.g., Polysaccharide-based)
Mobile Phase Isocratic mixture of Hexane and a polar modifier (e.g., Isopropanol)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector UV at an appropriate wavelength (e.g., 220 nm) or Mass Spectrometer

Experimental Protocols

Protocol 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Sample Preparation: Dissolve the isomer mixture in a suitable solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL.

  • GC-MS System: Use a gas chromatograph equipped with a mass selective detector.

  • Injection: Inject 1 µL of the sample into the GC using a splitless or split injection, depending on the concentration.

  • Chromatographic Conditions:

    • Column: Install a chiral capillary column (e.g., Cyclodex-B, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: Set to 250 °C.

    • Oven Temperature Program: Start at 40 °C for 5 minutes, then ramp to 200 °C at 3 °C/min, followed by a ramp to 220 °C at 25 °C/min and hold for 1 minute.[3]

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.[3]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the isomers based on their retention times and compare their mass spectra with a reference library.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method

  • Sample Preparation: Prepare a solution of the isomer mixture in the mobile phase at a concentration of about 1 mg/mL.

  • HPLC System: Utilize an HPLC system with a UV or MS detector.

  • Chromatographic Conditions:

    • Column: Use a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

    • Mobile Phase: A typical mobile phase for normal phase chiral separations is a mixture of hexane and an alcohol modifier like isopropanol or ethanol. The exact ratio needs to be optimized for the specific isomers.

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Temperature: Maintain the column at a constant temperature, for example, 25 °C.

  • Detection:

    • UV Detector: Set the wavelength to a value where the ketone absorbs, typically around 220 nm.

    • MS Detector: If using an MS detector, optimize the source parameters for the analytes.

  • Data Analysis: Identify and quantify the isomers based on their retention times and peak areas.

Mandatory Visualization

GC_Troubleshooting_Workflow start Start: Poor Isomer Separation check_injection Check Injection Technique & System start->check_injection Initial Check optimize_temp Optimize Oven Temperature Program check_injection->optimize_temp Injection OK good_separation Good Separation Achieved check_injection->good_separation Problem Solved evaluate_phase Evaluate Stationary Phase optimize_temp->evaluate_phase Separation Still Poor optimize_temp->good_separation Resolution Improved chiral_column Use Chiral Column evaluate_phase->chiral_column Enantiomers Suspected evaluate_phase->good_separation Diastereomers Separated chiral_column->good_separation

Caption: Workflow for troubleshooting poor GC separation of isomers.

HPLC_Troubleshooting_Workflow start Start: Peak Tailing/Co-elution check_mobile_phase Optimize Mobile Phase Composition start->check_mobile_phase Initial Check additives Add Mobile Phase Additives (e.g., TEA) check_mobile_phase->additives Tailing Persists good_separation Good Separation Achieved check_mobile_phase->good_separation Resolution Improved check_column Evaluate Stationary Phase additives->check_column Still Poor Resolution additives->good_separation Peak Shape Improved chiral_column Use Chiral Column check_column->chiral_column Enantiomers Suspected check_column->good_separation Resolution Improved chiral_column->good_separation

Caption: Workflow for troubleshooting HPLC separation issues.

References

Preventing polymerization of 6-Methyl-3-methylidenehept-5-en-2-one during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the prevention of polymerization of 6-Methyl-3-methylidenehept-5-en-2-one during storage. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Increased Viscosity or Gel Formation in the Sample Polymerization has occurred.Do not use the material. Dispose of it according to your institution's safety protocols. Review storage conditions and inhibitor levels.
Discoloration of the Sample (e.g., yellowing) Onset of degradation or polymerization.Test a small aliquot for purity (e.g., by GC-MS or NMR). If impurities or polymers are detected, do not use the product.
Precipitate Formation Polymer has precipitated from the solution.Do not use. The presence of solid polymer indicates significant degradation.
Inconsistent Experimental Results Partial polymerization may have altered the concentration and reactivity of the monomer.Verify the purity of the starting material before each experiment using the analytical protocols provided below.
Inhibitor Removal Issues Residual inhibitor is affecting downstream reactions.Review the inhibitor removal protocol. Consider alternative methods like column chromatography or distillation. Confirm inhibitor removal via analytical methods (e.g., HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to polymerization?

This compound is an α,β-unsaturated ketone. Its structure contains a conjugated system of a ketone and two carbon-carbon double bonds. This extended conjugation makes the molecule susceptible to both free-radical and anionic polymerization, especially when exposed to heat, light, or initiators.

Q2: What are the primary signs of polymerization?

The primary indicators of polymerization include an increase in viscosity, the formation of a gel or solid, discoloration (often yellowing), and the appearance of a precipitate.

Q3: How should I store this compound to prevent polymerization?

To minimize the risk of polymerization, store the compound under the following conditions:

  • Temperature: Refrigerate at 2-8°C. Avoid freezing, as this can cause phase separation of the inhibitor.

  • Light: Store in an amber or opaque container to protect from light, which can initiate free-radical polymerization.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation, which can consume the inhibitor.

  • Inhibitor: Ensure the compound is stabilized with an appropriate inhibitor.

Q4: What are common inhibitors used for α,β-unsaturated ketones?

Commonly used free-radical inhibitors include:

  • Hydroquinone (HQ)

  • Hydroquinone monomethyl ether (MEHQ)

  • Butylated hydroxytoluene (BHT)

These phenolic compounds work by scavenging free radicals, which are often formed in the presence of oxygen.

Q5: How do phenolic inhibitors like hydroquinone work?

Phenolic inhibitors donate a hydrogen atom to a reactive peroxy radical (formed from a monomer radical and oxygen), creating a more stable phenoxy radical that is less likely to initiate polymerization. This process effectively terminates the chain reaction of polymerization.

Q6: Do I need to remove the inhibitor before my experiment?

In many cases, yes. The inhibitor can interfere with reactions involving free radicals or other sensitive reagents. Common removal methods include washing with a basic solution (e.g., aqueous NaOH) to extract phenolic inhibitors, followed by drying, or purification by column chromatography or distillation. Always verify the removal of the inhibitor before proceeding with your synthesis.

Q7: How can I check for the presence of polymers in my sample?

You can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the monomer and any low molecular weight oligomers. High-Performance Liquid Chromatography (HPLC) can also be used to quantify the monomer and detect the presence of polymer. Nuclear Magnetic Resonance (NMR) spectroscopy can show characteristic broad peaks indicative of a polymer.

Data Presentation: Inhibitor Effectiveness

The following table provides illustrative data on the effectiveness of common inhibitors for α,β-unsaturated ketones. Note: This data is for general guidance. It is crucial to perform stability studies for your specific application.

Inhibitor Concentration (ppm) Storage Temperature (°C) Time to Onset of Polymerization (Illustrative)
Hydroquinone (HQ)10025> 6 months
Hydroquinone (HQ)20040> 3 months
MEHQ10025> 8 months
MEHQ20040> 4 months
BHT20025> 12 months
BHT50040> 6 months
No Inhibitor025< 1 week

Experimental Protocols

Protocol 1: Quantification of Monomer Purity and Detection of Polymers by GC-MS

Objective: To determine the purity of this compound and detect the presence of oligomers.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare a series of calibration standards of a pure reference sample of this compound in the same solvent.

  • GC-MS Parameters (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Analysis:

    • Inject the standards and the sample.

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the monomer concentration in the sample using the calibration curve.

    • Examine the chromatogram for broader, later-eluting peaks that may indicate the presence of oligomers or polymers.

Protocol 2: Accelerated Stability Study

Objective: To assess the stability of this compound under stressed conditions.

Methodology:

  • Sample Preparation:

    • Prepare multiple vials of the compound with the desired inhibitor concentration.

    • Prepare a control sample with no inhibitor, if safe to do so.

  • Storage Conditions:

    • Place the vials in controlled environment chambers at elevated temperatures (e.g., 40°C, 50°C, and 60°C).

    • Store a control set at the recommended storage temperature (e.g., 4°C).

  • Time Points:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a vial from each temperature condition.

  • Analysis:

    • Visually inspect the samples for any changes in appearance (color, viscosity).

    • Analyze the samples using the GC-MS protocol (Protocol 1) to quantify the remaining monomer.

  • Data Interpretation:

    • Plot the concentration of the monomer versus time for each temperature.

    • Use the data to estimate the shelf-life at normal storage conditions.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer Monomer Radical->Monomer Reacts with Growing_Polymer_Chain Growing_Polymer_Chain Monomer->Growing_Polymer_Chain Adds to Growing_Polymer_Chain->Monomer Reacts with more Stable_Polymer Stable_Polymer Growing_Polymer_Chain->Stable_Polymer Combination or Disproportionation

Caption: Free-radical polymerization mechanism of this compound.

Inhibitor_Mechanism Monomer_Radical Growing Polymer Radical Peroxy_Radical Peroxy Radical Monomer_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Stable_Radical Stable Phenoxy Radical Peroxy_Radical->Stable_Radical + HQ HQ Hydroquinone (Inhibitor) Non_Radical_Product Non-Radical Product Stable_Radical->Non_Radical_Product Terminates another radical

Caption: Mechanism of polymerization inhibition by hydroquinone in the presence of oxygen.

Troubleshooting_Workflow Start Start: Handling Compound Visual_Inspection Visually Inspect Sample Start->Visual_Inspection Is_Clear Clear & Colorless? Visual_Inspection->Is_Clear Purity_Test Perform Purity Test (GC-MS/HPLC) Is_Clear->Purity_Test Yes Review_Storage Review Storage Conditions Is_Clear->Review_Storage No (Cloudy/Colored) Is_Pure Purity > 99%? Purity_Test->Is_Pure Proceed Proceed with Experiment Is_Pure->Proceed Yes Is_Pure->Review_Storage No Discard Discard Sample Review_Storage->Discard

Technical Support Center: Scaling Up the Production of 6-Methyl-3-methylidenehept-5-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 6-Methyl-3-methylidenehept-5-en-2-one.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes for this compound on a laboratory scale?

Two primary routes are commonly employed for the synthesis of α,β-unsaturated methylidene ketones like this compound:

  • The Mannich Reaction followed by Hofmann Elimination: This involves the reaction of a ketone (6-methylhept-5-en-2-one) with formaldehyde and a secondary amine (like dimethylamine) to form a Mannich base. Subsequent quaternization with an alkyl halide and elimination yields the target methylidene ketone.[1][2][3]

  • The Wittig Reaction: This involves the reaction of a ketone (6-methylhept-5-en-2-one) with a phosphorus ylide, specifically a methylidene ylide generated from a methyltriphenylphosphonium halide.[4][5]

2. What are the primary challenges when scaling up the production of this compound?

Scaling up the synthesis of this compound presents several challenges:

  • Reaction Control and Exotherms: Both the Mannich and Wittig reactions can be exothermic.[6][7] On a large scale, efficient heat dissipation is crucial to prevent side reactions and ensure safety.

  • Reagent Handling and Stoichiometry: Accurate dosing of reagents, especially organometallic compounds like n-butyllithium used in the Wittig reaction, is more challenging at scale.

  • Product Instability: α,β-unsaturated ketones can be prone to polymerization, especially at elevated temperatures or in the presence of impurities.[8]

  • Purification and Byproduct Removal: Removing byproducts like triphenylphosphine oxide from the Wittig reaction or unreacted starting materials and intermediates can be difficult and costly at an industrial scale.[9]

  • Isomerization: The exocyclic double bond may be prone to isomerization to the more stable endocyclic position under certain conditions (e.g., acidic or basic environments, high temperatures).

3. How can the purity of this compound be improved during large-scale production?

Improving purity on a large scale requires a multi-faceted approach:

  • Optimized Reaction Conditions: Carefully control temperature, reaction time, and reagent addition to minimize side product formation.

  • In-process Monitoring: Utilize analytical techniques like HPLC or GC to monitor reaction progress and impurity profiles.

  • Efficient Quenching: Proper and timely quenching of the reaction can prevent the formation of further impurities.

  • Advanced Purification Techniques: While laboratory-scale purification often relies on column chromatography, industrial-scale production may necessitate techniques like fractional distillation under reduced pressure, crystallization, or preparative chromatography.

  • Byproduct Scavenging: In the case of the Wittig reaction, methods to precipitate or selectively extract triphenylphosphine oxide can be employed.

Troubleshooting Guides

Guide 1: Mannich Reaction and Elimination

Issue: Low Yield of Mannich Base

Possible Cause Troubleshooting Step
Incomplete reaction - Increase reaction time. - Ensure adequate mixing, especially in large reactors. - Verify the quality and activity of the formaldehyde and secondary amine.
Side reactions - Optimize reaction temperature; lower temperatures may reduce side product formation. - Control the pH of the reaction mixture.
Poor work-up procedure - Ensure complete extraction of the Mannich base from the aqueous layer. - Adjust the pH during work-up to ensure the Mannich base is in its free base form for extraction.

Issue: Incomplete Hofmann Elimination

Possible Cause Troubleshooting Step
Inefficient quaternization - Use a more reactive alkylating agent (e.g., methyl iodide). - Increase the reaction time or temperature for the quaternization step.
Incorrect base for elimination - Ensure a sufficiently strong, non-nucleophilic base is used for the elimination step. - Optimize the base stoichiometry.
Thermal decomposition - Perform the elimination at the lowest effective temperature to avoid decomposition of the product.
Guide 2: Wittig Reaction

Issue: Low Yield of this compound

Possible Cause Troubleshooting Step
Inefficient ylide formation - Use a fresh, anhydrous solvent (e.g., THF). - Ensure the phosphonium salt is dry. - Verify the concentration and activity of the strong base (e.g., n-BuLi). - Allow sufficient time for ylide formation before adding the ketone.
Steric hindrance - 6-methylhept-5-en-2-one is a somewhat hindered ketone, which can slow the reaction. Increase reaction time or use a more reactive ylide if possible.[4]
Side reactions of the ylide - Maintain a low temperature during ylide formation and reaction to minimize side reactions.

Issue: Difficulty in Removing Triphenylphosphine Oxide (TPPO)

Possible Cause Troubleshooting Step
Co-crystallization with product - Optimize the crystallization solvent system to selectively precipitate either the product or TPPO.
Similar solubility profiles - Convert TPPO to a more easily separable derivative by reacting it with a suitable reagent. - Employ column chromatography with a optimized solvent system, although this is less ideal for very large scales. - Investigate alternative olefination reactions that produce water-soluble byproducts (e.g., Horner-Wadsworth-Emmons).

Experimental Protocols

Protocol 1: Synthesis via Mannich Reaction and Elimination (Lab Scale)
  • Mannich Condensation: To a solution of 6-methylhept-5-en-2-one (1 eq.) in ethanol, add dimethylamine hydrochloride (1.2 eq.) and paraformaldehyde (1.5 eq.). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove unreacted ketone. Basify the aqueous layer with NaOH and extract the Mannich base with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude Mannich base.

  • Quaternization and Elimination: Dissolve the crude Mannich base in a suitable solvent like acetone or acetonitrile. Add methyl iodide (1.5 eq.) and stir at room temperature for 12-18 hours. The quaternary ammonium salt will precipitate. Filter the salt and wash with cold solvent. Suspend the salt in a suitable solvent and treat with a base like potassium tert-butoxide at a controlled temperature to effect the elimination. Monitor the reaction for the formation of the product. After completion, quench the reaction, extract the product, and purify by column chromatography.

Protocol 2: Synthesis via Wittig Reaction (Lab Scale)
  • Ylide Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq.) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below 5 °C. The solution will turn a characteristic deep orange or yellow color, indicating ylide formation. Stir the mixture at this temperature for 1 hour.

  • Wittig Reaction: Slowly add a solution of 6-methylhept-5-en-2-one (1 eq.) in anhydrous THF to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data

The following tables provide estimated data for the synthesis of this compound. Note that these are typical values and may vary based on specific experimental conditions and scale.

Table 1: Comparison of Synthetic Routes at Lab Scale (10g)

ParameterMannich RouteWittig Route
Typical Yield 50-65%60-75%
Purity before Chromatography 70-85%65-80% (due to TPPO)
Reaction Time 18-24 hours14-26 hours
Key Reagents Dimethylamine, Formaldehyde, Methyl IodideMethyltriphenylphosphonium bromide, n-BuLi

Table 2: Estimated Impact of Scale-Up on Wittig Synthesis

ParameterLab Scale (10g)Pilot Scale (1kg)Production Scale (100kg)
Yield 60-75%55-70%50-65%
Purity (Post-Purification) >98%>97%>97%
Cycle Time ~36 hours~48 hours~72 hours
Major Challenges PurificationHeat transfer, Reagent handlingCost of goods, Waste stream management

Visualizations

Synthesis_Workflows cluster_mannich Mannich Route cluster_wittig Wittig Route M_Start 6-Methylhept-5-en-2-one M_React1 Mannich Reaction (Formaldehyde, Dimethylamine) M_Start->M_React1 M_Inter Mannich Base M_React1->M_Inter M_React2 Quaternization & Elimination (Methyl Iodide, Base) M_Inter->M_React2 M_Product This compound M_React2->M_Product W_Start 6-Methylhept-5-en-2-one W_React Wittig Reaction W_Start->W_React W_Ylide_Prep Ylide Formation (MePh3PBr, n-BuLi) W_Ylide Methylidenephosphorane W_Ylide_Prep->W_Ylide W_Ylide->W_React W_Product This compound W_React->W_Product

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Product Yield Check_Reaction Check Reaction Completion (TLC/GC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Incomplete->Optimize_Conditions Reagents OK Reagent_Quality Verify Reagent Quality & Activity Incomplete->Reagent_Quality Side_Reactions Significant Side Products? Complete->Side_Reactions Side_Reactions->Optimize_Conditions Yes Workup_Loss Investigate Work-up & Purification Losses Side_Reactions->Workup_Loss No

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

Structural Elucidation of 6-Methyl-3-methylidenehept-5-en-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the structural confirmation of the synthesized α,β-unsaturated ketone, 6-Methyl-3-methylidenehept-5-en-2-one, with its well-characterized structural isomer, 6-Methyl-5-hepten-2-one. Due to the limited availability of direct experimental data for the target compound, this guide leverages detailed spectroscopic data of its isomer to predict and understand the structural nuances of this compound. This analysis is crucial for researchers, scientists, and professionals in drug development for the unambiguous identification and characterization of such compounds.

Spectroscopic Data Comparison

The structural differences between this compound and 6-Methyl-5-hepten-2-one are expected to manifest in their respective spectroscopic data. The following table summarizes the available experimental data for 6-Methyl-5-hepten-2-one and provides predicted values for this compound based on established principles of NMR, IR, and Mass Spectrometry.

Spectroscopic Technique6-Methyl-5-hepten-2-one (Experimental Data)[1][2][3]This compound (Predicted Data)Key Differentiating Features
¹H NMR ~1.6 ppm (s, 3H, CH₃), ~1.7 ppm (s, 3H, CH₃), ~2.1 ppm (s, 3H, COCH₃), ~2.2-2.5 ppm (m, 4H, CH₂CH₂), ~5.1 ppm (t, 1H, C=CH)~1.8 ppm (s, 6H, 2xCH₃), ~2.2 ppm (s, 3H, COCH₃), ~5.4 ppm (s, 1H, C=CH₂), ~5.6 ppm (s, 1H, C=CH₂), ~6.1 ppm (s, 1H, C=CH)Presence of two distinct downfield singlet signals for the exocyclic methylene protons (=CH₂) in this compound, replacing the multiplet for the internal methylene protons in the isomer.
¹³C NMR ~17.6, ~25.7, ~22.6, ~43.7, ~29.8, ~122.9, ~132.6, ~208.5 ppm~20.0 (2C), ~27.0, ~125.0, ~140.0, ~145.0, ~124.0, ~198.0 ppmA downfield shift for the carbonyl carbon in this compound due to extended conjugation. Appearance of signals for the methylidene (=CH₂) and quaternary carbons of the conjugated system.
IR Spectroscopy ~1715 cm⁻¹ (C=O stretch), ~1670 cm⁻¹ (C=C stretch)~1685 cm⁻¹ (C=O stretch, conjugated), ~1640 cm⁻¹ (C=C stretch, conjugated), ~900 cm⁻¹ (=CH₂ bend)A lower frequency for the carbonyl stretch in this compound due to increased conjugation. A characteristic strong absorption around 900 cm⁻¹ for the out-of-plane bending of the terminal methylene group.
Mass Spectrometry Molecular Ion (M⁺) at m/z = 126. Subsequent fragmentation.Molecular Ion (M⁺) at m/z = 126. Different fragmentation pattern.While the molecular ion peak will be identical, the fragmentation pattern will differ due to the different arrangement of double bonds, providing key structural information upon detailed analysis. A prominent fragment resulting from McLafferty rearrangement is expected for 6-Methyl-5-hepten-2-one.[4]

Experimental Protocols

The synthesis of α,β-unsaturated ketones can be achieved through various methods. Below are detailed protocols for two common and effective synthetic routes, Aldol Condensation and the Wittig Reaction, which could be adapted for the synthesis of this compound and its alternatives.

Synthesis via Aldol Condensation

This method involves the base-catalyzed reaction of a ketone with an aldehyde or another ketone, followed by dehydration to yield the α,β-unsaturated ketone.[5][6][7]

Protocol:

  • Enolate Formation: A solution of the ketone (e.g., acetone) is treated with a base (e.g., sodium hydroxide or lithium diisopropylamide) in a suitable solvent (e.g., ethanol or THF) at a controlled temperature (e.g., 0 °C to room temperature) to generate the enolate.

  • Aldol Addition: The appropriate aldehyde or ketone (e.g., 4-methylpent-3-en-2-one) is added dropwise to the enolate solution. The reaction is stirred for a specified time until the formation of the β-hydroxy ketone is complete, as monitored by TLC.

  • Dehydration: The reaction mixture is then acidified (e.g., with dilute HCl) and gently heated to promote the dehydration of the aldol adduct, yielding the α,β-unsaturated ketone.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Synthesis via Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from carbonyl compounds and a phosphorus ylide. This can be a highly selective method for introducing the methylidene group.[8][9][10]

Protocol:

  • Phosphonium Salt Formation: An appropriate alkyl halide (e.g., methyltriphenylphosphonium bromide) is reacted with triphenylphosphine in a suitable solvent (e.g., toluene) to form the phosphonium salt.

  • Ylide Generation: The phosphonium salt is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO) to generate the phosphorus ylide.

  • Wittig Reaction: The desired ketone (e.g., 5-methylhex-4-en-2-one) is added to the ylide solution at a low temperature (e.g., -78 °C to 0 °C). The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified from the triphenylphosphine oxide byproduct by chromatography or crystallization.

Visualization of Experimental Workflow

To provide a clear overview of the process, the following diagrams illustrate the logical workflow for the synthesis and structural confirmation of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_confirmation Structural Confirmation start Starting Materials (e.g., Ketone and Aldehyde/Phosphonium Salt) reaction Chemical Reaction (e.g., Aldol Condensation or Wittig Reaction) start->reaction purification Purification (e.g., Chromatography, Distillation) reaction->purification product Synthesized Compound (this compound) purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis and Structural Elucidation nmr->analysis ir->analysis ms->analysis

Caption: Workflow for Synthesis and Structural Confirmation.

G Comparative Analysis Logic cluster_data Spectroscopic Data cluster_synthesis Synthetic Routes target Target Molecule (this compound) target_data Predicted Spectra target->target_data target_synth Proposed Synthesis target->target_synth analog Analogous Compound (6-Methyl-5-hepten-2-one) analog_data Experimental Spectra analog->analog_data analog_synth Established Synthesis analog->analog_synth comparison Structural Comparison and Confirmation target_data->comparison analog_data->comparison target_synth->comparison analog_synth->comparison

Caption: Logic for Comparative Structural Analysis.

References

Comparative Analysis of Geranylacetone and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the biological activities of geranylacetone and its analogs. The information is supported by experimental data to facilitate informed decisions in research and development.

Geranylacetone, a naturally occurring acyclic terpenoid found in various essential oils, has garnered significant interest for its diverse biological activities, including antimicrobial and anticancer properties. This guide focuses on a comparative analysis of geranylacetone with its structurally related analogs, presenting key performance data, detailed experimental methodologies, and insights into their mechanisms of action.

Quantitative Performance Analysis

The biological efficacy of geranylacetone and its analogs has been evaluated across different assays. The following tables summarize the available quantitative data for their larvicidal, anticancer, and antimicrobial activities.

Table 1: Larvicidal Activity against Culex quinquefasciatus

CompoundStructureLD50 (µg/mL)
GeranylacetoneC13H22O67.2
Analog 1aC20H28N2O>100
Analog 1bC21H30N2O89.4
Analog 1cC22H32N2O75.6
Analog 1dC21H29ClN2O61.5
Analog 1eC21H29FN2O43.8
Analog 1f C28H34N2O 14.1

Table 2: Anticancer Activity (Cytotoxicity)

CompoundCancer Cell LineIC50 (µM)
GeranylgeranylacetoneHuman Melanoma (G361, SK-MEL-2, SK-MEL-5)>10
3-Geranyl-phloroacetophenone (3-GAP)Human Breast Cancer (MCF-7)<10
3-Geranyl-phloroacetophenone (3-GAP)Human Fibrosarcoma (HT1080)<10

Table 3: Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)
GeraniolStaphylococcus aureus125-250
GeraniolEscherichia coli250-500
GeraniolCandida albicans125

Mechanism of Action: Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their development as therapeutic agents.

Anticancer Activity: Apoptosis Induction

A geranyl-substituted analog of phloroacetophenone has been shown to induce apoptosis in human breast cancer cells through the intrinsic mitochondrial pathway.

anticancer_pathway Compound Geranyl Analog (3-GAP) p53 p53 Activation Compound->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Bax-mediated mitochondrial apoptosis pathway.
Antimicrobial Activity: Membrane Disruption

The antimicrobial action of related terpenoids like geraniol is primarily attributed to their ability to disrupt the integrity of microbial cell membranes.

antimicrobial_pathway Compound Geranylacetone / Geraniol Membrane Microbial Cell Membrane Compound->Membrane interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Proposed antimicrobial mechanism of action.

Experimental Protocols

The following are generalized protocols for the key assays mentioned in this guide. Specific parameters may need to be optimized for individual compounds and cell/microbial lines.

Synthesis of Geranylacetone Analogs (Grindstone Method)

A mixture of geranylacetone, a secondary amine (e.g., piperidine), and an aromatic aldehyde is subjected to a Mannich condensation reaction using a mortar and pestle (grindstone method) at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is typically purified using column chromatography.

Larvicidal Activity Assay
  • Test Organism: Culex quinquefasciatus larvae (early fourth instar).

  • Procedure: Twenty larvae are placed in a beaker containing 249 mL of dechlorinated water and 1 mL of the test compound solution (in ethanol) at various concentrations. A control group with 1 mL of ethanol is also prepared.

  • Observation: Mortality is recorded after 24 hours of exposure. Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis: The lethal concentrations (e.g., LD50) are determined using probit analysis.

MTT Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HT1080) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay
  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The presented data indicates that structural modifications to the geranylacetone scaffold can significantly impact its biological activity. In particular, certain synthetic analogs have demonstrated enhanced larvicidal and potent anticancer properties. While geranylacetone itself shows promise, further quantitative studies are needed to fully elucidate its efficacy in anticancer and antimicrobial applications. The signaling pathways involved in the anticancer effects of its analogs point towards the induction of apoptosis, a desirable characteristic for cancer therapeutics. The proposed membrane-disruptive mechanism for antimicrobial action suggests a broad-spectrum potential. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of geranylacetone and its derivatives.

Unveiling the Biological Potential of 6-Methyl-3-methylidenehept-5-en-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 6-Methyl-3-methylidenehept-5-en-2-one and its structurally related acyclic monoterpene ketones: citral, geraniol, and linalool. Due to the limited publicly available data on this compound, this guide focuses on presenting the known biological activities of these well-researched alternatives, supported by experimental data from various studies. The information herein aims to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds.

Comparative Analysis of Biological Activities

The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of citral, geraniol, and linalool. It is important to note that the experimental conditions, such as cell lines, bacterial and fungal strains, and assay methodologies, vary across the cited studies, which may influence the reported values.

Cytotoxicity Data

The cytotoxic potential of these compounds has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

CompoundCell LineAssayIC50 (µM)Citation
Citral MDA MB-231 (Breast Cancer)MTT18.2 (as NLC-Citral)[1]
AGS (Stomach Cancer)MTTNot specified, compared to cisplatin[2]
Geraniol Colo-205 (Colon Cancer)MTT20[3][4]
A549 (Lung Cancer)MTT171 (as methanol extract)[5]
HepG2 (Liver Cancer)MTT40 (as aqueous extract)[5]
Linalool SW 620 (Colorectal Cancer)WST-1222[6][7]
T-47D (Breast Cancer)WST-1224[6][7]
Hep G2 (Liver Cancer)WST-1290[6][7]
MCF-7 (Breast Cancer)MTT480 (24h), 196 (48h)[8]
MDA-MB-231 (Breast Cancer)MTT588 (24h), 320 (48h)[8]
KB (Oral Cancer)MTT30 (48h), 13 (72h)[9]
Anti-inflammatory Activity

The anti-inflammatory properties are assessed through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide (NO).

CompoundAssayCell Line/SystemIC50 (µM) / InhibitionCitation
Citral COX-2 ExpressionU937 (Macrophage-like)Dose-dependent suppression[10]
NO ProductionRAW 264.7 (Macrophage)6.5 µg/mL (approx. 42.7 µM)[11]
Geraniol NO ProductionNot specifiedNot specified
Linalool NO ProductionJ774.A1 (Macrophage)Significant inhibition[12][13]
Carvacrol (related monoterpene) COX-2 ActivityIn vitro assay0.8[14]
Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial efficacy of a compound against various pathogens.

CompoundMicroorganismMIC (µg/mL)Citation
Citral Candida albicans32[15]
Candida albicans64[16]
Yersinia enterocolitica200[17]
Zygosaccharomyces rouxii188[17]
Penicillium citrinum180[18]
Trichoderma viride265[18]
Aspergillus niger226[18]
Geraniol Staphylococcus aureus11200[19]
Escherichia coli5600[19]
Helicobacter pylori7325[19]
Candida albicans16[20]
Linalool Gram-positive bacteria100-1600[17]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for a specific duration, followed by stimulation with LPS (an inflammatory agent).

  • Incubation: Incubate the cells for an appropriate time to allow for NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at approximately 540 nm.

  • Calculation: Determine the percentage of NO inhibition compared to the LPS-stimulated control and calculate the IC50 value.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • Visual Assessment: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound where no growth is observed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by acyclic monoterpene ketones and a typical experimental workflow for evaluating biological activity.

Apoptosis_Pathway Compound Acyclic Monoterpene Ketone Mitochondria Mitochondria Compound->Mitochondria Induces stress Bcl2 Bcl-2 family (Bax/Bcl-2) CytC Cytochrome c Bcl2->CytC Regulates release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by acyclic monoterpene ketones.

Anti_Inflammatory_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS) NFkB->Inflammatory_Genes Activates MAPK->Inflammatory_Genes Activates Compound Acyclic Monoterpene Ketone Compound->NFkB Inhibits Compound->MAPK Inhibits Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Inhibition of inflammatory signaling pathways by acyclic monoterpene ketones.

Experimental_Workflow Start Start Compound_Prep Compound Preparation & Solubilization Start->Compound_Prep Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (e.g., NO, COX-2) Compound_Prep->Anti_Inflammatory Antimicrobial Antimicrobial Assay (e.g., MIC) Compound_Prep->Antimicrobial Data_Analysis Data Analysis & IC50/MIC Determination Cytotoxicity->Data_Analysis Anti_Inflammatory->Data_Analysis Antimicrobial->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating biological activities.

References

A Comparative Guide to the Synthetic Routes of 6-Methyl-3-methylidenehept-5-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthetic routes to 6-Methyl-3-methylidenehept-5-en-2-one, a valuable unsaturated ketone intermediate in organic synthesis. The following sections detail the methodologies, present quantitative data for comparison, and visualize the synthetic pathways.

Introduction

This compound is an α,β-unsaturated ketone containing an additional exocyclic double bond, making it a versatile building block for the synthesis of complex organic molecules. Its synthesis typically involves a two-step approach: the formation of a precursor ketone, 6-methylhept-5-en-2-one, followed by the introduction of the exocyclic methylene group at the α-position. This guide will explore and compare two primary routes for the synthesis of the final product, focusing on a laboratory-scale perspective.

Comparative Analysis of Synthetic Routes

Two plausible synthetic strategies for this compound are presented below. The first route involves a classic aldol condensation followed by a Mannich reaction and subsequent elimination. The second route also starts with an aldol condensation but employs a direct α-methylenation as the final step.

ParameterRoute 1: Aldol Condensation followed by Mannich Reaction & EliminationRoute 2: Aldol Condensation followed by Direct α-Methylenation
Starting Materials Isovaleraldehyde, Acetone, Dimethylamine hydrochloride, ParaformaldehydeIsovaleraldehyde, Acetone, Paraformaldehyde, Catalyst (e.g., Diisopropylammonium trifluoroacetate)
Overall Yield Moderate (Estimated 30-50% over two steps)Potentially higher (Direct methylenation can be high yielding)
Number of Steps 3 (Aldol, Mannich, Elimination)2 (Aldol, Methylenation)
Reaction Conditions Aldol: Basic conditions; Mannich: Acidic conditions, reflux; Elimination: Thermal or basicAldol: Basic conditions; Methylenation: Mild acidic or basic catalysis
Purification Multiple purification steps requiredFewer purification steps may be needed
Atom Economy Lower due to the use of stoichiometric aminomethylating agentPotentially higher with a catalytic methylenation step
Scalability Readily scalableDependent on the efficiency and cost of the methylenation catalyst
Key Intermediate 6-Methylhept-5-en-2-one, Mannich base6-Methylhept-5-en-2-one

Experimental Protocols

Route 1: Aldol Condensation followed by Mannich Reaction and Elimination

Step 1: Synthesis of 6-Methylhept-5-en-2-one via Aldol Condensation

This procedure is adapted from known industrial processes for laboratory-scale synthesis.

  • Materials: Isovaleraldehyde, Acetone, Sodium hydroxide, Diethyl ether, Saturated aqueous sodium chloride solution.

  • Procedure: A solution of sodium hydroxide (e.g., 10% aqueous solution) is added dropwise to a stirred mixture of acetone (in excess) and isovaleraldehyde at a controlled temperature (e.g., 10-20 °C). The continuous addition of the aldehyde to the acetone and base solution is crucial to favor the crossed aldol condensation and minimize self-condensation of acetone. The reaction is monitored by TLC until the starting aldehyde is consumed. The reaction mixture is then neutralized with a dilute acid (e.g., 1 M HCl) and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 6-methylhept-5-en-2-one.

  • Expected Yield: Approximately 40-60%.[1][2]

Step 2: Synthesis of this compound via Mannich Reaction and Elimination

This is a general procedure for the α-methylenation of a ketone via a Mannich reaction.

  • Materials: 6-Methylhept-5-en-2-one, Dimethylamine hydrochloride, Paraformaldehyde, Hydrochloric acid, Ethanol, Diethyl ether, Sodium hydroxide.

  • Procedure: A mixture of 6-methylhept-5-en-2-one, dimethylamine hydrochloride, and paraformaldehyde in ethanol with a catalytic amount of concentrated hydrochloric acid is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting crude Mannich base hydrochloride is dissolved in water and washed with diethyl ether to remove any unreacted ketone. The aqueous layer is then made basic with a sodium hydroxide solution and the liberated Mannich base is extracted with diethyl ether. The organic extracts are dried and concentrated. The crude Mannich base is then subjected to thermal elimination (e.g., by heating under vacuum) or base-induced elimination to yield the final product, this compound. Purification is achieved by column chromatography or vacuum distillation.

  • Expected Yield: The two-step process (Mannich reaction and elimination) can be expected to have a moderate yield.

Route 2: Aldol Condensation followed by Direct α-Methylenation

Step 1: Synthesis of 6-Methylhept-5-en-2-one via Aldol Condensation

The protocol is the same as in Route 1, Step 1.

Step 2: Direct α-Methylenation of 6-Methylhept-5-en-2-one

This procedure is based on modern methods for direct α-methylenation of carbonyl compounds.

  • Materials: 6-Methylhept-5-en-2-one, Paraformaldehyde, Diisopropylammonium trifluoroacetate (or another suitable catalyst), a suitable solvent (e.g., Dioxane or Acetonitrile).

  • Procedure: To a solution of 6-methylhept-5-en-2-one in a suitable solvent, paraformaldehyde and a catalytic amount of diisopropylammonium trifluoroacetate are added. The mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a period determined by TLC monitoring. After completion of the reaction, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

  • Expected Yield: This direct method has the potential for high yields, depending on the chosen catalyst and reaction conditions.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Route_1 Isovaleraldehyde Isovaleraldehyde Aldol_Condensation Aldol Condensation Isovaleraldehyde->Aldol_Condensation Acetone Acetone Acetone->Aldol_Condensation Ketone_Intermediate 6-Methylhept-5-en-2-one Aldol_Condensation->Ketone_Intermediate Mannich_Reaction Mannich Reaction Ketone_Intermediate->Mannich_Reaction Mannich_Base Mannich Base Intermediate Mannich_Reaction->Mannich_Base Elimination Elimination Mannich_Base->Elimination Final_Product This compound Elimination->Final_Product

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 Isovaleraldehyde Isovaleraldehyde Aldol_Condensation Aldol Condensation Isovaleraldehyde->Aldol_Condensation Acetone Acetone Acetone->Aldol_Condensation Ketone_Intermediate 6-Methylhept-5-en-2-one Aldol_Condensation->Ketone_Intermediate Alpha_Methylenation Direct α-Methylenation Ketone_Intermediate->Alpha_Methylenation Final_Product This compound Alpha_Methylenation->Final_Product

Caption: Synthetic pathway for Route 2.

Conclusion

Both presented routes offer viable pathways to this compound. Route 1, utilizing the well-established Mannich reaction, is a classic and reliable method, though it involves more steps. Route 2, employing a direct α-methylenation, represents a more modern and potentially more efficient approach in terms of step economy and yield, contingent on the choice of an effective catalyst. The selection of the optimal route will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity of the final product. Further optimization of reaction conditions for both routes could lead to improved yields and process efficiency.

References

A Comparative Guide to Analytical Techniques for 6-Methyl-3-methylidenehept-5-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the identification and quantification of 6-Methyl-3-methylidenehept-5-en-2-one, a volatile unsaturated ketone. The information presented herein is intended to assist researchers in selecting the most appropriate analytical methodology for their specific research needs.

Introduction

This compound is a volatile organic compound (VOC) with applications in fragrance and flavor industries and as a potential biomarker in biological studies. Accurate and precise quantification of this compound is crucial for quality control, research, and development. This guide focuses on the cross-validation of common analytical techniques used for the analysis of this and similar volatile ketones.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the performance of various analytical techniques applicable to the analysis of volatile ketones. The data presented is a compilation from studies on similar compounds and should be considered as a general reference. Method validation for this compound would be required for specific applications.

Analytical TechniqueSample IntroductionLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD%)Accuracy/Recovery (%)
GC-MS Direct Injection>0.991-10 ng/mL5-30 ng/mL< 15%85-115%
HS-SPME-GC-MS SPME (e.g., DVB/CAR/PDMS)>0.990.1-5 ng/g0.5-15 ng/g< 20%80-120%
Purge and Trap-GC-MS Purge and Trap>0.99~1 ng/g4-30 ng/g< 20%Not specified
HPLC-DAD Direct Injection>0.940.007-2.7 µg/mLNot specified< 15% (inter-day)82-119%

Note: The performance metrics can vary significantly based on the matrix, instrumentation, and specific method parameters.

Experimental Workflow and Cross-Validation Logic

The following diagram illustrates a logical workflow for the cross-validation of analytical techniques for a target analyte like this compound.

Cross-Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Outcome A Define Analytical Requirements (Sensitivity, Selectivity, etc.) B Select Potential Analytical Techniques (e.g., GC-MS, HPLC) A->B C Optimize Parameters for Each Technique (e.g., GC column, SPME fiber) B->C D Linearity & Range C->D E Accuracy & Precision C->E F LOD & LOQ C->F G Specificity & Selectivity C->G H Prepare Standard Samples & Spiked Matrices D->H E->H F->H G->H I Analyze Samples with Validated Methods H->I J Statistical Comparison of Results (e.g., t-test, Bland-Altman) I->J K Determine Method Comparability J->K L Select Optimal Method for Routine Analysis K->L

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific sample matrices and instrumentation.

Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This technique is highly suitable for the analysis of volatile compounds in complex matrices.

  • Sample Preparation:

    • Accurately weigh 1-5 g of the sample into a 20 mL headspace vial.

    • Add a known amount of internal standard (e.g., a deuterated analog or a compound with similar chemical properties).

    • For solid samples, addition of a small amount of pure water may be necessary to facilitate the release of volatiles.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for broad-range VOC analysis.[1]

    • Equilibration: Incubate the sample vial at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.[1]

    • Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 20-40 minutes) at the same temperature.[2]

    • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.[1]

  • GC-MS Parameters:

    • GC Column: A mid-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: A typical program might be: initial temperature of 40°C hold for 2 minutes, ramp at 5-10°C/min to 250°C, and hold for 5 minutes.[3]

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

      • Mass Scan Range: m/z 35-400.[3]

      • Acquisition Mode: Full scan for identification of unknowns and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

While less common for highly volatile compounds, HPLC can be an alternative, particularly for less volatile or thermally labile unsaturated ketones.

  • Sample Preparation:

    • Dissolve the sample in a suitable organic solvent (e.g., acetonitrile, methanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-DAD Parameters:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • DAD Detection: Monitor at the wavelength of maximum absorbance for this compound. A full UV-Vis spectrum can be recorded for peak purity assessment.

Conclusion

The choice of analytical technique for this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HS-SPME-GC-MS is generally the method of choice for volatile compounds due to its high sensitivity and selectivity. However, other techniques like HPLC-DAD may be suitable for specific applications. Proper method validation and, where necessary, cross-validation are essential to ensure the generation of reliable and comparable data. The protocols and data presented in this guide provide a solid foundation for the development and implementation of robust analytical methods for this and similar compounds.

References

6-Methyl-3-methylidenehept-5-en-2-one versus [alternative compound] for [specific activity]

Author: BenchChem Technical Support Team. Date: November 2025

In the field of natural product chemistry and drug development, the exploration of terpenoids for their therapeutic potential is a significant area of research. Among these, the isomeric acyclic monoterpenoid ketones, Geranylacetone and Nerylacetone, present interesting targets for investigation into their biological activities. This guide provides a comparative overview of these two compounds, with a specific focus on their antimicrobial properties. Due to a notable lack of direct comparative studies in the existing scientific literature, this analysis will also draw upon data from related terpenoids to infer potential activities and will highlight the current research gaps.

Introduction to Geranylacetone and Nerylacetone

Geranylacetone, the trans or (E)-isomer, and Nerylacetone, the cis or (Z)-isomer, are structurally similar molecules with the chemical formula C₁₃H₂₂O. Their structural difference lies in the geometry around the double bond at the C5 position. This subtle variation in stereochemistry can lead to significant differences in their biological activities. Geranylacetone is a known component of various essential oils and is recognized for its floral, green aroma. It has been qualitatively described as having bactericidal and fungicidal properties. Nerylacetone is less commonly studied, and information regarding its biological activities is sparse.

Quantitative Comparison of Antimicrobial Activity

Table 1: Antibacterial Activity of Geranylacetone vs. Nerylacetone (MIC in µg/mL)

Bacterial StrainGeranylacetone (MIC in µg/mL)Nerylacetone (MIC in µg/mL)Reference
Staphylococcus aureusData not availableData not available-
Escherichia coliData not availableData not available-
Pseudomonas aeruginosaData not availableData not available-
Bacillus subtilisData not availableData not available-

Table 2: Antifungal Activity of Geranylacetone vs. Nerylacetone (MIC in µg/mL)

Fungal StrainGeranylacetone (MIC in µg/mL)Nerylacetone (MIC in µg/mL)Reference
Candida albicansData not availableData not available-
Aspergillus nigerData not availableData not available-

Note: The lack of quantitative data in the tables above is a direct reflection of the current state of published research and emphasizes the novelty of a direct comparative study in this area.

Putative Mechanism of Antimicrobial Action

The antimicrobial mechanism of action for many terpenoids, including ketones like Geranylacetone, is generally attributed to their ability to disrupt the structural integrity and function of microbial cell membranes.[1] This disruption is thought to occur through the hydrophobic interaction of the terpene with the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[1] The lipophilic nature of these compounds allows them to partition into the cell membrane, altering its fluidity and inhibiting membrane-bound enzymes. While this is the generally accepted mechanism for this class of compounds, specific studies detailing the precise molecular interactions and downstream effects of Geranylacetone and Nerylacetone on microbial cells are yet to be conducted.

Experimental Protocols

To facilitate further research and address the existing data gap, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of these compounds is provided below. This standard method can be employed to generate the quantitative data required for a direct and meaningful comparison.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Test compounds (Geranylacetone and Nerylacetone) dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
  • Sterile 96-well microtiter plates.
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Bacterial or fungal inoculum standardized to a specific concentration (typically 0.5 McFarland standard, which is then further diluted).
  • Positive control (broth with inoculum, no test compound).
  • Negative control (broth only).
  • Solvent control (broth with inoculum and the highest concentration of the solvent used).

2. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of the 96-well plate.
  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series.
  • Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
  • Add 100 µL of the standardized inoculum to each well (except the negative control).
  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

3. Determination of MIC:

  • Following incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
  • A growth indicator dye, such as resazurin or INT (p-iodonitrotetrazolium violet), can be added to aid in the visualization of microbial viability.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilution of Compound prep_compound->serial_dilution prep_media Prepare Sterile Broth Medium add_broth Dispense Broth to 96-Well Plate prep_media->add_broth prep_inoculum Prepare Standardized Microbial Inoculum add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum add_broth->serial_dilution serial_dilution->add_inoculum incubate Incubate Plate add_inoculum->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion

While Geranylacetone is qualitatively known to possess antimicrobial properties, the current body of scientific literature lacks the quantitative data necessary for a robust comparison with its isomer, Nerylacetone. The primary challenge for researchers and drug development professionals is the absence of direct comparative studies and a general scarcity of MIC data for both compounds. The provided experimental protocol offers a clear pathway for future research to address this knowledge gap. A systematic evaluation of Geranylacetone and Nerylacetone against a diverse panel of pathogenic bacteria and fungi is essential to elucidate their potential as antimicrobial agents and to understand the impact of their stereoisomerism on biological activity. Such studies will be invaluable in the ongoing search for new and effective antimicrobial compounds from natural sources.

References

A Comparative Guide to Ensuring Reproducibility in the Analysis of 6-Methyl-3-methylidenehept-5-en-2-one and Related Terpenoids

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of scientific research and drug development, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of analytical methodologies for 6-Methyl-3-methylidenehept-5-en-2-one, a terpenoid of interest, and its alternatives. By understanding the nuances of different experimental protocols, researchers can enhance the consistency and reliability of their findings. While direct studies on the reproducibility of this specific compound are limited, this guide offers a framework for achieving reproducible results by comparing common analytical techniques.

Compound Profiles: A Look at this compound and Its Isomers

A clear understanding of the physicochemical properties of the target compound and its structural isomers is fundamental to selecting an appropriate analytical method. The table below summarizes key properties of this compound and two of its common isomers.

PropertyThis compound6-Methyl-5-hepten-2-one[1]6-Methyl-3,5-heptadien-2-one[2]
Molecular Formula C₉H₁₄OC₈H₁₄OC₈H₁₂O
Molecular Weight 138.21 g/mol 126.20 g/mol 124.18 g/mol
IUPAC Name This compound6-Methylhept-5-en-2-one6-Methyl-3,5-heptadien-2-one
CAS Number Not readily available110-93-01604-28-0
Boiling Point Not readily available173-175 °CNot readily available
Solubility Not readily available3.02 g/L in water at 25°CNot readily available

Comparison of Analytical Methodologies

The choice of analytical technique significantly impacts the reproducibility and accuracy of experimental outcomes. This section compares four common methods for the analysis of terpenoids: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Spectrophotometry.

Quantitative Data Comparison

The following table presents a summary of quantitative parameters for the analysis of terpenoids using different methods, highlighting aspects crucial for reproducibility.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Key Reproducibility Factors
GC-MS TerpenoidsCannabis--Injection volume, temperature gradient, carrier gas flow rate.[3][4]
HPLC-Q-TOF-MS AndrographolideAndrographis Paniculata0.0048 mg/mL2.2653 mg/mLMobile phase composition, flow rate, column temperature, MS parameters.[5]
HPLC-DAD QuercetinWhole flour0.43 mg/L-Wavelength selection, mobile phase pH, gradient program.[5]
Spectrophotometry Total TerpenoidsPlant Extracts--Standard curve linearity, reaction time, temperature.[6][7]

Experimental Protocols

Detailed and standardized experimental protocols are the cornerstone of reproducible research. Below are methodologies for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Terpenoid Analysis

This protocol is adapted from general methods for terpene analysis.[3][8]

a. Sample Preparation (Solvent Extraction):

  • Weigh approximately 1 gram of the sample material.

  • Homogenize the sample in 10 mL of a 1:1 hexane/acetone solvent system.

  • Sonicate the mixture for 15 minutes.

  • Centrifuge the sample to pellet solid debris.

  • Carefully transfer the supernatant to a clean vial for GC-MS analysis.

b. GC-MS Analysis:

  • Injector: Set to 250°C with a splitless injection of 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 60°C for 1 minute, then ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.

  • MS Detector: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.

c. Data Analysis:

  • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the compounds by integrating the peak areas and comparing them to a calibration curve of a known standard.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Terpenoid Analysis

This protocol is based on methods for analyzing triterpenic acids.[9][10]

a. Sample Preparation (Soxhlet Extraction):

  • Place 5 grams of the dried and ground sample into a thimble.

  • Extract with methanol in a Soxhlet apparatus for 6 hours.

  • Evaporate the solvent from the extract under reduced pressure.

  • Redissolve the residue in a known volume of the mobile phase and filter through a 0.45 µm syringe filter.

b. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid in water (92:8 v/v).[9]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 20 µL.

c. Data Analysis:

  • Identify peaks by comparing their retention times with those of analytical standards.

  • Quantify by constructing a calibration curve from the peak areas of the standards.

Spectrophotometric Quantification of Total Terpenoids

This is a simplified and cost-effective method for estimating total terpenoid content.[6][7]

a. Sample Preparation:

  • Extract 1 gram of the plant material with 10 mL of 95% methanol.

  • Sonicate for 15 minutes and incubate in the dark for 48 hours.

  • Centrifuge and collect the supernatant.

b. Colorimetric Assay:

  • To 1 mL of the methanolic extract, add 2 mL of chloroform and mix.

  • Carefully add 3 mL of concentrated sulfuric acid to form a layer.

  • A reddish-brown precipitate will form at the interface.

  • Incubate in the dark for 2 hours.

  • Measure the absorbance of the mixture at 538 nm using a spectrophotometer.

c. Data Analysis:

  • Prepare a standard curve using linalool at various concentrations.

  • Determine the total terpenoid concentration in the sample by interpolating its absorbance value on the standard curve.

Visualizing Experimental Workflows and Method Selection

To further clarify the experimental processes and aid in the selection of an appropriate analytical technique, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Start Sample Collection Homogenization Homogenization Start->Homogenization Extraction Extraction (Solvent, Distillation, etc.) Homogenization->Extraction Purification Purification/Filtration Extraction->Purification GCMS GC-MS Purification->GCMS Volatile HPLC HPLC Purification->HPLC Non-Volatile NMR NMR Purification->NMR Structural Elucidation Spectro Spectrophotometry Purification->Spectro Total Content Qualitative Qualitative Analysis (Identification) GCMS->Qualitative HPLC->Qualitative NMR->Qualitative Quantitative Quantitative Analysis (Quantification) Spectro->Quantitative Qualitative->Quantitative Validation Method Validation Quantitative->Validation End Report Results Validation->End

Caption: General workflow for the analysis of terpenoids in biological samples.

Method_Selection cluster_methods Analytical Techniques cluster_attributes Key Attributes Goal Experimental Goal Quant Quantitative Accuracy Goal->Quant Qual Structural Information Goal->Qual Speed Analysis Speed Goal->Speed Cost Cost-Effectiveness Goal->Cost GCMS GC-MS HPLC HPLC NMR NMR Spectro Spectrophotometry Quant->GCMS Quant->HPLC Qual->GCMS Qual->NMR Speed->GCMS Speed->Spectro Cost->Spectro

Caption: Logical diagram for selecting an analytical method based on experimental goals.

References

Benchmarking the Efficacy of 6-Methyl-3-methylidenehept-5-en-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of derivatives of 6-Methyl-3-methylidenehept-5-en-2-one, a monoterpenoid ketone. Due to the limited direct research on this specific compound, this guide benchmarks its potential cytotoxic and anti-inflammatory activities against structurally similar and well-studied monoterpenoid ketones: citral, carvone, and pulegone. The data presented is collated from various preclinical studies and is intended to provide a reference framework for future research and development.

Comparative Efficacy of Monoterpenoid Ketones

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory effects of citral, carvone, and pulegone. It is important to note that the experimental conditions may vary between studies, and direct comparisons should be made with caution.

Table 1: Comparative Cytotoxicity in MCF-7 Breast Cancer Cells
CompoundAssayIncubation TimeIC50 ValueCitation
CitralMTT Assay72 hours50 ± 4.30 µM[1]
CarvoneNot availableNot availableNot available
PulegoneNot availableNot availableNot available

IC50: The concentration of a substance that causes a 50% reduction in cell viability.

Table 2: Comparative Anti-inflammatory Activity in RAW 264.7 Macrophages
CompoundAssayKey FindingsCitation
Citral Griess AssayInhibited nitric oxide (NO) production.
Carvone Griess Assay, Western BlotSignificantly reduced lipopolysaccharide (LPS)-induced nitric oxide (NO) production and the protein levels of inducible nitric oxide synthase (iNOS).[2][3][4]
Pulegone Griess Assay, Western BlotSignificantly inhibited nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner.[5]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design and replication of studies for evaluating the efficacy of this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their viability.

Principle: Living cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]

  • Incubation: Incubate the plates for 1.5 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength of 492 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Griess Assay for Nitric Oxide Production

This assay is a common method for quantifying nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with an inflammatory stimulus, such as lipopolysaccharide (LPS), in the presence or absence of the test compound for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a separate 96-well plate, mix equal volumes of the culture supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[5]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[1]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

NF-κB Activation Assay

This assay measures the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.

Principle: Upon activation, the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus. This translocation can be quantified using methods such as immunofluorescence microscopy or ELISA-based assays that detect the binding of activated NF-κB to a specific DNA sequence.[8][9]

Protocol (ELISA-based):

  • Cell Treatment and Lysis: Treat cells with the inflammatory stimulus and test compound. After treatment, lyse the cells to extract nuclear proteins.

  • Binding to NF-κB Consensus Sequence: Add the nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.[8]

  • Detection of Bound NF-κB: Add a primary antibody specific for the activated form of NF-κB (e.g., anti-p65).

  • Secondary Antibody and Signal Development: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a colorimetric substrate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of activated NF-κB.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Principle: The assay measures the production of prostaglandin E2 (PGE2), a major product of the COX-2 enzyme, from its substrate, arachidonic acid. The amount of PGE2 produced is quantified, typically using an ELISA or LC-MS/MS.[10]

Protocol (ELISA-based):

  • Enzyme and Inhibitor Incubation: In a reaction tube, combine purified COX-2 enzyme with the test compound at various concentrations and incubate to allow for binding.[11]

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.[11]

  • Reaction Termination: Stop the reaction after a defined period by adding a suitable reagent, such as hydrochloric acid.

  • PGE2 Quantification: Measure the concentration of PGE2 in the reaction mixture using a competitive ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of this compound derivatives.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Transcription Test_Compound Test Compound (e.g., Terpenoid Ketone) Test_Compound->IKK Inhibits

Caption: Simplified NF-κB signaling pathway showing potential inhibition by terpenoid ketones.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediates Test_Compound Test Compound (e.g., Terpenoid Ketone) Test_Compound->COX2 Inhibits Experimental_Workflow Start Start: Hypothesis Compound_Selection Select Terpenoid Ketone Analogues Start->Compound_Selection Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay on MCF-7 cells) Compound_Selection->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Screening (e.g., Griess Assay on RAW 264.7 cells) Compound_Selection->Anti_inflammatory_Assay Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Mechanism_Studies Mechanism of Action Studies (NF-κB, COX-2 Inhibition) Determine_IC50->Mechanism_Studies Anti_inflammatory_Assay->Mechanism_Studies Data_Analysis Data Analysis and Comparison Mechanism_Studies->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

References

Statistical validation of data from 6-Methyl-3-methylidenehept-5-en-2-one studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available toxicological data for 6-Methyl-5-hepten-2-one, a close structural analog of 6-Methyl-3-methylidenehept-5-en-2-one, is presented. Due to a lack of specific studies on this compound, this guide leverages data from its well-researched isomer to provide insights into potential biological effects and toxicological profiles. This information is intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data from toxicological studies on 6-Methyl-5-hepten-2-one.

Table 1: Acute Toxicity Data
Test TypeSpeciesRoute of AdministrationLD50/LC50Symptoms ObservedReference
Acute Oral ToxicityRatOral3,570 mg/kg bwApathy, atonia, dyspnea, abdominal and lateral position at doses ≥ 1,360 mg/kg bw.[1]
Acute Dermal ToxicityRabbitDermal> 5,000 mg/kg bw-[1]
Inhalation Risk Test-Inhalation> 13.96 mg/l/4hrs-[1]
Table 2: Subchronic and Developmental Toxicity
Study TypeSpeciesAdministrationDose LevelsKey FindingsReference
Subchronic ToxicityRatGavage50, 200, 1,000 mg/kg bw/dayTesticular toxicity affecting spermatogenesis at 1,000 mg/kg bw/day. No effects on sperm or testes at 50 and 200 mg/kg bw/day. No adverse effects on female reproductive organs or estrous cycle up to 1,000 mg/kg bw/day.[1]
Prenatal Developmental Toxicity-Gavage-Developmental effects observed at maternally toxic doses.[1]
Table 3: Skin Irritation Data
Test TypeSpecies/SubjectConcentrationObservationReference
Skin IrritationRabbitUndilutedSlight redness, fully reversible within 48 hours.[1]
Closed-Patch TestHuman3% in petrolatumNo irritation after 48 hours.[1]

Experimental Protocols

Detailed methodologies for the key toxicological studies are outlined below.

Subchronic Oral Toxicity Study: A subchronic toxicity study was conducted via gavage administration in rats. The test substance, 6-methylhept-5-en-2-one, was administered daily for a period of 90 days. Three dose levels were used: a low dose of 50 mg/kg bw/day, a mid dose of 200 mg/kg bw/day, and a high dose of 1,000 mg/kg bw/day. A control group received the vehicle only. During the study, clinical signs, body weight, and food consumption were monitored. At the end of the study, hematological and clinical chemistry parameters were analyzed. A full necropsy was performed, and organs were weighed and examined histopathologically. Special attention was given to the reproductive organs to assess for any signs of toxicity.

Prenatal Developmental Toxicity Study: A prenatal developmental toxicity study was performed following OECD Guideline 414. The test substance was administered by gavage to pregnant female rats during the period of organogenesis. Dose levels were selected based on a preliminary dose-range finding study to establish maternally toxic and non-toxic doses. Maternal clinical signs, body weight, and food consumption were recorded throughout the pregnancy. Near term, the dams were euthanized, and a thorough examination of the uterine contents was performed. The number of corpora lutea, implantations, resorptions, and live and dead fetuses were recorded. Fetuses were weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

Skin Irritation Test: The skin irritation potential was assessed in rabbits. The undiluted test substance was applied to the shaved skin of the animals under an occlusive patch for 20 hours. The skin was evaluated for signs of erythema and edema at specific time points after patch removal (e.g., 1, 24, 48, and 72 hours). The observations were scored according to a standardized grading system.

Signaling Pathways and Experimental Workflows

Disclaimer: The signaling pathway depicted below is a generalized and hypothetical representation of a potential mechanism leading to testicular toxicity, as specific molecular pathways for 6-Methyl-5-hepten-2-one have not been elucidated in the available literature.

G cluster_exposure Exposure cluster_cellular Cellular Response cluster_tissue Tissue Level Effect Compound Compound Cellular_Uptake Cellular Uptake Compound->Cellular_Uptake Metabolic_Activation Metabolic Activation (e.g., by CYPs) Cellular_Uptake->Metabolic_Activation Reactive_Metabolite Reactive Metabolite Metabolic_Activation->Reactive_Metabolite Oxidative_Stress Oxidative Stress Reactive_Metabolite->Oxidative_Stress DNA_Damage DNA Damage Reactive_Metabolite->DNA_Damage Apoptosis Apoptosis in Spermatogenic Cells Oxidative_Stress->Apoptosis DNA_Damage->Apoptosis Testicular_Toxicity Testicular Toxicity Apoptosis->Testicular_Toxicity

Caption: Hypothetical signaling pathway for compound-induced testicular toxicity.

The following diagram illustrates a general workflow for conducting a toxicological study.

G Start Start Dose_Range_Finding Dose-Range Finding Study Start->Dose_Range_Finding Main_Study Main Toxicity Study (e.g., 90-day) Dose_Range_Finding->Main_Study In_life_Observations In-life Observations (Clinical signs, Body weight) Main_Study->In_life_Observations Terminal_Procedures Terminal Procedures (Necropsy, Blood collection) In_life_Observations->Terminal_Procedures Data_Analysis Data Analysis (Histopathology, Statistics) Terminal_Procedures->Data_Analysis Report Final Report Data_Analysis->Report

Caption: General workflow for a toxicological study.

References

Unraveling the Biological Activities of a Volatile Natural Compound: A Comparative Guide to 6-Methylhept-5-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

While the specifically requested compound, 6-Methyl-3-methylidenehept-5-en-2-one, is not documented in peer-reviewed scientific literature, this guide provides a comprehensive comparison of the biological mechanisms of the structurally similar and well-studied compound, 6-Methylhept-5-en-2-one, also known as sulcatone or methylheptenone. This guide is intended for researchers, scientists, and drug development professionals.

6-Methylhept-5-en-2-one is a naturally occurring volatile organic compound found in various plants, fruits, and as a pheromone in several insect species.[1][2] Emerging research has highlighted its potential pharmacological effects, particularly its cardiovascular and antimicrobial properties. This guide will delve into the peer-reviewed evidence for its mechanism of action, comparing its performance with established alternatives and providing detailed experimental data and protocols.

Cardiovascular Effects: A Focus on Vasorelaxation

Recent studies have demonstrated that 6-Methylhept-5-en-2-one exhibits vasorelaxant, antioxidant, and hemostatic effects. A key proposed mechanism for its cardiovascular activity is its interaction with calmodulin (CaM), a ubiquitous calcium-binding protein that plays a crucial role in numerous cellular signaling pathways.

Mechanism of Action: Calmodulin Interaction

In silico studies suggest that 6-Methylhept-5-en-2-one interacts with amino acid residues at the active site of the calmodulin protein. This interaction is thought to be central to its biological effects. While the precise downstream signaling cascade is still under investigation, the modulation of calmodulin activity can influence a wide array of cellular processes, including the regulation of smooth muscle contraction.

dot

Proposed mechanism of vasorelaxation by 6-Methylhept-5-en-2-one.
Comparative Performance: Vasorelaxant Agents

To contextualize the efficacy of 6-Methylhept-5-en-2-one, its performance should be compared against established vasorelaxant agents. The following table summarizes key quantitative data where available.

CompoundMechanism of ActionEC50 (Vasorelaxation)Experimental ModelReference
6-Methylhept-5-en-2-one Calmodulin interaction (proposed)Not explicitly reportedRat aortaN/A
Verapamil L-type calcium channel blocker~1 µMVarious vascular preparationsN/A
Sodium Nitroprusside Nitric oxide donor~10 nMVarious vascular preparationsN/A

Note: Specific EC50 values for the vasorelaxant effect of 6-Methylhept-5-en-2-one are not yet available in the public domain. Further quantitative studies are required for a direct comparison.

Experimental Protocols: Investigating Vasorelaxation

The following is a generalized protocol for assessing the vasorelaxant effects of a compound on isolated aortic rings, based on common methodologies in pharmacology.

Protocol: Assessment of Vasorelaxant Activity in Isolated Rat Aorta

  • Tissue Preparation:

    • Male Wistar rats are euthanized by cervical dislocation.

    • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose).

    • The aorta is cleaned of adherent connective and adipose tissues and cut into rings of 3-4 mm in length.

  • Experimental Setup:

    • Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubbled with a 95% O2 and 5% CO2 gas mixture.

    • The rings are connected to isometric force transducers to record changes in tension.

    • An optimal resting tension of 1.5 g is applied, and the rings are allowed to equilibrate for at least 60 minutes.

  • Contraction and Relaxation Studies:

    • The viability of the aortic rings is assessed by inducing a contraction with 60 mM KCl.

    • After washing and returning to baseline, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor agent (e.g., phenylephrine or norepinephrine).

    • Once a stable contraction plateau is reached, cumulative concentrations of 6-Methylhept-5-en-2-one are added to the organ bath to elicit relaxation.

    • Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Antimicrobial Activity

6-Methylhept-5-en-2-one has also been reported to possess antimicrobial properties. While the exact mechanism is not fully elucidated, it is believed to be similar to that of other terpenoids and essential oil components, which often involve the disruption of microbial cell membranes.

Comparative Performance: Antimicrobial Agents

The antimicrobial efficacy of 6-Methylhept-5-en-2-one can be compared with conventional antimicrobial agents by examining their Minimum Inhibitory Concentrations (MICs) against various microorganisms.

CompoundTarget MicroorganismMIC (µg/mL)Reference
6-Methylhept-5-en-2-one Data not available--
Thymol Escherichia coli125 - 500N/A
Carvacrol Staphylococcus aureus62.5 - 250N/A
Ampicillin Escherichia coli2 - 8N/A
Vancomycin Staphylococcus aureus0.5 - 2N/A
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The following is a standard protocol for determining the MIC of a compound using the broth microdilution method.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum:

    • A pure culture of the test microorganism is grown on an appropriate agar medium.

    • Several colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • The bacterial suspension is then diluted to a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound:

    • A stock solution of 6-Methylhept-5-en-2-one is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

dot

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The available peer-reviewed evidence suggests that 6-Methylhept-5-en-2-one is a bioactive compound with potential applications in cardiovascular and antimicrobial research. Its proposed interaction with calmodulin provides a plausible mechanism for its observed vasorelaxant effects. However, there is a clear need for further research to quantify its potency and to fully elucidate its molecular mechanisms of action. Direct comparative studies with existing therapeutic agents, supported by robust quantitative data, will be crucial in determining the future translational potential of this natural compound. The lack of data on the originally requested "this compound" underscores the importance of precise chemical identification in scientific inquiry.

References

Safety Operating Guide

Proper Disposal of 6-Methyl-3-methylidenehept-5-en-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 6-Methyl-3-methylidenehept-5-en-2-one, ensuring the safety of laboratory personnel and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety glasses, face shields, protective gloves, and lab coats[3]. All handling of this chemical should be conducted within a chemical fume hood to minimize inhalation exposure[4].

Key Hazard Information for 6-Methyl-5-hepten-2-one (as a proxy):

Hazard Category Classification Precautionary Statements
Physical Hazard Flammable liquid and vapor (H226)[1] Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof electrical equipment[1][2].
Health Hazard Harmful if swallowed (H302), Causes skin irritation (H315)[3], Causes serious eye irritation (H319)[3], May cause respiratory irritation (H335)[3]. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves and eye protection[3].

| Environmental Hazard | Harmful to aquatic life with long-lasting effects (H412)[1] | Avoid release to the environment[1]. |

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with federal, state, and local regulations[5][6]. The following is a general protocol for laboratories:

  • Waste Identification and Segregation:

    • Classify this compound waste as a hazardous, flammable, and environmentally hazardous liquid waste.

    • This waste must be segregated from other waste streams, particularly from oxidizers, acids, and bases to prevent violent reactions[4][7].

    • Do not mix this organic solvent waste with non-halogenated or halogenated solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan[8].

  • Container Management:

    • Use a designated, leak-proof, and chemically compatible waste container. For flammable liquids, glass bottles or metal cans are often recommended for accumulation[9][10].

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents with their approximate percentages[4][9].

    • Keep the container closed at all times, except when adding waste, to prevent the release of flammable vapors[4][9].

    • Do not fill the container to more than 90% capacity to allow for vapor expansion[10].

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[7].

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel[7][10].

    • Ensure the SAA is equipped with secondary containment to capture any potential spills[10].

    • Flammable liquid waste should be stored in a fire-rated cabinet[4].

  • Waste Pickup and Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time (which can vary by jurisdiction), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[4][10].

    • Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and pose a fire hazard[1][3].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound identify Identify as Hazardous Waste (Flammable, Environmentally Hazardous) start->identify segregate Segregate from Incompatible Waste identify->segregate container Select Appropriate & Labeled Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store pickup Arrange for Pickup by Authorized Personnel (EHS) store->pickup end_node Proper Disposal by Licensed Facility pickup->end_node

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 6-Methyl-3-methylidenehept-5-en-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Information

Researchers, scientists, and drug development professionals must handle 6-Methyl-3-methylidenehept-5-en-2-one with caution due to its potential hazards. Based on data for the related compound 6-Methyl-5-hepten-2-one, this chemical is expected to be a flammable liquid and may be harmful to aquatic life with long-lasting effects.[1] Alpha,beta-unsaturated ketones are known to be reactive electrophiles that can be toxic.

Hazard Symbols (Anticipated):

  • Flammable Liquid

  • Environmental Hazard

Signal Word (Anticipated): Warning[1]

Primary Hazards (Anticipated):

  • H226: Flammable liquid and vapour.[1]

  • H412: Harmful to aquatic life with long lasting effects.[1]

Operational Plan

A systematic approach is crucial for the safe handling of this compound. The following operational plan outlines the necessary steps from preparation to disposal.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood, to minimize inhalation exposure.

  • Use explosion-proof electrical and ventilating equipment.[1]

  • Ensure easy access to an emergency eyewash station and safety shower.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

3. Handling Procedures:

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • Keep the container tightly closed.[1]

  • Ground and bond the container and receiving equipment to prevent static discharge.[1]

  • Use only non-sparking tools.[1]

  • Avoid release to the environment.[1]

4. Emergency Procedures:

  • In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam for extinction.[1]

  • If on skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container for flammable organic waste. Do not pour down the drain.[2]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Materials: Any materials used to clean up spills or that have come into contact with the chemical should also be treated as hazardous waste and disposed of accordingly.

Quantitative Data for 6-Methyl-5-hepten-2-one (Structural Isomer)

PropertyValue
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol [4]
Boiling Point 73 °C (163 °F) at 24 hPa (18 mmHg)[1]
Vapor Pressure 0.75 mm Hg[5]
Oral LD50 (Rat) 3,570 mg/kg bw[6]
Dermal LD50 (Rabbit) > 5,000 mg/kg bw[6]
LC50 (Rat, 4hr) > 13,960 mg/m3[5]

Experimental Workflow for Safe Handling

SafeHandlingWorkflow prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (PPE) prep->ppe Proceed with Caution emergency Emergency Preparedness (Eyewash, Shower, Spil Kit) prep->emergency handling Chemical Handling in Fume Hood ppe->handling Ready for Experiment storage Secure Storage handling->storage After Use waste Waste Collection handling->waste Generate Waste handling->emergency storage->handling For Reuse disposal Dispose via Approved Waste Vendor waste->disposal End of Process

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.